4-(2-Fluorobenzyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXMIWBLWWLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193357-26-5 | |
| Record name | Piperidine, 4-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193357-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2-Fluorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Fluorobenzyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its strategic application in drug design, and provide practical insights into its synthesis, analysis, and handling. This document is intended to serve as a practical resource for professionals engaged in pharmaceutical research and development.
Core Molecular Profile
This compound is a substituted piperidine derivative that has garnered significant interest in the synthesis of novel therapeutic agents. The presence of a fluorinated benzyl group attached to the piperidine core imparts unique properties that are highly valuable in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical Characteristics
A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application. The key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇ClFN | [1][2] |
| Molecular Weight | 229.72 g/mol | [1][3] |
| CAS Number | 193357-21-0 | [1][3] |
| Appearance | White Solid | [3] |
| Purity | Typically ≥97% | [1][3] |
| InChI Key | XZRQMBCQGGXDKQ-UHFFFAOYSA-N | [2] |
It is crucial to distinguish this compound from its isomers, such as 4-(4-fluorobenzyl)piperidine hydrochloride (CAS: 193357-52-7), and other related fluorinated analogues like 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (CAS: 614731-34-9), as their biological activities and synthetic utilities can differ significantly[4][5]. The hydrochloride salt form enhances the compound's aqueous solubility and stability, facilitating its use in various experimental settings[5].
Strategic Importance in Medicinal Chemistry
The piperidine ring is a highly privileged scaffold in drug discovery, present in a vast number of clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS)[6][7]. The incorporation of a 2-fluorobenzyl moiety into this scaffold offers several strategic advantages.
The Role of Fluorine in Drug Design
The introduction of a fluorine atom at the ortho position of the benzyl ring is a deliberate design choice aimed at modulating several key molecular properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for CNS-acting drugs.
-
Target Binding: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing p-p stacking, hydrogen bonding, and other non-covalent interactions within the target protein's binding pocket. This can lead to improved potency and selectivity[8].
Applications as a Synthetic Intermediate
This compound serves as a crucial reactant in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents[9][10]. Its piperidine nitrogen can be readily functionalized, and the fluorobenzyl group provides a core structure for building out structure-activity relationships (SAR). It is a valuable starting material for creating libraries of compounds for screening against various biological targets. For instance, piperidine derivatives are foundational to the development of analgesics, antipsychotics, and anti-inflammatory agents[6][11].
Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development. The following sections outline a general synthetic approach and the necessary analytical validation.
General Synthetic Pathway
A common route to synthesize substituted piperidines involves the reductive amination of a corresponding ketone or the alkylation of piperidine itself. The diagram below illustrates a conceptual workflow for the synthesis of 4-(2-Fluorobenzyl)piperidine and its subsequent conversion to the hydrochloride salt.
Experimental Protocol: Quality Control & Characterization
To ensure the identity, purity, and quality of this compound, a series of analytical tests must be performed. This self-validating system confirms the integrity of the material for subsequent applications.
Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.
Materials:
-
Synthesized this compound
-
Deuterated solvents (e.g., DMSO-d₆, D₂O) for NMR
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Melting point apparatus
Step-by-Step Methodology:
-
Visual Inspection:
-
Observe the physical appearance of the sample. It should be a white to off-white solid, consistent with literature descriptions[3].
-
-
Melting Point Determination:
-
Measure the melting point of the sample using a calibrated apparatus.
-
Causality: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The proton NMR should show characteristic peaks for the piperidine ring protons, the benzylic CH₂ group, and the aromatic protons of the fluorobenzyl group. The integration of these peaks should correspond to the number of protons in the structure. The fluorine atom will cause characteristic splitting patterns in adjacent proton and carbon signals.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Use a suitable C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak. A purity level of >97% is typically required for drug discovery applications[1][10].
-
-
Mass Spectrometry (MS):
-
Infuse a dilute solution of the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺ at m/z 194.26, which confirms the molecular weight of the cationic species[12].
-
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
Based on safety data for analogous compounds, this compound should be handled as a hazardous substance.
-
Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation[13][14][15].
-
Precautionary Statements: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection[14][15][16].
Recommended Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[16].
-
For long-term stability, refrigeration is often recommended[14].
Conclusion
This compound is more than just a chemical entity; it is a strategic tool for the medicinal chemist. Its well-defined molecular weight of 229.72 g/mol and unique structural features, particularly the ortho-fluorine substitution, provide a powerful starting point for the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, coupled with rigorous analytical validation and safe handling practices, is essential for unlocking its full potential in the complex landscape of drug discovery.
References
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ChemSynthesis. 4-(2-fluorobenzyl)piperidine. [Link]
-
Priya, A., et al. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
Gornicka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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4-(2-Fluorobenzyl)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-(2-Fluorobenzyl)piperidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized building block, it combines the structurally important piperidine scaffold with a strategically fluorinated benzyl moiety. The piperidine ring is a ubiquitous feature in a vast array of clinically successful drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions.[1][2] The introduction of a fluorine atom on the benzyl ring is a deliberate design choice aimed at modulating metabolic stability, lipophilicity, and binding affinity.[3]
This technical guide provides a comprehensive overview of the core chemical properties, plausible synthetic routes, analytical methodologies, and key applications of this compound for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the rationale behind its molecular design and its practical utility in the synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is typically supplied as a white to off-white solid, a characteristic of its salt form which enhances stability and handling compared to the free base.[4] Its hydrochloride nature also generally improves aqueous solubility, a desirable trait for laboratory and early-stage formulation work.[5]
| Property | Value | Source(s) |
| CAS Number | 193357-21-0 | [4][6] |
| Molecular Formula | C₁₂H₁₇ClFN | [4][7] |
| Molecular Weight | 229.72 g/mol | [4][7] |
| Appearance | White Solid | [4] |
| Purity | Typically ≥97% (via HPLC) | [4][8] |
| Synonyms | 4-(2-Fluoro-benzyl)-piperidine hydrochloride | [7] |
Structural Elucidation and Spectral Analysis
While comprehensive, peer-reviewed spectral data for this specific isomer is not broadly published, its structure allows for a robust predictive analysis based on fundamental principles and data from analogous compounds.[9][10][11]
Caption: Chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the fluorobenzyl ring will appear in the downfield region (approx. 7.0-7.5 ppm), with their splitting patterns influenced by the fluorine atom. The benzylic protons (CH₂) will likely present as a doublet around 2.6-2.8 ppm. The piperidine ring protons will be in the aliphatic region (approx. 1.5-3.5 ppm), with the protons adjacent to the nitrogen appearing most downfield. The N-H proton of the hydrochloride salt will be a broad signal, its chemical shift sensitive to solvent and concentration.
-
¹³C NMR: The carbon spectrum will show four distinct signals for the aromatic carbons of the fluorophenyl group, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The benzylic carbon (CH₂) would appear around 40-45 ppm. The three unique carbons of the piperidine ring are expected in the 25-50 ppm range.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and direct confirmation of the fluorine's presence. It is expected to show a single resonance for the fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₁₂H₁₆FN) would show a molecular ion peak (M+) at m/z 193.13.
Synthesis and Reactivity
Plausible Synthetic Pathway
While multiple synthetic routes are conceivable, a common and logical approach for constructing 4-substituted piperidines involves a multi-step sequence starting from a commercially available piperidine derivative, such as 4-piperidone. The causality behind this choice lies in using the ketone functionality as a handle for introducing the desired benzyl group.
Caption: A plausible synthetic workflow for this compound.
Experimental Rationale:
-
N-Protection: The piperidine nitrogen is first protected (e.g., as a Boc-carbamate) to prevent it from interfering with the subsequent organometallic reaction.
-
Grignard Reaction: The protected piperidone is reacted with a Grignard reagent formed from 2-fluorobromobenzene. This nucleophilic addition to the carbonyl group forms a tertiary alcohol.
-
Dehydration: The alcohol is eliminated under acidic conditions to form an endocyclic double bond, yielding a tetrahydropyridine intermediate.
-
Reduction: The double bond is reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This step is crucial for establishing the final saturated piperidine ring.
-
Deprotection/Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). Using hydrochloric acid in the final step directly yields the desired hydrochloride salt.
Chemical Reactivity
The reactivity of the molecule is dictated by its three main components:
-
Piperidine Nitrogen: In its free base form (after neutralization), the secondary amine is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and reductive amination to build more complex structures.
-
Fluorophenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, though it is deactivating overall.
-
Benzylic Position: The C-H bonds at the benzylic position are susceptible to oxidation under harsh conditions.
Applications in Drug Discovery
The primary value of this compound is as a versatile intermediate in the synthesis of novel bioactive molecules.[8][12]
Caption: Use of the title compound as a building block in a lead optimization workflow.
-
Scaffold for Lead Optimization: Medicinal chemists use this compound as a starting point. By reacting the piperidine nitrogen, they can rapidly generate a library of analogs with different functional groups. This process is central to Structure-Activity Relationship (SAR) studies, which aim to optimize a compound's potency, selectivity, and pharmacokinetic profile.[12]
-
CNS-Active Agents: The piperidine scaffold is prevalent in drugs targeting the Central Nervous System (CNS).[2] The lipophilicity imparted by the fluorobenzyl group can aid in crossing the blood-brain barrier. Therefore, this intermediate is highly relevant for synthesizing novel candidates for neurological and psychiatric disorders.[12]
-
Metabolic Blocking: The fluorine atom can serve as a "metabolic shield." A common route of drug metabolism is the oxidation of an aromatic ring. Placing a strong C-F bond at a susceptible position can block this metabolic pathway, potentially increasing the drug's half-life and oral bioavailability.[3]
Analytical Methodologies
Ensuring the purity and identity of a chemical intermediate is critical. Standard analytical techniques are employed for the quality control of this compound.
| Method | Purpose | Typical Protocol/Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)Detection: UV at 254 nmExpected Result: A major peak corresponding to the product, with purity typically >97%.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity confirmation and structural verification | As described in Section 1.1. Provides a detailed fingerprint of the molecular structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) is typically used to confirm the mass of the molecular ion. |
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS).[13][14][15]
| Hazard Category | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Protocols
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust.[13] Use personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, evacuate the area. Avoid inhaling dust. Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a suitable container for disposal.
Conclusion
This compound stands as a valuable and strategically designed chemical intermediate. It merges the proven "privileged" piperidine scaffold with the pharmacokinetic and metabolic advantages offered by fluorination. For researchers in drug discovery, it represents a key starting material for the efficient synthesis and exploration of novel chemical entities, particularly in the development of CNS-active agents and other therapeutics where metabolic stability is a critical parameter. A thorough understanding of its chemical properties, reactivity, and handling requirements is fundamental to leveraging its full potential in advancing medicinal chemistry programs.
References
-
Kourist, R., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ChemSynthesis. 4-(2-fluorobenzyl)piperidine. Available from: [Link]
-
Priya A, et al. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
Chemsrc. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride. Available from: [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
-
SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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4-(2-Fluorobenzyl)piperidine hydrochloride biological activity
An In-depth Technical Guide to the Biological Activity of 4-(2-Fluorobenzyl)piperidine Hydrochloride
Foreword: A Molecule of Interest in Modern Neuropharmacology
In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, celebrated for its metabolic stability and its presence in a multitude of clinically approved therapeutics targeting the central nervous system (CNS).[1] The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile, improving metabolic resistance, bioavailability, and target interaction.[2] It is at this intersection of established scaffold and strategic halogenation that we find this compound, a compound of considerable interest for researchers and drug development professionals. This guide provides a deep dive into the known and inferred biological activity of this molecule, focusing on its primary molecular target, the methodologies to characterize its function, and its potential therapeutic applications.
Part 1: Chemical Identity and Structural Rationale
4-(2-Fluorobenzyl)piperidine is a derivative of piperidine featuring a benzyl group at the 4-position, which itself is substituted with a fluorine atom at the ortho (2-position) of the phenyl ring. It is typically supplied as a hydrochloride salt to improve solubility and stability.
-
Chemical Name: this compound[3]
-
CAS Number: 193357-21-0[3]
-
Molecular Formula: C₁₂H₁₇ClFN[3]
-
Molecular Weight: 229.72 g/mol [3]
The rationale for its design is rooted in established principles. The 4-benzylpiperidine core is a well-known pharmacophore for sigma (σ) receptors.[4] The ortho-fluoro substitution is a critical modification. Unlike the more common para-substitution, an ortho-halogen can impose specific conformational constraints on the benzyl ring's rotation and alter the electronic properties in a distinct manner, potentially leading to unique affinity and selectivity profiles at its biological targets.
Part 2: The Primary Molecular Target: The Sigma (σ) Receptor System
The biological activity of fluorobenzylpiperidine derivatives is predominantly mediated through their interaction with sigma (σ) receptors. Initially misclassified as opioid receptors, they are now understood to be a unique class of intracellular proteins.[5]
There are two primary subtypes:
-
Sigma-1 Receptor (σ₁R): A 223-amino acid, 25.3 kDa transmembrane protein that acts as a unique ligand-operated molecular chaperone.[6] It is primarily located at the endoplasmic reticulum (ER) membrane, particularly at an interface with the mitochondria known as the mitochondria-associated ER membrane (MAM).[7] This strategic location allows σ₁R to modulate a vast array of cellular functions, including calcium signaling, ion channel activity, oxidative stress, and protein folding. Its involvement in numerous CNS disorders—such as Alzheimer's disease, Parkinson's disease, schizophrenia, pain, and depression—makes it a highly attractive therapeutic target.[7][8]
-
Sigma-2 Receptor (σ₂R): Now identified as TMEM97, this receptor is also involved in cholesterol homeostasis and cell growth regulation.[7] It is often overexpressed in proliferating cancer cells, making it a target for oncology.[9]
Given the extensive literature on related compounds, this compound is hypothesized to be a high-affinity ligand for the σ₁ receptor.
Part 3: Characterizing Biological Activity: Affinity, Selectivity, and Function
The pharmacological profile of a ligand is defined by three key parameters: affinity, selectivity, and functional activity.
-
Affinity (Kᵢ): This is the measure of how tightly a ligand binds to its receptor. It is expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity. Based on data from structurally related compounds, such as N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide which has a Kᵢ of 3.4 nM for sigma receptors, it is anticipated that this compound would also exhibit low nanomolar affinity.[10]
-
Selectivity: This refers to a ligand's preference for one receptor subtype over others. High selectivity for σ₁R over σ₂R, as well as over other CNS targets (e.g., dopamine, serotonin, or adrenergic receptors), is a critical attribute for a therapeutic agent to minimize off-target side effects.
-
Functional Activity (Agonist vs. Antagonist): A ligand can either activate the receptor (agonist) or block its activation by endogenous ligands (antagonist). Determining the functional activity of a σ₁R ligand is complex as the receptor lacks a direct enzymatic or ion channel activity. Function is therefore often inferred from cellular and in vivo assays. For instance, σ₁R antagonists have been shown to potentiate opioid analgesia in animal models, whereas agonists tend to diminish it.[7][8]
Quantitative Data from Structurally Related Ligands
To provide context, the following table summarizes binding affinity data for representative sigma receptor ligands. This data helps to frame the expected potency of this compound.
| Compound | Target | Affinity (Kᵢ) | Selectivity (σ₂/σ₁) | Source |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 nM | 120 | [10] |
| N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ₁ Receptor | 2.6 nM | 187 | [11] |
| Haloperidol | σ₁ & D₂ Receptors | ~2.8 nM | Low | [7][8] |
| (+)-Pentazocine | σ₁ Receptor | High (agonist) | High | [6][12] |
| 1a (4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine) | σ₁ Receptor | 0.34 - 1.18 nM | High | [13] |
Part 4: Methodologies for Biological Characterization
A rigorous evaluation of this compound requires a combination of in vitro and in vivo experimental protocols.
In Vitro Protocol 1: Determination of σ₁ Receptor Binding Affinity
This protocol describes a competitive radioligand binding assay to determine the Kᵢ value of the test compound at the σ₁ receptor. The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Objective: To quantify the binding affinity (Kᵢ) of this compound for the σ₁ receptor.
Materials:
-
Tissue Source: Guinea pig liver membrane homogenate (a rich source of σ₁ receptors).[6][12]
-
Radioligand: [³H]-(+)-Pentazocine, a selective σ₁R agonist.[12]
-
Non-specific Agent: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of ~200-300 µ g/assay tube.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Assay buffer, membrane homogenate, and [³H]-(+)-pentazocine (at a concentration near its Kᴅ, typically 1-2 nM).
-
Non-specific Binding: Assay buffer, membrane homogenate, [³H]-(+)-pentazocine, and a high concentration of a non-specific agent (e.g., 10 µM haloperidol).
-
Competition Binding: Assay buffer, membrane homogenate, [³H]-(+)-pentazocine, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate all tubes at 37°C for 150 minutes to allow binding to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Workflow for In Vitro Radioligand Binding Assay.
In Vitro Protocol 2: Differentiating Agonist vs. Antagonist Activity
A predictive assay using the allosteric modulator phenytoin can help differentiate functional activity.[7][8] Phenytoin has been shown to increase the binding affinity of σ₁R agonists but not antagonists.[7]
Objective: To predict the functional activity of this compound.
Methodology:
-
Perform the σ₁ receptor binding assay as described above in two parallel sets.
-
In the first set, determine the Kᵢ of the test compound under standard conditions.
-
In the second set, perform the entire competition experiment in the presence of a fixed concentration of phenytoin (e.g., 100 µM).
-
Interpretation:
-
Agonist Profile: A significant decrease in the Kᵢ value (i.e., an increase in affinity) in the presence of phenytoin suggests agonist activity.
-
Antagonist Profile: No significant change in the Kᵢ value suggests antagonist activity.
-
Caption: Logic for Differentiating σ₁R Agonist vs. Antagonist Activity.
In Vivo Evaluation
Following in vitro characterization, in vivo studies in relevant animal models are essential to determine therapeutic potential.
-
Pharmacokinetic Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A key goal is to confirm that the compound can cross the blood-brain barrier.
-
Target Engagement: Can be confirmed using PET imaging with a radiolabeled version of the compound (e.g., using ¹⁸F) or through ex vivo biodistribution studies.[10][14]
-
Efficacy Models:
-
Neurodegenerative Disease: In models like the senescence-accelerated prone mouse (SAMP8), a model relevant to Alzheimer's disease, σ₁R ligands can be tested for their ability to improve cognitive function.[14][15]
-
Pain: The compound's effect on pain behaviors can be evaluated in models like the formalin test or chronic constriction injury (CCI) model.[8]
-
Epilepsy: Anti-seizure activity can be assessed in models like the pentylenetetrazole (PTZ)-induced seizure model in zebrafish or rodents.[16]
-
Part 5: Potential Therapeutic Applications
Assuming this compound is a potent and selective σ₁R ligand with good CNS penetration, it could be a valuable tool for both research and therapeutic development in several areas:
-
Neuroprotection: As a σ₁R ligand, it may protect against neuronal damage in conditions like Alzheimer's disease, Parkinson's disease, and ALS.[7][8]
-
Neuropathic Pain: σ₁R antagonists are known to be effective in animal models of neuropathic pain.[8]
-
Psychiatric Disorders: Modulation of the σ₁ receptor has been implicated in the treatment of depression and anxiety.[17]
-
PET Imaging Agent: An ¹⁸F-labeled version of the molecule could serve as a valuable PET radiotracer to image σ₁R density in the human brain, aiding in the diagnosis of CNS disorders and monitoring disease progression.[18][19]
Conclusion
This compound stands as a compound with significant scientific merit, built upon a privileged scaffold and incorporating a strategic chemical modification. Its presumed high affinity for the sigma-1 receptor places it at the center of research into many challenging CNS disorders. The methodologies outlined in this guide provide a clear, validated framework for researchers and drug developers to fully characterize its biological activity, from fundamental receptor binding to in vivo efficacy. A thorough investigation of this molecule and its analogs will undoubtedly contribute valuable insights to the field of neuropharmacology and may pave the way for novel diagnostic and therapeutic strategies.
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Pati, M. L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. [Link]
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Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Molecular Diagnosis & Therapy. [Link]
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Dal Bello, F., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences. [Link]
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Pineda-Farias, J. B., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]
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Jo, J., et al. (2021). Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. Biomolecules & Therapeutics. [Link]
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mechanism of action of 4-(2-Fluorobenzyl)piperidine hydrochloride
An In-depth Technical Guide to the Mechanism of Action of 4-(2-Fluorobenzyl)piperidine hydrochloride
Abstract
This compound is a synthetic compound featuring a piperidine core, a structural motif prevalent in a multitude of centrally active pharmaceuticals.[1] While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to known psychoactive agents suggests a high probability of interaction with key neurotransmitter systems. This guide outlines a comprehensive strategy for the elucidation of its mechanism of action, grounded in established pharmacological principles and experimental workflows. We will explore its potential as a ligand for sigma receptors and as a modulator of monoamine oxidase activity, providing a detailed roadmap for its scientific investigation. The narrative that follows is designed to be a self-validating system of inquiry, where each proposed experimental step logically informs the next, ensuring a rigorous and efficient characterization of this compound's pharmacological profile.
Introduction and Structural Rationale
The piperidine heterocycle is a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a scaffold for targeting a wide array of biological receptors and enzymes.[1] The compound this compound incorporates this privileged structure. The addition of a benzyl group at the 4-position is a common feature in compounds targeting the central nervous system. For instance, the unsubstituted 4-benzylpiperidine is known to act as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin, and also functions as a weak monoamine oxidase inhibitor (MAOI).[2]
The presence of a fluorine atom on the benzyl ring is of particular interest. Fluorination is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The specific placement at the 2-position (ortho) can induce conformational restrictions and alter electronic properties compared to the more frequently studied 4-position (para) analogs, potentially leading to a unique pharmacological profile.[3] This guide, therefore, posits that this compound's mechanism of action is likely centered on one or more of the following targets:
-
Sigma (σ) Receptors (σ₁ and σ₂)
-
Monoamine Oxidase (MAO) Enzymes (MAO-A and MAO-B)
Hypothesized Biological Targets and Rationale
Sigma Receptors
Sigma receptors are unique, membrane-bound proteins expressed in the central nervous system and peripheral tissues.[4] They are implicated in a variety of neurological functions and are considered important targets for therapeutic intervention in psychiatric and neurodegenerative disorders.[4][5] Many piperidine-containing compounds exhibit high affinity for sigma receptors.[5][6][7]
-
σ₁ Receptors: These receptors are involved in the modulation of intracellular calcium signaling and are linked to motor control and cognitive functions.[4][5]
-
σ₂ Receptors: These receptors are often found at higher densities in proliferating tumor cells and are associated with potassium channels and calcium release.[4]
Given that N-benzylpiperidine derivatives are known to bind with high affinity to sigma receptors, it is a primary hypothesis that this compound will exhibit significant affinity for one or both of these receptor subtypes.[6]
Monoamine Oxidase
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[8][9][10] The parent compound, 4-benzylpiperidine, is a weak inhibitor of both MAO-A and MAO-B.[2] It is plausible that the 2-fluoro substitution could enhance this inhibitory activity, making MAO a key potential target.
Experimental Workflow for Mechanism of Action Elucidation
The following sections detail a logical progression of experiments designed to identify the primary molecular target(s) of this compound and characterize its functional activity.
Phase 1: Target Identification via Binding and Enzyme Inhibition Assays
The initial phase focuses on determining if the compound physically interacts with its hypothesized targets.
Caption: Workflow for primary screening of this compound.
This protocol aims to determine the binding affinity (Kᵢ) of the test compound for σ₁ and σ₂ receptors.
-
Tissue Preparation:
-
Assay Conditions (σ₁):
-
Radioligand: -pentazocine (a selective σ₁ agonist).
-
Incubation: Incubate membrane homogenates with various concentrations of this compound and a fixed concentration of -pentazocine.
-
Non-specific Binding: Determine in the presence of a high concentration of Haloperidol.
-
-
Assay Conditions (σ₂):
-
Radioligand: [³H]-DTG (a non-selective sigma ligand).
-
Blocking σ₁ sites: Include a saturating concentration of (+)-pentazocine to ensure [³H]-DTG only binds to σ₂ sites.
-
Incubation: Incubate membrane homogenates with various concentrations of the test compound and [³H]-DTG.
-
Non-specific Binding: Determine in the presence of a high concentration of Haloperidol.
-
-
Detection: Separate bound from free radioligand via rapid filtration. Quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
This protocol measures the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate:
-
MAO-A: Use a specific substrate such as kynuramine.
-
MAO-B: Use a specific substrate such as benzylamine.
-
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
The reaction produces hydrogen peroxide (H₂O₂), which can be detected using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.
-
-
Detection: Measure the fluorescence signal over time using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Phase 2: Functional Characterization and Downstream Signaling
If Phase 1 reveals high affinity or potent inhibition (e.g., Kᵢ or IC₅₀ < 100 nM) for a specific target, the next step is to determine the compound's functional effect.
Assuming the compound is identified as a σ₁ receptor agonist, it would likely modulate intracellular calcium levels by interacting with the IP₃ receptor at the endoplasmic reticulum.
Caption: Hypothesized signaling pathway for a σ₁ receptor agonist.
This protocol determines whether the compound acts as an agonist or antagonist at the σ₁ receptor.
-
Cell Line: Use a cell line endogenously expressing σ₁ receptors (e.g., SH-SY5Y neuroblastoma cells).
-
Calcium Indicator: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode:
-
Add various concentrations of this compound to the cells.
-
Measure changes in intracellular fluorescence, which correspond to changes in cytosolic calcium concentration. An increase indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate cells with various concentrations of the test compound.
-
Stimulate the cells with a known σ₁ receptor agonist (e.g., (+)-pentazocine).
-
A dose-dependent reduction in the agonist-induced calcium signal indicates antagonist activity.
-
-
Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.
Data Summary and Interpretation
All quantitative data should be compiled for clear interpretation and comparison.
| Parameter | σ₁ Receptor | σ₂ Receptor | MAO-A | MAO-B |
| Binding Affinity (Kᵢ, nM) | Experimental Value | Experimental Value | N/A | N/A |
| Enzyme Inhibition (IC₅₀, nM) | N/A | N/A | Experimental Value | Experimental Value |
| Functional Potency (EC₅₀, nM) | Experimental Value | To be determined | N/A | N/A |
| Functional Activity | Agonist/Antagonist | To be determined | Inhibitor | Inhibitor |
Table 1: Template for summarizing the pharmacological profile of this compound.
A high binding affinity (low nanomolar Kᵢ) coupled with functional potency (low nanomolar EC₅₀ or IC₅₀) would confirm the primary mechanism of action. Selectivity is also crucial; for example, a significantly lower Kᵢ for σ₁ versus σ₂ receptors would indicate a selective σ₁ ligand.
Conclusion
This technical guide provides a rigorous, hypothesis-driven framework for the complete elucidation of the . By systematically evaluating its affinity and functional activity at high-probability targets—sigma receptors and monoamine oxidases—researchers can build a comprehensive pharmacological profile of this novel compound. The proposed workflows, from initial binding studies to functional signaling assays, represent a field-proven path to understanding how this molecule exerts its effects at a molecular level, paving the way for its potential development as a therapeutic agent or a valuable research tool.
References
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N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. (2006). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available from: [Link]
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Shiue, G. G., et al. (2002). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 29(4), 435-442. Available from: [Link]
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Guitart, X., et al. (2004). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Psychopharmacology, 174(3), 301-319. Available from: [Link]
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U-32,802A. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37681-37710. Available from: [Link]
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4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Cignarella, G., et al. (2002). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 45(13), 2686-2696. Available from: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]
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Yilmaz, A., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. Available from: [Link]
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Yilmaz, A., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. Retrieved January 6, 2026, from [Link]
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Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 4-(2-Fluorobenzyl)piperidine Hydrochloride in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Fluorobenzyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. Where specific experimental data is not publicly available, we provide robust theoretical predictions and detailed, field-proven protocols for its empirical determination.
Introduction: The Significance of Solubility
This compound is a substituted piperidine derivative, a structural motif prevalent in a vast number of bioactive natural products and marketed pharmaceuticals.[1][2] As a hydrochloride salt, it is designed for improved stability and, typically, enhanced aqueous solubility, which are critical parameters influencing a compound's bioavailability and therapeutic efficacy.[3][4][5] Understanding the solubility of this compound across a spectrum of laboratory solvents is paramount for a variety of applications, including:
-
Preformulation and Formulation Development: Selecting appropriate solvent systems for dosage form design.
-
In Vitro Biological Assays: Ensuring compound dissolution in aqueous buffers for accurate activity and toxicity assessments.
-
Synthetic Chemistry: Choosing suitable solvents for reactions and purification processes.
-
Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and LC-MS.
This guide will first explore the key physicochemical properties of this compound that dictate its solubility, followed by a predicted solubility profile. The core of this document then provides detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility.
Physicochemical Properties and Predicted Solubility Profile
While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior by examining its structural components and data from closely related analogues.
Chemical Structure and Identifiers:
-
Chemical Name: this compound
-
CAS Number: 193357-21-0[6]
-
Molecular Formula: C₁₂H₁₇ClFN[6]
-
Molecular Weight: 229.72 g/mol [6]
Caption: Structure of this compound.
Key Structural Features Influencing Solubility
-
Piperidine Ring: The saturated heterocyclic amine is a polar functional group. The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated (hydrochloride) form, the N-H group is a strong hydrogen bond donor. Piperidine itself is miscible with water and soluble in many organic solvents.[4]
-
Fluorobenzyl Group: This aromatic, non-polar moiety significantly contributes to the molecule's lipophilicity. The fluorine atom is highly electronegative and can subtly influence properties like pKa and membrane permeability, but the overall benzyl group reduces aqueous solubility compared to an unsubstituted piperidine.[3][7]
-
Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to increase the aqueous solubility of basic compounds.[3] By protonating the basic piperidine nitrogen, an ionic species (piperidinium chloride) is formed, which is generally much more soluble in polar solvents like water and alcohols than its corresponding free base. However, in concentrated chloride solutions (e.g., gastric fluid), the "common ion effect" can sometimes suppress the solubility of hydrochloride salts.[8][9]
Inferred Physicochemical Properties
-
Melting Point: The analogous compound, 4-(4-Fluorobenzyl)piperidine hydrochloride, has a melting point of 158-160 °C.[8] It is reasonable to assume a similar melting point for the 2-fluoro isomer. A relatively high melting point suggests strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.
-
logP (Octanol-Water Partition Coefficient): The logP for 4-(4-Fluoro-benzyl)-piperidine hydrochloride is reported as approximately 3.5.[10] This value indicates a significant degree of lipophilicity, suggesting that while the hydrochloride salt enhances water solubility, the compound will also have an affinity for non-polar environments.
-
pKa: The pKa of the conjugate acid of piperidine is around 11.2. The electron-withdrawing effect of the fluorobenzyl group will likely lower this value slightly. This pKa indicates that the compound will be predominantly in its ionized, more water-soluble form in acidic to neutral pH environments.
Predicted Qualitative Solubility Profile
Based on the "like dissolves like" principle and the structural analysis, the following qualitative solubility profile is predicted. This table serves as a hypothesis to be confirmed by empirical testing using the protocols outlined in Section 3.
| Solvent | Classification | Predicted Solubility | Rationale |
| Water | Polar Protic | Moderate to High | The hydrochloride salt form creates an ionic species capable of strong ion-dipole interactions and hydrogen bonding with water. Solubility will be pH-dependent. |
| Methanol | Polar Protic | High | As a polar protic solvent, methanol can effectively solvate the ionic salt and engage in hydrogen bonding. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice and solvating the cation. A related compound shows high solubility in DMSO.[11] |
| Dichloromethane (DCM) | Non-polar | Low to Moderate | The significant lipophilic character from the fluorobenzyl group may allow for some solubility, but the ionic nature of the salt will limit it. |
| Acetone | Polar Aprotic | Moderate | Acetone's polarity should allow for moderate dissolution, but it is a weaker solvent for salts than DMSO or protic solvents. |
| Hexane / Heptane | Non-polar | Very Low | The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar aliphatic solvents.[4] |
| Toluene | Non-polar (Aromatic) | Low | While the aromatic ring of toluene can interact with the fluorobenzyl group, it is not polar enough to effectively solvate the ionic salt. |
Experimental Protocols for Solubility Determination
The following section provides detailed, step-by-step methodologies for determining the solubility of this compound.
Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility, representing the true saturation point of the compound in a solvent at a specific temperature.[12]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm pore size) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Kinetic Solubility via High-Throughput Assay
Kinetic solubility is a measure of how much of a compound, added from a concentrated stock solution (typically in DMSO), will remain in solution in an aqueous buffer. It is a non-equilibrium measurement that is highly relevant for predicting precipitation in biological assays.
Caption: Workflow for Kinetic Solubility Determination.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to get a final concentration of 100 µM). The final DMSO concentration should be kept low (1-2%) to minimize its co-solvent effects.
-
Incubation: Mix the plate and incubate at room temperature for 1-2 hours. During this time, compounds with low kinetic solubility will precipitate out of solution.
-
Detection and Quantification: The amount of compound remaining in solution can be measured by several methods:
-
Nephelometry: A direct measurement of turbidity (light scattering) caused by precipitated particles. The plate is read directly in a nephelometer.[7]
-
UV-Vis Spectroscopy: The assay plate is a filter plate. After incubation, the solution is filtered into a new UV-transparent plate via centrifugation or vacuum. The concentration in the filtrate is then determined by measuring UV absorbance and comparing it to a calibration curve.[13]
-
HPLC-UV: An aliquot from the filtered plate is injected into an HPLC system for quantification. This is the most accurate method as it separates the parent compound from any impurities or degradants.
-
Conclusion
While specific, publicly available solubility data for this compound is scarce, a thorough analysis of its molecular structure and the properties of related compounds allows for a robust, qualitative prediction of its solubility profile. As a hydrochloride salt of a lipophilic piperidine derivative, it is expected to exhibit good solubility in polar protic solvents and polar aprotic solvents like DMSO, with limited solubility in non-polar media.
For drug development professionals and researchers, the true utility lies in empirical data. The detailed shake-flask and kinetic solubility protocols provided in this guide offer standardized, reliable methods for generating the precise data required for informed decision-making in formulation, screening, and synthesis. Adherence to these self-validating experimental systems will ensure the generation of high-quality, reproducible solubility data, a cornerstone of successful pharmaceutical development.
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The Piperidine Scaffold: A Cornerstone of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold." This guide provides a comprehensive technical overview of the therapeutic applications of piperidine derivatives, delving into their synthesis, mechanisms of action across various disease states, and the critical experimental protocols for their evaluation. We will explore the causal relationships behind experimental design and provide insights grounded in established scientific principles to empower researchers in their quest for novel therapeutics.
The Piperidine Motif: A Privileged Scaffold in Drug Discovery
The ubiquity of the piperidine core in successful drug molecules is no coincidence. Its saturated, conformationally flexible chair-like structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with a multitude of biological targets.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key anchoring point for target engagement. Furthermore, the piperidine ring's physicochemical properties can be readily modulated through substitution to optimize crucial drug-like characteristics such as solubility, lipophilicity, and metabolic stability, thereby enhancing pharmacokinetic profiles.[2]
The synthesis of piperidine derivatives has evolved significantly, with a variety of methods available to medicinal chemists. These range from classical approaches like the reduction of pyridine precursors to more sophisticated intramolecular cyclization and multicomponent reactions that allow for the rapid generation of molecular diversity.
Therapeutic Frontiers of Piperidine Derivatives
The versatility of the piperidine scaffold has led to its successful application in a wide array of therapeutic areas. Here, we explore its impact on three major domains: oncology, neurodegenerative diseases, and infectious diseases.
Oncology: Targeting Aberrant Signaling in Cancer
Piperidine derivatives have emerged as a powerful class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that are dysregulated in cancer.
2.1.1. Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A prominent target for many anticancer piperidine derivatives is the PI3K/Akt signaling cascade, a crucial pathway that governs cell growth, proliferation, survival, and apoptosis.[3] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to therapy. Certain piperidine-containing molecules have been shown to inhibit the phosphorylation and subsequent activation of Akt, a key kinase in this pathway, thereby inducing apoptosis in cancer cells.
Diagram: PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives
Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.
2.1.2. Targeting Other Key Signaling Pathways in Cancer
Beyond the PI3K/Akt pathway, piperidine derivatives have been shown to modulate other critical signaling cascades in cancer:
-
NF-κB Signaling: The nuclear factor-kappaB (NF-κB) pathway is a key mediator of inflammation and cell survival, and its aberrant activation is common in many cancers.[4] Certain piperidine analogs of curcumin, such as EF24 and EF31, have demonstrated potent inhibition of the NF-κB pathway by directly targeting IκB kinase (IKK), leading to anti-inflammatory and anticancer effects.[5][6]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting cell proliferation and survival. Piperidine-containing compounds have been investigated as small molecule inhibitors of the STAT3 signaling pathway.[7]
2.1.3. Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values serve as key indicators of a compound's potency.
| Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Functionalized Piperidines | 786-0 | Renal | 0.4 - 25 |
| PC-3 | Prostate | 6.3 - 25 | |
| Imidazo[1,2-a]pyrimidines | MCF-7 | Breast | 39.0 - 43.4 |
| MDA-MB-231 | Breast | 35.1 - 35.9 |
Data compiled from multiple sources.[3][8][9]
Neurodegenerative Diseases: A Beacon of Hope
The ability of piperidine derivatives to cross the blood-brain barrier makes them particularly attractive candidates for treating central nervous system (CNS) disorders. They have shown significant promise in addressing the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's.
2.2.1. Alzheimer's Disease: A Multi-pronged Approach
Piperidine-based compounds are at the forefront of Alzheimer's disease (AD) research, targeting multiple facets of the disease's pathology.
-
Acetylcholinesterase (AChE) Inhibition: A primary strategy in symptomatic AD treatment is to increase the levels of the neurotransmitter acetylcholine in the brain. Piperidine derivatives, most notably the FDA-approved drug Donepezil , are potent and selective inhibitors of acetylcholinesterase, the enzyme responsible for acetylcholine breakdown.[10]
-
γ-Secretase Inhibition: The formation of amyloid-β (Aβ) plaques, a hallmark of AD, is dependent on the enzymatic activity of γ-secretase. Novel piperidine derivatives have been designed as inhibitors of this enzyme to reduce the production of amyloidogenic Aβ peptides.
-
Targeting Tau Protein: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is another key pathological feature of AD. Some piperidine-flavone analogues have been investigated for their ability to inhibit tau protein aggregation.[11]
2.2.2. Quantitative Analysis of Anti-Alzheimer's Activity
| Derivative Class | Target | IC50 Value |
| Benzamide-Piperidines | Acetylcholinesterase (AChE) | 13 nM - 0.63 µM |
| Piperidine-Flavone Analogues | Amyloid-β Production (SH-SY5Y cells) | 44.20 - 50.53 µM |
| Benzimidazole-Pyrrole/Piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM |
| Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM |
Data compiled from multiple sources.[11][12][13]
Infectious Diseases: Combating Viral and Bacterial Threats
The structural diversity of piperidine derivatives has also been harnessed to develop potent antimicrobial and antiviral agents.
2.3.1. Antiviral Activity
-
Influenza Virus: Piperidine-based compounds have been identified as potent inhibitors of the influenza virus. One such derivative, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, has demonstrated excellent inhibitory activity against various influenza strains with EC50 values as low as 0.05 µM.[2][14] The mechanism is thought to interfere with an early to middle stage of viral replication. Another piperine derivative, AB05, has been shown to inhibit neuraminidase activity.[15]
-
Human Immunodeficiency Virus (HIV): The piperidine scaffold has been incorporated into the design of novel HIV-1 protease inhibitors. These inhibitors are designed to fit within the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation. Several piperidine-containing compounds have exhibited potent antiviral activity with IC50 and EC50 values in the nanomolar range.[16][17][18][19][20]
2.3.2. Quantitative Analysis of Antiviral Activity
| Derivative Class | Virus | Assay | EC50 / IC50 Value |
| Piperidine-substituted Purines | Influenza A/H1N1 | MDCK cells | Lower than ribavirin, amantadine |
| HIV-1 | Cellular assay | Comparable to 3TC | |
| Piperidine-based Derivatives | Influenza A and B strains | Viral Inhibition | as low as 0.05 µM |
| Piperidine HIV-1 Protease Inhibitors | HIV-1 | Antiviral Assay | 0.13 nM |
Data compiled from multiple sources.[14][21]
Experimental Protocols: A Guide to Evaluation
The translation of promising piperidine derivatives from chemical synthesis to clinical candidates relies on a battery of robust and reproducible experimental assays. This section provides detailed, step-by-step methodologies for key in vitro experiments.
Diagram: General Experimental Workflow for Evaluating Piperidine Derivatives
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A Technical Guide to the Strategic Application of Fluorine in Benzylpiperidine Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its structural and electronic properties, however, often necessitate fine-tuning to achieve optimal pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of fluorine has emerged as a powerful tool for this optimization.[3][4] This guide provides a detailed examination of the multifaceted roles of fluorine substitution in benzylpiperidine compounds. We will explore the causal mechanisms by which fluorine modulates key physicochemical properties, influences ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and enhances target interactions. This document synthesizes field-proven insights with established principles, offering detailed experimental protocols and case studies to empower drug development professionals in their pursuit of safer, more effective therapeutics.
The Foundational Impact of Fluorine on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a benzylpiperidine molecule instigates a cascade of predictable yet profound changes in its fundamental properties.[5] Understanding these shifts is paramount to leveraging fluorination as a strategic design element.
Modulation of Basicity (pKa)
The basicity of the piperidine nitrogen is a critical determinant of a compound's solubility, receptor interaction, and pharmacokinetic behavior. The powerful electron-withdrawing nature of fluorine significantly lowers the pKa of proximal amines.[6][7]
-
Mechanism: When fluorine is placed on the benzyl ring or the piperidine ring itself, its inductive effect withdraws electron density from the nitrogen atom. This reduces the availability of the nitrogen's lone pair of electrons to accept a proton, thereby decreasing the basicity of the amine. The magnitude of this pKa shift is distance-dependent, with substitutions closer to the nitrogen atom (e.g., at the α or β position on an N-alkyl chain) having a more pronounced effect.[8][9][10]
-
Practical Implications: Lowering the pKa can be highly advantageous. For CNS drug candidates, reducing the proportion of the compound that is protonated at physiological pH (7.4) can decrease its affinity for efflux transporters like P-glycoprotein (Pgp) and enhance its ability to cross the blood-brain barrier (BBB).[10][11][12] It also alters the nature of the ionic interactions with the target protein, which can be exploited to improve selectivity.
Caption: Impact of Fluorine's Inductive Effect on Piperidine Basicity.
Tuning Lipophilicity (LogP/LogD)
Lipophilicity is a double-edged sword in drug design, influencing both permeability and metabolic clearance. Fluorine's effect on lipophilicity is highly context-dependent.[13][14]
-
Aromatic vs. Aliphatic Fluorination: Substituting a hydrogen with a fluorine on the benzyl ring generally increases lipophilicity (LogP).[15] In contrast, adding fluorine to an aliphatic portion, like the piperidine ring or an N-alkyl chain, often decreases lipophilicity due to the polarity of the C-F bond.[8]
-
The pKa Interplay (LogD): The most relevant measure is the distribution coefficient (LogD) at physiological pH. Because fluorine lowers the pKa, a higher fraction of the molecule exists in its neutral, more lipophilic state at pH 7.4. This can lead to a situation where a fluorinated analog has a higher LogD than its non-fluorinated parent, even if its intrinsic LogP is lower.[8][9] This is a crucial insight for optimizing membrane permeability.
Conformational Control
Fluorine substitution can impose specific conformational preferences on the molecule, which can be critical for achieving a bioactive conformation for optimal target engagement.[6][14][16] This can be due to steric hindrance or favorable electronic interactions, such as the gauche effect, which can stabilize specific rotamers. This conformational locking can pre-organize the ligand for its binding site, reducing the entropic penalty of binding and thus increasing affinity.
Enhancing Pharmacokinetic (ADME) Profiles
One of the most common and successful applications of fluorine in drug design is to improve the ADME profile of a lead compound.[16]
Blocking Metabolic Hotspots
Metabolic instability is a primary cause of drug candidate failure. Benzylpiperidine compounds are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, typically at activated positions like the benzylic carbon or electron-rich positions on the aromatic ring.
-
Mechanism: Replacing a metabolically labile C-H bond with a much stronger C-F bond effectively blocks that site from enzymatic oxidation.[14][17][18] This "metabolic shielding" can dramatically increase the compound's half-life and oral bioavailability.[19] For example, para-fluorination of the benzyl ring is a common strategy to prevent aromatic hydroxylation.[14]
-
Self-Validating System: The success of this strategy is readily quantifiable. An in vitro metabolic stability assay comparing the parent compound to its fluorinated analog provides a direct measure of the improvement in half-life, validating the design choice.
Improving Membrane Permeability and CNS Penetration
For benzylpiperidine-based drugs targeting CNS disorders, efficient penetration of the BBB is essential. Fluorination is a well-established strategy to enhance brain exposure.[11][20][21]
-
Causality: The improvement in CNS penetration is a synergistic effect of the physicochemical changes discussed above.
-
Increased Lipophilicity (LogD): As described, modulating the pKa often increases the LogD at pH 7.4, favoring passive diffusion across the lipid-rich BBB.[8][9]
-
Reduced Pgp Efflux: P-glycoprotein is a key efflux transporter that actively pumps drugs out of the brain. The recognition of substrates by Pgp is complex, but often involves hydrogen bond donors and a basic center. By lowering the pKa, fluorination reduces the positive charge at physiological pH, which can decrease recognition by Pgp and reduce efflux.[10][12][22]
-
Optimizing Pharmacodynamics: Target Interaction and Selectivity
Beyond pharmacokinetics, fluorine can directly participate in or modify interactions within the target's binding pocket, leading to enhanced potency and selectivity.[3]
-
Enhanced Binding Affinity: The polarized C-F bond, while a poor hydrogen bond acceptor, can engage in favorable electrostatic and multipolar interactions with protein backbones (e.g., amide N-H or C=O groups).[7] These unique interactions can provide an additional affinity boost that a C-H bond cannot.
-
Improved Selectivity: In a series of N-benzylpiperidines designed as dopamine transporter (DAT) inhibitors, specific fluorination patterns on the benzyl ring were shown to significantly alter the affinity and selectivity against the serotonin (SERT) and norepinephrine (NET) transporters.[23][24] This demonstrates how fluorine can be used to "steer" a molecule towards a specific target by exploiting subtle differences in the electronic environments of the binding sites.
Synthetic and Experimental Protocols
The practical application of these principles requires robust synthetic methods and reliable assays.
Protocol: Deoxyfluorination of a Benzyl-Protected Hydroxypiperidine
This protocol describes a common method for introducing fluorine onto the piperidine ring using a modern fluorinating agent like Deoxo-Fluor®, which is generally safer than DAST.[25]
Objective: To synthesize 1-benzyl-4-fluoropiperidine from 1-benzyl-4-hydroxypiperidine.
Materials:
-
1-benzyl-4-hydroxypiperidine
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel, separatory funnel)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 1-benzyl-4-hydroxypiperidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) to the stirred solution via a syringe or dropping funnel over 15 minutes. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 1-benzyl-4-fluoropiperidine.
Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard industry method to assess metabolic stability using human liver microsomes (HLM).[17][26]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Cl_int) of a fluorinated benzylpiperidine analog.
Materials:
-
Test compound (fluorinated benzylpiperidine)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Pooled Human Liver Microsomes (HLM), stored at -80 °C
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator shaker (37 °C)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in phosphate buffer to the desired concentration (final DMSO concentration should be <0.5%).
-
Incubation Mixture (without NADPH): In a 96-well plate, add phosphate buffer, the HLM suspension (final protein concentration typically 0.5 mg/mL), and the test compound working solution.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The "0 min" sample is prepared by adding the stop solution before the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. The half-life is calculated as t½ = 0.693 / k.
Caption: Workflow for the Evaluation of a Novel Fluorinated Analog.
Data Summary: Comparative Analysis
To illustrate the typical effects of fluorination, the table below presents hypothetical but realistic data comparing a parent benzylpiperidine compound with two fluorinated analogs.
| Compound | Substitution | pKa | LogD (pH 7.4) | HLM Half-life (t½, min) | Target IC₅₀ (nM) |
| Parent-01 | None (H) | 9.5 | 1.8 | 15 | 50 |
| Analog-F1 | 4-Fluoro (Benzyl) | 9.2 | 2.1 | > 60 | 35 |
| Analog-F2 | 3-Fluoro (Piperidine) | 8.5 | 2.5 | 22 | 45 |
Data is illustrative and intended for comparison.
Analysis of Table:
-
Analog-F1: Fluorination on the benzyl ring blocks a likely site of aromatic hydroxylation, dramatically increasing metabolic stability. The pKa is slightly lowered, and the LogD increases, which could improve permeability. A modest increase in potency is also observed.
-
Analog-F2: Fluorination on the piperidine ring, closer to the basic center, causes a more significant drop in pKa. This leads to the largest increase in LogD. The metabolic stability is only slightly improved, suggesting the primary metabolic liability was on the benzyl ring, but potency is maintained. This analog might be a superior candidate for CNS penetration due to its lower pKa and higher LogD.
Conclusion
The substitution of fluorine in benzylpiperidine compounds is far more than a simple bioisosteric replacement for hydrogen. It is a sophisticated, multi-pronged strategy for rationally tuning the entire drug-like profile of a molecule. By understanding the causal relationships between fluorine incorporation and the resulting changes in pKa, lipophilicity, metabolic stability, and target interactions, medicinal chemists can overcome common developmental hurdles. The judicious placement of fluorine can block metabolic liabilities, enhance CNS penetration, and improve binding affinity, ultimately accelerating the journey from a promising lead compound to a viable clinical candidate. The continued development of novel fluorination methods will undoubtedly expand the toolkit available to researchers, further solidifying fluorine's role as a "magic bullet" in drug discovery.[19]
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An In-depth Technical Guide to the Safe Handling of 4-(2-Fluorobenzyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 4-(2-Fluorobenzyl)piperidine hydrochloride (CAS No. 193357-21-0). As a specialized chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes critical data from safety data sheets of the compound and its structural analogs, alongside established best practices for handling piperidine derivatives and fluorinated aromatic compounds.
Section 1: Hazard Identification and Risk Assessment
This compound is a solid, white crystalline substance.[1] While comprehensive toxicological data for this specific isomer is not extensively published, the hazard profile can be reliably inferred from its structural components—a piperidine ring and a fluorobenzyl group—and from the safety data sheets (SDS) of closely related analogs like 4-(4-Fluorobenzyl)piperidine hydrochloride and 4-(2,4-Difluorobenzyl)piperidine hydrochloride.
The primary hazards associated with this class of compounds are categorized under the Globally Harmonized System (GHS) as follows:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]
Causality of Hazards:
-
The piperidine moiety , a cyclic secondary amine, contributes to the basicity and potential corrosivity of the molecule, which can lead to skin and eye irritation. Piperidine itself is known to be toxic and can cause severe skin burns and eye damage.[5][6]
-
The fluorobenzyl group introduces properties associated with fluorinated aromatic compounds. While the fluorine substitution can alter biological activity, it also necessitates caution due to the potential for hazardous decomposition products under thermal stress, such as hydrogen fluoride.[3]
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |
Logical Flow for Risk Assessment: A thorough risk assessment should precede any handling of this compound. The workflow below outlines the essential steps.
Caption: Risk assessment workflow for handling this compound.
Section 2: Exposure Controls and Personal Protection
To mitigate the identified risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
The primary line of defense is to minimize the generation and dispersal of dust and fumes.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.[7] This is critical to prevent inhalation of dust particles, which can cause respiratory irritation.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing direct contact.[10]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant splash risk.[4][8] | Protects against airborne dust and splashes that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Use proper glove removal technique to avoid skin contact.[4][11] | Prevents skin contact, which can cause irritation.[2] |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[4][5] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | For situations where dust concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][12] | Protects the respiratory system from irritation. |
Self-Validating Protocol for PPE Usage: Before entering the work area, personnel should perform a self-check to ensure all PPE is correctly worn and in good condition. After leaving the work area, a designated doffing procedure should be followed to prevent cross-contamination. Contaminated gloves should be disposed of in accordance with institutional guidelines.[11]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the compound carefully to avoid creating dust. Use appropriate tools for transfer, such as a spatula.[4]
-
Grounding: For larger scale operations, grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, which could be an ignition source for fine dust clouds.[9][13]
-
Hygiene Practices: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[3][4] Remove and wash contaminated clothing before reuse.[10]
Storage
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][9][10] The compound is hygroscopic.[12]
-
Conditions to Avoid: Avoid exposure to moisture, heat, and sources of ignition.
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[10]
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][10] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician.[2][3] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[2] |
Note to Physician: Treat symptomatically.[2]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as described in Section 2. Ensure adequate ventilation. Evacuate personnel to a safe area and keep people away from and upwind of the spill.[4][14]
-
Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, closed, and labeled container for disposal.[2][4] Do not let the product enter drains.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. The substance should not be released into the environment.[2]
Workflow for Spill Response:
Caption: Step-by-step protocol for managing a spill of this compound.
Section 5: Stability, Reactivity, and Disposal
Chemical Stability
The compound is stable under normal, recommended storage conditions.[2]
Reactivity and Hazardous Reactions
-
Reactivity: No specific reactivity data is available, but it is not expected to be reactive under normal conditions.[2]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under combustion, it may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[3]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Product: Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Contaminated Packaging: Dispose of as unused product in a suitable container.[11] Do not reuse empty containers.
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Fluorinated Piperidines: A Technical Guide to Synthesis, Properties, and Application in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into piperidine scaffolds represents a powerful and increasingly utilized tactic in modern medicinal chemistry. The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its three-dimensional structure and versatile substitution patterns.[1][2][3] Concurrently, fluorine substitution is a well-established strategy for optimizing the metabolic stability, physicochemical properties, and binding affinity of drug candidates.[4][5][6][7] This technical guide provides an in-depth review of fluorinated piperidine compounds for researchers, scientists, and drug development professionals. It delves into the profound impact of fluorination on the conformational and electronic properties of the piperidine ring, explores state-of-the-art synthetic methodologies for accessing these valuable building blocks, details crucial characterization techniques, and highlights their application in contemporary drug discovery programs.
The Rationale: Synergistic Benefits of Fluorine and the Piperidine Core
The confluence of the piperidine scaffold and fluorine substitution creates a class of compounds with exceptional potential. The rationale for their synthesis and use is grounded in the predictable and often beneficial modulation of key drug-like properties.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Introducing fluorine at a metabolically labile position on the piperidine ring can effectively block oxidative degradation, thereby increasing the compound's half-life and bioavailability.
-
Basicity (pKa) Modulation: The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. When placed on the piperidine ring, it lowers the basicity of the nitrogen atom. This reduction in pKa can be highly advantageous, as it may decrease off-target activity, particularly at hERG channels, and improve a compound's oral absorption and overall pharmacokinetic profile.[8][9][10]
-
Conformational Control: Fluorine substitution significantly alters the conformational preferences of the piperidine ring. Stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, often lead to a surprising preference for the fluorine atom to occupy an axial position, contrary to what would be expected based on sterics alone.[11][12][13] This effect can be harnessed to create conformationally rigid scaffolds, locking a molecule into a bioactive conformation and potentially increasing binding affinity and selectivity.
Figure 1: Logical relationship diagram illustrating how strategic fluorination of the piperidine core leads to an improved pharmacological profile.
The Impact of Fluorination on Piperidine Conformation
A deep understanding of the conformational behavior of fluorinated piperidines is crucial for their rational design in drug discovery.[3][11][14][15] Extensive NMR and computational studies have revealed that the orientation of fluorine on the piperidine ring is governed by a delicate balance of several forces.[4][11][13]
The Axial Fluorine Preference: In many substituted fluoropiperidines, the fluorine atom preferentially adopts an axial orientation. This phenomenon is primarily attributed to stabilizing delocalization forces.[11][12]
-
Charge-Dipole Interactions: In protonated piperidinium species, a strong, stabilizing interaction occurs between the positive charge on the nitrogen atom and the negative end of the C-F bond dipole (Cδ+-Fδ-). This interaction is maximized when the fluorine is axial.[11][13]
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ) of the C-F bond (σCH → σCF) contributes significantly to the stabilization of the axial conformer.[11][13]
Solvation and solvent polarity also play a major role; increasing solvent polarity can further stabilize the more polar axial conformer.[4][11] This tunable conformational behavior allows chemists to design molecular scaffolds with precisely controlled three-dimensional structures.[3][11][14][15]
Figure 2: Key stereoelectronic and environmental factors that stabilize the axial conformation of fluorine on a piperidine ring.
Synthetic Strategies: Accessing Fluorinated Piperidines
While the value of fluorinated piperidines is clear, their synthesis has historically been challenging.[2][16] However, recent advancements have provided robust and versatile methods for their preparation.
Catalytic Hydrogenation of Fluoropyridines
The most powerful modern strategy involves the reduction of readily available and inexpensive fluoropyridine precursors.[1][2] This approach avoids late-stage fluorination and builds the saturated ring from a fluorinated aromatic starting material.
A. Heterogeneous Palladium-Catalyzed Hydrogenation: This method offers a simple, robust, and scalable route to cis-selective (multi)fluorinated piperidines.[1][2] A key challenge is preventing the competitive hydrodefluorination pathway. The Glorius group demonstrated that using a palladium catalyst, such as Pd(OH)₂ on carbon, in the presence of a strong Brønsted acid (e.g., HCl) effectively promotes the desired hydrogenation while suppressing C-F bond cleavage.[1] This protocol is tolerant of air and moisture and is compatible with a wide range of functional groups that were inaccessible with other methods.[17]
B. Homogeneous Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH): This one-pot process provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines.[16][18] The reaction proceeds via a rhodium-catalyzed dearomatization of the fluoropyridine, followed by a complete hydrogenation of the resulting intermediates.[16] This strategy has been successfully applied to synthesize fluorinated analogues of commercial drugs like Melperone and Diphenidol.[19]
Figure 3: High-level workflow for the synthesis of fluorinated piperidines via the catalytic hydrogenation of fluoropyridines.
Other Synthetic Approaches
While hydrogenation is a dominant strategy, other methods remain relevant for accessing specific substitution patterns.
-
Electrophilic Fluorination: This involves the reaction of a pre-functionalized piperidine, such as a cyclic enamine, with an electrophilic fluorine source (e.g., Selectfluor) to introduce the fluorine atom.[20]
-
Nucleophilic Substitution: This classic approach involves the displacement of a leaving group (e.g., a hydroxyl group converted to a tosylate) on a piperidine ring with a nucleophilic fluoride source (e.g., TBAF). This method is crucial for stereocontrolled syntheses where the stereochemistry of the precursor dictates the product's configuration.[21]
-
Ring-Closing Strategies: An alternative is to construct the piperidine ring from an acyclic, fluorinated precursor. For example, oxidative cleavage of an unsaturated bicyclic lactam followed by double reductive amination with a fluoroalkylamine can yield fluorine-containing piperidine derivatives.[21][22]
Table 1: Comparison of Key Synthetic Methodologies
| Methodology | Starting Material | Key Reagents | Selectivity | Advantages | Disadvantages |
| Heterogeneous Hydrogenation | Fluoropyridines | Pd(OH)₂/C, H₂, HCl | cis-selective | Robust, scalable, air/moisture tolerant, broad scope | Requires pressure, potential for hydrodefluorination |
| DAH Process | Fluoropyridines | [Rh(COD)Cl]₂, HBpin, H₂ | Highly all-cis diastereoselective | Excellent selectivity, one-pot | Moisture sensitive, limited substrate scope compared to Pd |
| Electrophilic Fluorination | Cyclic Enamines | Selectfluor | Dependent on substrate | Direct C-F bond formation | Requires pre-functionalized substrate |
| Nucleophilic Fluorination | Hydroxy-piperidines | Activating agent, Fluoride source | Stereocontrolled (Sₙ2) | Access to specific stereoisomers | Multi-step, requires chiral precursors |
Essential Protocols & Characterization
Experimental Protocol: Heterogeneous Hydrogenation of 3-Fluoropyridine
Causality: This protocol is based on the robust palladium-catalyzed system developed to overcome the common side reaction of hydrodefluorination. The use of palladium (II) hydroxide on carbon (Pearlman's catalyst) is critical, and the addition of aqueous HCl protonates the pyridine nitrogen, which is thought to disfavor C-F bond cleavage and facilitate hydrogenation. Methanol is chosen as a protic solvent that is stable under these reductive conditions. In situ protection with a Cbz group is often performed because many simple fluorinated piperidines are volatile and difficult to isolate in their free base form.
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 mmol, 1.0 equiv.).
-
Catalyst and Acid Addition: Add 20 wt% Pd(OH)₂ on carbon (5 mol%) and methanol (MeOH, 0.2 M).
-
Acidification: Add aqueous HCl (1.2 M, 1.2 equiv.) to the mixture.
-
Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and then pressurize to 50 bar of H₂.
-
Reaction: Stir the reaction mixture vigorously at 80 °C for 24 hours.
-
Work-up (In Situ Protection): After cooling to room temperature and carefully venting the H₂ pressure, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with MeOH. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., CH₂Cl₂), cool to 0 °C, and add a base (e.g., triethylamine, 2.5 equiv.) followed by benzyl chloroformate (Cbz-Cl, 1.2 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the Cbz-protected 3-fluoropiperidine.
Characterization: Using NMR to Determine Fluorine Conformation
NMR spectroscopy is the most powerful tool for characterizing fluorinated piperidines in solution.[3][11] The conformation of the fluorine substituent (axial vs. equatorial) can be unequivocally determined by analyzing coupling constants.
-
¹⁹F NMR: This technique is highly sensitive to the fluorine's local environment and provides a distinct signal for each unique fluorine atom, with a wide chemical shift range that minimizes signal overlap.[23]
-
¹H NMR: The key to conformational assignment lies in the three-bond coupling constant between fluorine and adjacent protons (³JHF). Karplus-type relationships show that the magnitude of this coupling is dependent on the dihedral angle.
-
A large ³JHF coupling (typically > 25 Hz) is indicative of an anti-periplanar (180°) relationship, which occurs when the fluorine atom is in an axial position and coupling to an axial proton.
-
A small ³JHF coupling (typically < 10 Hz) indicates a gauche relationship (~60°), which is characteristic of an equatorial fluorine atom.[4]
-
Protocol for NMR Analysis:
-
Sample Preparation: Prepare a solution of the purified fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical, as polarity can influence the conformational equilibrium.[4][11]
-
Acquire Spectra: Obtain high-resolution ¹H and ¹⁹F NMR spectra.
-
Identify Signals: Correlate the proton signals with the molecular structure using 2D NMR techniques (e.g., COSY, HSQC) if necessary.
-
Measure Coupling Constants: Carefully measure the ³J(¹⁹F,¹H) values for the protons on the carbons adjacent to the C-F bond.
-
Assign Conformation: Based on the magnitude of the coupling constants, assign the fluorine as predominantly axial or equatorial. For example, in a study of 3,5-difluoropiperidines, a shift from small ³J values (7.3-12.5 Hz) in chloroform to large values (38.5-40.4 Hz) in DMSO demonstrated a solvent-induced switch from an equatorial to an axial conformation.[4][11]
Applications and Future Perspectives
The application of fluorinated piperidines spans a wide range of therapeutic areas. Their unique properties have been exploited to create improved analogues of existing drugs, including the local anesthetic bupivacaine and the psychostimulant methylphenidate (Ritalin).[1][2] Recent studies have also explored their potential as multifunctional agents for treating complex diseases like diabetes and Alzheimer's by targeting enzymes such as α-glucosidase and cholinesterases.[24]
Furthermore, their well-defined three-dimensional structures make them ideal scaffolds for fragment-based drug discovery (FBDD), providing a starting point for the development of novel therapeutics.[8][10]
The future of fluorinated piperidines is bright. The development of new catalytic methods will continue to expand the accessible chemical space.[25][26] Moreover, the use of the positron-emitting isotope ¹⁸F will see these scaffolds play an increasingly important role in the development of novel radiopharmaceuticals for PET imaging, enabling non-invasive diagnosis and the study of drug pharmacokinetics in vivo.[5][7]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]
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Kiss, L., et al. (n.d.). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]
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Ouchakour, L., Ábrahámi, R. A., Forró, E., Haukka, M., Fülöp, F., & Kiss, L. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. European Journal of Organic Chemistry, 2019(12), 2202–2211. [Link]
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Anonymous. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Retrieved January 6, 2026, from [Link]
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Anonymous. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Maryniak, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. [Link]
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Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375–2384. [Link]
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University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. [Link]
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Blaney, F. E., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
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Anonymous. (n.d.). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society. [Link]
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Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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Le Roch, M., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Anonymous. (2022). Synthesis of fluorinated piperidines via a copper-catalyzed intramolecular aminodifluoroalkylation of alkenes. DIAL.mem. [Link]
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Akhmetova, G. S., et al. (2023). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]
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Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. [Link]
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Anonymous. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Foreword: The Imperative of Spectroscopic Precision in Drug Discovery
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorobenzyl)piperidine Hydrochloride
In the landscape of modern drug development and materials science, the unambiguous structural confirmation of molecular entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and conformational properties dictate its biological activity, safety profile, and physical characteristics. For novel intermediates and active pharmaceutical ingredient (API) precursors like this compound, a multi-faceted spectroscopic approach is not merely a procedural step but a fundamental necessity for scientific integrity.
This guide provides an in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We move beyond simple data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.
Molecular Identity and Structure
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2-fluorobenzyl group.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, making it a common state for handling and formulation. The molecular formula is C₁₂H₁₆FN·HCl, with a corresponding molecular weight of 229.72 g/mol .[1][2][3] The structural integrity of this molecule is paramount, as it serves as a critical building block in the synthesis of more complex pharmaceutical agents.
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons.[4][5]
Expertise & Experience: Experimental Design
The choice of solvent is critical when analyzing a hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and allows for the observation of exchangeable protons, such as the N-H protons of the piperidinium ion. Deuterated water (D₂O) is an alternative but will cause the N-H signals to exchange and disappear, which can itself be a useful diagnostic experiment. A standard operating frequency of 400 MHz or higher is recommended to resolve the complex spin systems present in the molecule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal standard.
-
Integration: Integrate all signals to determine the relative ratios of the protons.
Caption: Standard workflow for ¹H NMR analysis.
Predicted ¹H NMR Data and Interpretation
The spectrum is logically divided into the aromatic, aliphatic, and exchangeable proton regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~9.2 (broad) | br s | 2H | N⁺-H ₂ | The acidic protons on the positively charged nitrogen are deshielded and typically appear as a broad signal due to quadrupolar coupling and exchange. |
| 7.10 - 7.40 | m | 4H | Aromatic H | A complex multiplet is expected due to spin-spin coupling between adjacent aromatic protons and coupling to the ¹⁹F nucleus. The ortho-fluorine substituent causes a general downfield shift.[6] |
| ~3.30 | d | 2H | Piperidine H -2e, 6e | Protons equatorial to the piperidine ring and adjacent to the nitrogen are deshielded by the positive charge. |
| ~2.85 | t | 2H | Piperidine H -2a, 6a | Protons axial to the piperidine ring and adjacent to the nitrogen. |
| ~2.60 | d | 2H | Ar-CH ₂- | The benzylic protons are deshielded by the adjacent aromatic ring. They appear as a doublet due to coupling with the proton at C4 of the piperidine ring. |
| ~1.85 | d | 2H | Piperidine H -3e, 5e | Equatorial protons at the 3 and 5 positions. |
| ~1.70 | m | 1H | Piperidine H -4 | The methine proton at the substitution point. |
| ~1.40 | q | 2H | Piperidine H -3a, 5a | Axial protons at the 3 and 5 positions, typically shifted upfield relative to their equatorial counterparts. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a definitive map of the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying their functional groups.
Expertise & Experience: Maximizing Information Content
Standard ¹³C NMR provides chemical shift information, but advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are essential for a self-validating protocol. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and will null quaternary carbons, allowing for unambiguous assignment of the aliphatic carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Tune the probe to the ¹³C frequency (~100 MHz for a 400 MHz spectrometer).
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans and a relaxation delay are necessary to obtain quantitative data for all carbons, including quaternary ones.
-
DEPT Experiments: Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃/quaternary carbons.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the DMSO-d₆ solvent peak at δ ≈ 39.52 ppm.[7]
Caption: Workflow for ¹³C NMR with DEPT for full carbon assignment.
Predicted ¹³C NMR Data and Interpretation
The C-F coupling is a key diagnostic feature in the ¹³C NMR spectrum of this molecule.
| Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) | Assignment | Rationale & Key Insights |
| ~161 | ¹J ≈ 245 | C -F (Ar) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded.[6][8] |
| ~132 | ³J ≈ 8 | Ar C -H | Aromatic methine carbon. |
| ~129 | ⁴J ≈ 3 | Ar C -H | Aromatic methine carbon. |
| ~128 | ²J ≈ 15 | Ar C -CH₂ | Quaternary aromatic carbon ipso to the benzyl group. Shows a two-bond coupling to fluorine. |
| ~125 | ³J ≈ 5 | Ar C -H | Aromatic methine carbon. |
| ~116 | ²J ≈ 22 | Ar C -H | The aromatic carbon ortho to the fluorine is shielded and shows a significant two-bond coupling constant. |
| ~45 | - | Piperidine C -2, 6 | Carbons adjacent to the nitrogen are deshielded. |
| ~39 | - | Ar-C H₂- | Benzylic carbon. |
| ~36 | - | Piperidine C -4 | The methine carbon at the point of substitution. |
| ~31 | - | Piperidine C -3, 5 | Aliphatic carbons of the piperidine ring. |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Expertise & Experience: Ionization Method Selection
For a pre-formed salt like this compound, Electrospray Ionization (ESI) is the method of choice.[9] It is a "soft" ionization technique that typically generates the protonated molecular ion of the free base, [M+H]⁺, with minimal in-source fragmentation. Analysis in positive ion mode is standard for amines due to the high proton affinity of the nitrogen atom.[9] Tandem MS (MS/MS) is then used to induce and analyze fragmentation by colliding the isolated parent ion with an inert gas.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. The expected m/z for C₁₂H₁₆FN is 193.26, so the [M+H]⁺ ion should appear at approximately m/z 194.13.[10]
-
MS/MS Scan: Select the [M+H]⁺ ion (m/z 194.13) as the precursor and perform a product ion scan to generate a fragmentation spectrum. The collision energy should be optimized to produce a rich spectrum of fragment ions.
Predicted Mass Spectrum and Fragmentation Analysis
The fragmentation of benzylpiperidines is well-characterized and provides a reliable fingerprint for the structure.
| m/z (amu) | Proposed Fragment | Fragmentation Pathway |
| 194.13 | [M+H]⁺ | Protonated molecular ion of the free base. |
| 109.04 | [C₇H₆F]⁺ | Benzylic C-C bond cleavage leading to the formation of a stable fluorotropylium ion. This is a highly characteristic fragment for fluorobenzyl compounds.[11][12] |
| 96.10 | [C₆H₁₂N]⁺ | Cleavage of the benzylic C-C bond with charge retention on the piperidine fragment. |
| 84.08 | [C₅H₁₀N]⁺ | Ring fission of the piperidine moiety.[9] |
digraph "MS_Fragmentation" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=9];Parent [label="[M+H]⁺\nm/z 194.13", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag1 [label="Fluorotropylium Ion\n[C₇H₆F]⁺\nm/z 109.04", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag2 [label="Piperidinemethyl Radical\n[C₆H₁₁N]•"]; Frag3 [label="Piperidine Fragment\n[C₆H₁₂N]⁺\nm/z 96.10", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Frag4 [label="Fluorobenzyl Radical\n[C₇H₆F]•"];
Parent -> Frag1 [label="Benzylic Cleavage"]; Parent -> Frag2 [style=dashed]; Parent -> Frag3 [label="Benzylic Cleavage"]; Parent -> Frag4 [style=dashed];
{rank=same; Frag1; Frag2;} {rank=same; Frag3; Frag4;} }
Caption: Primary fragmentation pathways for protonated 4-(2-Fluorobenzyl)piperidine.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[13]
Expertise & Experience: Sample Preparation and Interpretation
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation and provides high-quality, reproducible spectra. The most diagnostic peak for this molecule is the N⁺-H₂ stretch from the piperidinium hydrochloride, which is expected to be a very broad and strong absorption band in the 3000-2500 cm⁻¹ range, clearly distinguishing the salt from its free base form.
Experimental Protocol: ATR-IR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Processing: The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic C-H (piperidine, benzyl) |
| 2800 - 2500 | Strong, Broad | N⁺-H Stretch | Secondary Amine Salt (R₂N⁺H₂) |
| ~1600, ~1490, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1440 | Medium | CH₂ Bend (Scissoring) | Aliphatic CH₂ |
| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |
| 1200 - 1000 | Medium | C-N Stretch | Aliphatic Amine |
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is definitively achieved through the congruent application of multiple spectroscopic techniques.
-
¹H and ¹³C NMR collaboratively map the proton and carbon skeletons, with the characteristic C-F coupling constants providing unambiguous confirmation of the fluorine's position on the aromatic ring.
-
Mass Spectrometry verifies the molecular weight of the free base and reveals a predictable fragmentation pattern, highlighted by the formation of the diagnostic fluorotropylium ion.
-
Infrared Spectroscopy confirms the presence of all key functional groups, with the broad N⁺-H stretch serving as a clear indicator of the hydrochloride salt form.
Together, these datasets form a comprehensive and self-validating analytical package that confirms the identity, structure, and integrity of the molecule, meeting the rigorous standards required for research and development in the pharmaceutical and chemical industries.
References
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Zafar, S. et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. (URL: [Link])
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Karadayı, K. et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. (URL: [Link])
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The Royal Society of Chemistry. Supporting Information for an article. (URL: [Link])
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ResearchGate. Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. (URL: [Link])
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Zhu, N. et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. (URL: [Link])
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Eberlin, M. N. et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. (URL: [Link])
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (URL: [Link])
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An In-depth Technical Guide to the Pharmacology of Benzylpiperidines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-benzylpiperidine (N-BP) motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its structural flexibility and three-dimensional nature allow it to engage in crucial interactions, such as cation-π stacking, with a wide array of biological targets.[1][2] This guide provides a comprehensive exploration of the pharmacology of benzylpiperidine derivatives, moving beyond a simple recitation of facts to explain the causal relationships between chemical structure, biological mechanism, and therapeutic potential. We will dissect the core mechanisms of action, analyze structure-activity relationships (SAR), detail essential experimental protocols for characterization, and discuss the dual nature of these compounds as both therapeutic agents and substances of abuse.
The Mechanistic Versatility of the Benzylpiperidine Scaffold
The pharmacological profile of a benzylpiperidine derivative is not monolithic; rather, it is exquisitely sensitive to subtle structural modifications. This chemical tractability allows the scaffold to be tailored to interact with a diverse set of protein targets, primarily within the central nervous system (CNS).
Modulation of Monoamine Transporters
A primary mode of action for many benzylpiperidines is the modulation of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] Depending on their substitution patterns, these compounds can act as potent reuptake inhibitors or releasing agents.
-
Reuptake Inhibition: By blocking these transporters, certain derivatives increase the synaptic concentration of neurotransmitters, a mechanism central to the treatment of depression and other mood disorders. The selectivity for DAT, NET, or SERT can be fine-tuned through chemical synthesis, leading to compounds ranging from selective serotonin/norepinephrine reuptake inhibitors (SNRIs) to triple reuptake inhibitors (TRIs).[4]
-
Monoamine Release: The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin.[5] This mechanism is similar to that of psychostimulants like amphetamine and is responsible for the stimulant effects observed with some derivatives.[6][7]
High-Affinity Ligands for Sigma (σ) Receptors
Benzylpiperidine derivatives frequently exhibit high affinity for σ₁ and σ₂ receptors.[8][9] These receptors are not classic G protein-coupled receptors but rather unique intracellular chaperone proteins implicated in a variety of cellular functions.
-
σ₁ Receptor Antagonism: Antagonism at the σ₁ receptor has been shown to modulate nociceptive signaling, making these compounds promising candidates for the treatment of inflammatory and neuropathic pain.[10]
-
σ₁/σ₂ Ligands: The affinity and selectivity between σ₁ and σ₂ subtypes can be systematically altered, providing chemical tools to investigate their roles in psychiatric disorders.[8][9] Some derivatives show combined activity at σ and 5-HT₁ₐ receptors, suggesting potential as atypical antipsychotics.[9]
Cholinesterase Inhibition
The N-benzylpiperidine moiety is a key pharmacophore in some of the most important acetylcholinesterase (AChE) inhibitors, most notably Donepezil, which is used to treat Alzheimer's disease.[1][11] These compounds typically act as competitive inhibitors, binding to the active site of AChE and preventing the breakdown of the neurotransmitter acetylcholine.[12][13] This enhances cholinergic neurotransmission, which is impaired in Alzheimer's patients.[14]
Decoding the Structure-Activity Relationship (SAR)
The therapeutic utility of the benzylpiperidine scaffold is unlocked through a deep understanding of its SAR. Strategic chemical modifications can dramatically alter potency, selectivity, and pharmacokinetic properties.[15]
| Structural Modification | Pharmacological Consequence | Example Target(s) | Causality & Insight |
| Substitutions on N-Benzyl Ring | Introduction of electron-withdrawing groups (e.g., halogens) at the para or meta positions often enhances binding affinity and potency.[3][15] | DAT, Opioid Receptors, σ Receptors | These substitutions can alter the electronic properties and steric fit of the molecule within the receptor's binding pocket, optimizing hydrophobic and electrostatic interactions. |
| Substitutions at Piperidine C4-Position | Offers a versatile point for diversification. Attaching different functional groups can tune selectivity and introduce new pharmacological activities.[15] | AChE, σ Receptors, Monoamine Transporters | The C4-position often extends into a secondary binding pocket. The nature of the substituent here is critical for anchoring the molecule and achieving selectivity for a specific target. |
| Linker Length/Type | Altering the linker between the piperidine and another aromatic moiety can switch selectivity between monoamine transporters.[4] | DAT, NET, SERT | A two-carbon linker often favors DAT inhibition, while a longer linker may shift activity towards SERT/NET.[4] This reflects the different topographies and dimensions of the binding sites on each transporter. |
| Piperidine vs. Piperazine Core | Replacing the piperidine ring with a piperazine can alter the binding mode and selectivity, particularly at σ receptors.[9] | σ Receptors | The additional nitrogen atom in the piperazine ring changes the molecule's hydrogen bonding capacity and conformational flexibility, potentially allowing it to adopt a different orientation ("flipped mode") in the binding site.[8][9] |
Pharmacodynamic & Pharmacokinetic Considerations
The in vivo effect of a benzylpiperidine derivative is a function of both its interaction with the target (pharmacodynamics) and its absorption, distribution, metabolism, and excretion (ADME/pharmacokinetics).
Pharmacodynamic Profile
The following table summarizes the pharmacodynamic properties of representative benzylpiperidine compounds, highlighting the scaffold's versatility.
| Compound/Derivative | Primary Target(s) | Activity Metric | Result | Reference(s) |
| 4-Benzylpiperidine | Monoamine Release | EC₅₀ (NE Release) | 41.4 nM | [5] |
| 4-Benzylpiperidine | Monoamine Release | EC₅₀ (DA Release) | 109 nM | [5] |
| Donepezil | Acetylcholinesterase (AChE) | IC₅₀ | Sub-micromolar range | [1][13] |
| GBR-series Derivatives | Dopamine Transporter (DAT) | Kᵢ | Low nanomolar range | [3] |
| Aralkyl-4-benzylpiperidines | σ₁ Receptor | Kᵢ | 0.4 nM - >10,000 nM | [8][9] |
| Compound 15 (benzylpiperazine) | σ₁ Receptor | Kᵢ | 1.6 nM | [10] |
| 2-Benzylpiperidine | Dopamine Transporter (DAT) | Kᵢ | 6,360 nM | [16] |
Pharmacokinetic Profile
For CNS-acting drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of benzylpiperidines, such as lipophilicity (logP) and pKa, are critical determinants of BBB penetration and overall ADME profile. Medicinal chemists often modify the scaffold to optimize these properties, balancing target potency with drug-like characteristics to ensure adequate brain exposure and a suitable duration of action.[2]
Essential Experimental Protocols for Characterization
Validating the pharmacological profile of novel benzylpiperidine derivatives requires a standardized set of in vitro and in vivo assays.
In Vitro Protocol: Radioligand Binding Assay for σ₁ Receptor Affinity
This protocol provides a self-validating system to determine a compound's binding affinity for the human σ₁ receptor by measuring its ability to displace a known radioligand.[17]
Methodology:
-
Preparation: Prepare membrane homogenates from cells expressing the human σ₁ receptor.
-
Reaction Mixture: In test tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-(+)-pentazocine), and the test compound across a range of concentrations.
-
Controls:
-
Total Binding: Include tubes with only membranes and radioligand.
-
Non-specific Binding: Include tubes with membranes, radioligand, and a saturating concentration of a known σ₁ ligand (e.g., haloperidol) to block all specific binding.
-
-
Incubation: Incubate all tubes at 37°C for a sufficient period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Immediately wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.[17]
In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is a standard for quantifying AChE inhibitory activity.[13][17]
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).
-
Assay Setup: In a 96-well microplate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the AChE solution to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the ATCI solution to all wells to start the enzymatic reaction. The AChE will hydrolyze ATCI to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically by reading the absorbance at 412 nm at regular intervals.
-
Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the inhibitor concentration.
Therapeutic Applications and Abuse Potential
The diverse pharmacology of benzylpiperidines leads to a broad spectrum of potential therapeutic uses, but also a significant potential for abuse.
Therapeutic Landscape
-
Alzheimer's Disease: As AChE inhibitors, derivatives like Donepezil are a frontline symptomatic treatment.[12][14]
-
Chronic Pain: σ₁ receptor antagonists are being actively investigated for treating neuropathic and inflammatory pain, offering a non-opioid therapeutic strategy.[10][18]
-
Cancer: Some benzylpiperidine-based compounds have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme overexpressed in certain invasive tumors, suggesting a role as potential anticancer agents.[19][20]
-
Parkinson's Disease: NMDA receptor antagonists based on the 4-benzylpiperidine scaffold have been shown to potentiate the effects of L-DOPA in animal models of Parkinson's disease.[21]
-
Antiviral Activity: Research has identified N-benzylpiperidines as potential influenza virus fusion inhibitors.[22]
Abuse and Public Health Concerns
The stimulant properties of some benzylpiperidines, particularly N-benzylpiperazine (BZP), have led to their use as recreational drugs.[23][24] BZP acts primarily by affecting dopamine and serotonin neurotransmission in a manner similar to MDMA ('ecstasy') and methamphetamine, which strongly indicates a high potential for abuse.[23][25] These compounds are often marketed as "designer drugs" or "party pills" to circumvent controlled substance laws.[24] The sympathomimetic effects can lead to serious cardiovascular complications, and the long-term neurological consequences of chronic use are not well understood.[23][24]
Conclusion
The benzylpiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent chemical tractability allows for the development of highly specific ligands for a wide range of CNS targets, from transporters and enzymes to chaperone proteins. A thorough understanding of the structure-activity relationships is crucial for harnessing this potential, enabling the design of novel therapeutics for neurodegenerative diseases, psychiatric disorders, and chronic pain. However, this same versatility necessitates a cautious approach, as modifications can also impart psychostimulant properties with significant abuse liability. Future research will undoubtedly continue to uncover new applications for this remarkable chemical entity, further cementing its role in medicinal chemistry.
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- Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. (2005). PubMed.
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- Methylphenid
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Methodological & Application
synthesis of 4-(2-Fluorobenzyl)piperidine hydrochloride
An Application Note and Protocol for the Synthesis of 4-(2-Fluorobenzyl)piperidine Hydrochloride
Authored by: A Senior Application Scientist
Publication Date: January 6, 2026
Abstract
This document provides a comprehensive guide for the (CAS No: 193357-21-0).[1][2] This compound serves as a crucial building block in medicinal chemistry and drug development. The primary synthetic route detailed herein is the reductive amination of 4-piperidone with 2-fluorobenzaldehyde, followed by the reduction of the intermediate enamine/iminium ion, and concluding with conversion to its hydrochloride salt. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure reproducibility and high yield.
Introduction and Scientific Context
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its substitution at the 4-position allows for the introduction of various pharmacophores that can modulate biological activity. The introduction of a fluorobenzyl moiety, specifically the 2-fluoro isomer, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions.
The is a key step in the development of novel therapeutics. The most efficient and widely adopted method for its preparation is the reductive amination reaction.[3][4] This powerful carbon-nitrogen bond-forming reaction combines an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[4][5] This one-pot procedure is valued for its operational simplicity and the wide availability of starting materials.
This guide will focus on the reductive amination between 4-piperidone and 2-fluorobenzaldehyde using sodium triacetoxyborohydride as the reducing agent, a choice dictated by its mildness and high selectivity for the iminium ion intermediate.[5]
Reaction Scheme and Mechanism
Overall Synthetic Transformation
The synthesis proceeds in two main stages: first, the formation of the free base, 4-(2-fluorobenzyl)piperidine, via reductive amination, and second, its conversion to the stable hydrochloride salt.
Caption: Mechanism of the Reductive Amination Reaction.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 4-Piperidone monohydrate hydrochloride | 40064-34-4 | 153.61 | 1.0 | 15.36 g |
| 2-Fluorobenzaldehyde | 446-52-6 | 124.11 | 1.1 | 13.65 g |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.5 | 31.79 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 300 mL |
| Acetic Acid | 64-19-7 | 60.05 | Catalytic | ~1 mL |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | - | As needed |
| 2M HCl in Diethyl Ether | N/A | - | - | As needed |
Step-by-Step Synthesis Procedure
Part A: Synthesis of 4-(2-Fluorobenzyl)piperidine (Free Base)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-piperidone monohydrate hydrochloride (15.36 g, 0.1 mol) and dichloromethane (DCM, 300 mL).
-
Basification: Add saturated sodium bicarbonate solution dropwise while stirring until the solution is basic (pH > 8) and all solids have dissolved. Transfer the solution to a separatory funnel, separate the organic layer, and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Reactant Addition: To the dried DCM solution of 4-piperidone, add 2-fluorobenzaldehyde (13.65 g, 0.11 mol) and a catalytic amount of glacial acetic acid (~1 mL). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. [6]4. Reduction: Cool the mixture in an ice bath to 0-5 °C. Add sodium triacetoxyborohydride (31.79 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench it by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Purification (Initial): Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.
Part B: Formation of Hydrochloride Salt
-
Dissolution: Dissolve the crude 4-(2-fluorobenzyl)piperidine oil in approximately 100 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials or impurities. Dry the solid under vacuum at 40-50 °C to a constant weight.
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid [1] |
| Molecular Formula | C₁₂H₁₆FN·HCl [2] |
| Molecular Weight | 229.72 g/mol [1][2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.2-8.8 (br s, 2H, NH₂⁺), 7.4-7.1 (m, 4H, Ar-H), 3.3 (d, 2H), 2.8 (t, 2H), 2.6 (d, 2H), 2.0-1.8 (m, 1H), 1.7 (d, 2H), 1.5 (q, 2H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 161.5 (d, J=243 Hz), 131.8 (d, J=4 Hz), 131.0 (d, J=6 Hz), 128.5 (d, J=15 Hz), 124.8 (d, J=3 Hz), 115.4 (d, J=22 Hz), 44.0, 38.2, 35.1, 29.8. |
| Mass Spec (ESI+) | m/z: 194.1 [M+H]⁺ (for free base C₁₂H₁₆FN) |
Note: NMR chemical shifts are predicted based on similar structures and may vary slightly based on solvent and experimental conditions. [7][8]
Workflow Visualization
The following diagram outlines the complete workflow from initial setup to the final, purified product.
Caption: Step-by-step workflow for the synthesis of the target compound.
Senior Scientist Insights (E-E-A-T)
-
Rationale for Sodium Triacetoxyborohydride: While reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) can be used for reductive aminations, NaBH(OAc)₃ is often the superior choice. It is less sensitive to acidic conditions than NaBH₄ and avoids the extreme toxicity associated with cyanide byproducts from NaCNBH₃. [5]Its bulkiness and attenuated reactivity allow it to selectively reduce the iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of 2-fluorobenzyl alcohol as a side product. [5]
-
The Role of Acetic Acid: The reaction requires a slightly acidic environment (pH ~5-6) to catalyze the formation of the iminium ion by protonating the hemiaminal intermediate and facilitating the loss of water. However, strongly acidic conditions would protonate the starting piperidine, rendering it non-nucleophilic. A catalytic amount of acetic acid provides the ideal pH balance for this transformation. [5]
-
Necessity of Anhydrous Conditions: While the initial formation of the iminium ion involves the elimination of water, the subsequent reduction step with the hydride reagent should be performed under reasonably anhydrous conditions. This is because hydride reagents can react with water, which would reduce the yield and potentially create unwanted side reactions. The use of anhydrous solvents and drying of the initial piperidone solution is therefore critical.
-
Salt Formation for Stability and Handling: The final free base product is typically an oil that can be difficult to handle and purify. Converting it to the hydrochloride salt transforms it into a stable, crystalline solid. This not only simplifies isolation and purification (via recrystallization if needed) but also improves the compound's long-term stability and solubility in polar solvents for subsequent applications. [9]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Reagent Handling:
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle with care.
-
The HCl solution is corrosive. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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- 9. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]
analytical methods for 4-(2-Fluorobenzyl)piperidine hydrochloride characterization
An Application Note and Protocol for the Analytical Characterization of 4-(2-Fluorobenzyl)piperidine Hydrochloride
Abstract
This document provides a detailed guide for the comprehensive analytical characterization of this compound (CAS No: 193357-21-0), a key piperidine-containing intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and quality control professionals, offering robust methodologies for verifying the identity, purity, and stability of this compound. The guide covers a multi-faceted approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each section explains the scientific rationale behind the chosen methods and parameters, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a heterocyclic organic compound whose structural integrity and purity are paramount for its intended use in drug discovery and synthesis. As with any active pharmaceutical ingredient (API) or intermediate, a rigorous analytical characterization is required to establish its chemical identity and quality profile. This application note presents an integrated suite of analytical techniques that, when used in concert, provide a comprehensive understanding of the molecule's properties. The methodologies are grounded in established principles and validated against international standards, such as the ICH Q2(R1) guidelines for analytical procedure validation.[1]
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing analytical work.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 193357-21-0 | [2] |
| Molecular Formula | C₁₂H₁₇ClFN | [2] |
| Molecular Weight | 229.72 g/mol | [3] |
| Chemical Structure | N/A | |
| Physical Form | White Solid | [3] |
| Purity (Typical) | ≥97% | [2] |
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC)
Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity and performing quantitative assays of pharmaceutical compounds.[4] The technique separates molecules based on their hydrophobicity. This compound is a polar, ionizable compound, which can present challenges for retention on traditional C18 columns, often leading to poor peak shape and elution near the solvent front.[5] To overcome this, this protocol employs a polar-endcapped C18 column, which offers enhanced retention for polar analytes. Alternatively, hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing agents like heptafluorobutyric acid (HFBA) could be considered, though these can complicate method development and MS-compatibility.[6][7][8] The described method prioritizes simplicity, robustness, and MS-friendliness.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polar-endcapped C18 (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µm | Provides superior retention and peak shape for polar, basic compounds under highly aqueous mobile phase conditions.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure the analyte remains in its ionized form and improves peak shape. It is also volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Elution Mode | Gradient | A gradient ensures that both the main analyte and any potential impurities with different polarities are eluted with good resolution and peak shape. |
| Gradient Program | 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 5% B over 1 minute; equilibrate for 5 minutes. | This gradient profile provides a robust screen for impurities across a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
| Detection Wavelength | 210 nm and 254 nm | 210 nm provides general detection for the piperidine structure, while 254 nm is sensitive to the aromatic ring, allowing for comprehensive impurity profiling. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
Method Validation: This method should be validated according to ICH Q2(R1) guidelines.[9] Key parameters to assess include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[10]
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Structural Elucidation and Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation and confirmation.[11] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies the carbon framework.[12] Two-dimensional techniques like COSY and HSQC can further confirm proton-proton and proton-carbon connectivities.[13]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it effectively solubilizes hydrochloride salts and its residual water peak does not obscure analyte signals. Deuterium oxide (D₂O) is an alternative but will cause the exchange and disappearance of the N-H proton signals.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay (e.g., 5x T₁) is needed for quantitative analysis.[14]
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.[13]
-
Expected Spectral Data (Predicted): The chemical shifts are predicted based on known values for similar structural motifs.[15][16]
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aromatic C-H (4H) | 7.1 - 7.4 (multiplet) | 115 - 135 |
| Benzyl CH₂ (2H) | ~2.6 (doublet) | ~35 |
| Piperidine CH (1H) | ~1.8 (multiplet) | ~40 |
| Piperidine CH₂ (axial, 4H) | ~1.2 (multiplet) | ~30 |
| Piperidine CH₂ (equatorial, 4H) | ~1.6 (multiplet) | ~45 |
| N-H₂⁺ (2H) | >9.0 (broad singlet, in DMSO-d₆) | N/A |
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR structural analysis.
Mass Spectrometry (MS)
Principle of the Method: Mass spectrometry provides precise molecular weight information, confirming the molecular formula. Electrospray Ionization (ESI) is ideal for polar, pre-charged molecules like hydrochloride salts, typically yielding the protonated molecular ion [M+H]⁺, where M is the free base.[17] Coupling HPLC with MS (LC-MS) is highly effective for identifying impurities.
Experimental Protocol:
-
Instrumentation: An LC-MS system with an ESI source. This can be performed by interfacing the HPLC method described in Section 3.1 with the mass spectrometer.
-
Sample Preparation: Use the diluted sample from the HPLC protocol (0.1 mg/mL). Direct infusion is also possible by preparing a ~10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
MS Parameters (Positive ESI Mode):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Scan Range: m/z 50 - 500.
-
Expected Data: The free base of 4-(2-Fluorobenzyl)piperidine has a monoisotopic mass of 193.13 Da. The mass spectrometer will detect the protonated molecule.
-
Expected Ion: [C₁₂H₁₆FN + H]⁺
-
Calculated m/z: 194.14
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18] For this compound, key vibrations include those from the N-H⁺ bonds of the ammonium salt, aromatic and aliphatic C-H bonds, and the C-F bond.[19]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2700 | N-H⁺ Stretch (broad) | Secondary ammonium salt |
| 3050 - 3010 | C-H Stretch | Aromatic ring |
| 2950 - 2850 | C-H Stretch | Aliphatic (piperidine & benzyl CH₂) |
| ~1600, ~1490 | C=C Stretch | Aromatic ring |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
| 1200 - 1020 | C-N Stretch | Amine |
Thermal Analysis
Principle of the Method: Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine the melting point and heat of fusion, which are indicators of purity and crystalline form.[20] Thermogravimetric Analysis (TGA) measures mass loss upon heating, revealing thermal stability and decomposition patterns.[21]
Experimental Protocol:
-
Instrumentation: A DSC instrument and a separate TGA instrument, or a simultaneous TGA-DSC system.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for both DSC and TGA).
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the crystalline hydrochloride salt. The peak temperature and enthalpy (ΔH) should be recorded. Broad peaks may indicate the presence of impurities or an amorphous state.[20]
-
TGA: The thermogram is expected to be stable with minimal mass loss until the onset of thermal decomposition at a higher temperature. For a hydrochloride salt, decomposition may occur near or after the melting point.[22]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures a comprehensive evaluation of the compound's identity, purity, structure, and thermal properties. Adherence to these protocols will enable researchers and developers to confidently assess the quality of this important chemical intermediate, ensuring its suitability for downstream applications in pharmaceutical development.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
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ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
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ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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Gunawan, G., et al. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 2021, pp. 205-234. [Link]
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Gibson, E. K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow, 2007. [Link]
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PubChem. Piperidine. National Center for Biotechnology Information. [Link]
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University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Anandan, S., & Seshadri, S. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(4), 2007. [Link]
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Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation, 2018. [Link]
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Sakhare, S. S., et al. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(5), 2010, pp. 647-51. [Link]
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mzCloud. 1 4 Fluorobenzyl piperazine. [Link]
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Wasek, M., & Cal, K. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. International Journal of Molecular Sciences, 22(22), 2021, 12217. [Link]
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ResearchGate. TG/DSC curves for system components.... [Link]
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Wasek, M., & Cal, K. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 2023, 1599. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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Chemsrc. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride. [Link]
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ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
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National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
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Zhou, G., et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmac099, 2022. [Link]
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ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
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Yang, E. Y., et al. Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization.... Rapid Communications in Mass Spectrometry, 19(6), 2005, pp. 871-7. [Link]
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UNESP Institutional Repository. Mass spectrometry for characterization of homologous piperidine alkaloids.... [Link]
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Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]
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ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC.... [Link]
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Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.... [Link]
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Wiley Online Library. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds.... [Link]
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ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-(2-Fluorobenzyl)piperidine Hydrochloride
Abstract
This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(2-Fluorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is demonstrated to be specific, linear, accurate, and precise, rendering it suitable for routine quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring reliable assessment of process-related impurities and degradation products.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy.[1][2] Therefore, a well-validated analytical method to monitor its purity is a regulatory and quality imperative.[3][4] High-Performance Liquid Chromatography (HPLC) is the premier technique for impurity profiling in the pharmaceutical industry due to its sensitivity, resolution, and versatility.[3][5]
This document outlines a stability-indicating RP-HPLC method, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the separation of the main component from potential process impurities and degradation products.[6][7][8][9]
Experimental
Materials and Reagents
-
This compound: Reference Standard (≥99.5% purity) and test samples.
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Ammonium Formate: Analytical reagent grade
-
Formic Acid: Analytical reagent grade
-
Water: Deionized, 18.2 MΩ·cm resistivity
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters XBridge® BEH C18, 4.6 x 150 mm, 3.5 µm | The BEH particle technology offers excellent stability across a wide pH range, crucial for method robustness. The C18 stationary phase provides appropriate hydrophobicity for retaining the analyte and separating it from potential impurities.[10] |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid | A volatile buffer ideal for potential LC-MS applications. The acidic pH ensures the protonation of the piperidine nitrogen, leading to consistent peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte. |
| Gradient Elution | See Table 2 | A gradient is employed to ensure elution of compounds with a wider polarity range and to sharpen peaks, enhancing resolution and sensitivity.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm | Selected based on the UV spectrum of this compound to provide adequate sensitivity for both the main peak and expected impurities. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 25 minutes | Sufficient time to elute all components and re-equilibrate the column for the next injection. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Protocols
Standard and Sample Preparation
Rationale: Accurate and consistent preparation of standards and samples is fundamental to obtaining reliable quantitative results. The chosen diluent should be compatible with the mobile phase to ensure good peak shape.
-
Diluent: Mobile Phase A / Mobile Phase B (80:20, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
System Suitability
Rationale: System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[9] These tests verify the precision of the system and the resolution between critical peaks.
-
Procedure: Inject the Working Standard Solution (100 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.
-
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Specificity (Forced Degradation)
Rationale: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13] By subjecting the drug substance to stress conditions, potential degradation products are generated, and the method's ability to separate these from the main peak is evaluated.
-
Procedure: A sample of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
-
-
Results: The method demonstrated good separation of the main peak from all degradation products formed under the stress conditions, with no co-elution observed. The peak purity of the this compound peak was confirmed using a PDA detector.
Linearity
Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: A series of solutions were prepared from the Standard Stock Solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration.
-
Results: The method was found to be linear over the concentration range of 1 µg/mL to 150 µg/mL.
Table 3: Linearity Results
| Parameter | Result |
| Range | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Rationale: Accuracy is determined by spiking a placebo or sample with known amounts of the analyte and measuring the recovery. This confirms the closeness of the measured value to the true value.
-
Procedure: The test sample was spiked with the reference standard at three concentration levels (50%, 100%, and 150% of the working concentration). Each level was prepared in triplicate.
-
Results: The recovery at each level was within the acceptable range.
Table 4: Accuracy (Recovery) Results
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 50% | 99.8 | 0.5 |
| 100% | 100.2 | 0.3 |
| 150% | 100.5 | 0.4 |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Rationale: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.[9]
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.
-
Results: The RSD for both repeatability and intermediate precision was well within the acceptance criteria.
Table 5: Precision Results
| Parameter | RSD (%) for Purity |
| Repeatability | 0.45 |
| Intermediate Precision | 0.62 |
| Acceptance Criteria | ≤ 2.0% |
Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The developed RP-HPLC method for the purity analysis of this compound is specific, linear, accurate, and precise. The validation results confirm its suitability for routine quality control analysis and for use in stability studies. This application note provides a comprehensive and scientifically sound protocol for professionals in pharmaceutical development and quality assurance.
References
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The Strategic Application of 4-(2-Fluorobenzyl)piperidine Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Value Proposition of the Fluorobenzylpiperidine Scaffold
In the landscape of contemporary drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of a fluorobenzyl moiety onto this core structure, as seen in 4-(2-Fluorobenzyl)piperidine hydrochloride, introduces a layer of nuanced control over a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of the potential applications and experimental protocols for this specific building block, grounded in the established principles of medicinal chemistry and drawing insights from related molecular structures.
The presence of a fluorine atom, especially at the ortho position of the benzyl ring, is not a trivial substitution. Fluorine's high electronegativity and relatively small size can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity for its target protein.[3][4] Specifically, an ortho-fluoro substituent can induce a conformational bias in the benzylpiperidine linkage, which can be exploited to enhance selectivity for a particular receptor subtype or enzyme isoform.[5] It can also modulate the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and thereby influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Applications in Drug Discovery & Development
While specific biological activity data for this compound is not extensively documented in publicly accessible literature, its structural motifs are present in patented compounds with defined therapeutic applications. This allows us to extrapolate its potential as a key intermediate in the synthesis of novel therapeutic agents.
Central Nervous System (CNS) Agents
The N-benzylpiperidine framework is a cornerstone in the design of CNS-active drugs.[6][7] Derivatives of fluorobenzylpiperidine have been investigated for their affinity for various CNS targets, including dopamine, serotonin, and norepinephrine transporters.[8] The introduction of the 2-fluoro substituent can be a strategic move to fine-tune the selectivity and potency of such agents.
-
Potential as Dopamine Transporter (DAT) Inhibitors: Research into structurally related 3,6-disubstituted piperidine analogues has shown that fluorobenzyl moieties are compatible with high-affinity binding to the dopamine transporter.[8] The ortho-fluoro substitution could influence the orientation of the aromatic ring within the transporter's binding pocket, potentially leading to novel selectivity profiles.
-
Application in Alzheimer's Disease Research: Multi-target-directed ligands (MTDLs) are a promising approach for complex neurodegenerative diseases like Alzheimer's.[9] Benzylpiperidine derivatives have been synthesized as potent inhibitors of cholinesterases (AChE and BuChE) and amyloid-beta aggregation.[1][9] this compound serves as a valuable starting material for generating libraries of such compounds to explore structure-activity relationships (SAR).
Oncology
Recent patent literature has disclosed piperidine compounds bearing a 3-chloro-2-fluorobenzoyl moiety with activity as aurora A kinase inhibitors, highlighting the relevance of the ortho-fluorinated phenyl ring in the design of anticancer agents.[10] While this example involves an amide linkage rather than a direct benzyl group, it underscores the utility of the 2-fluorophenyl motif in achieving potent and selective inhibition of oncology targets. This compound can be used to synthesize analogs where the benzyl group acts as a key pharmacophoric element.
Physicochemical Data & Handling
| Property | Value | Source |
| CAS Number | 193357-21-0 | [11] |
| Molecular Formula | C₁₂H₁₆FN · HCl | [11] |
| Molecular Weight | 229.72 g/mol | [11] |
| Appearance | White to off-white solid | [12] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Lab |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Lab |
Experimental Protocols
The utility of this compound lies in its function as a versatile secondary amine building block. Below are detailed, field-proven protocols for its incorporation into more complex molecular architectures.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the coupling of 4-(2-Fluorobenzyl)piperidine with an aldehyde or ketone to form a new carbon-nitrogen bond. This is a fundamental transformation in the synthesis of diverse compound libraries.
Rationale: Reductive amination is a robust and widely used method for forming secondary and tertiary amines. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this purpose, as it tolerates a wide range of functional groups and does not reduce the starting aldehyde or ketone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt and liberate the free base. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction for gas evolution (hydrogen).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Caption: Workflow for N-Alkylation via Reductive Amination.
Protocol 2: Amide Coupling
This protocol details the formation of an amide bond between the piperidine nitrogen of a derivative and a carboxylic acid, a common linkage in many pharmaceuticals. This requires prior modification of the 4-(2-Fluorobenzyl)piperidine scaffold to introduce a primary or secondary amine for the coupling reaction. For the purpose of this protocol, we will assume a derivative, "Piperidine-Linker-NH₂," has been synthesized from the parent compound.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. A non-nucleophilic base like DIPEA is used to scavenge the acid generated during the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) (0.2 M).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add a solution of the amine-functionalized piperidine derivative (1.2 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor for completion using TLC or LC-MS (typically 1-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or preparative HPLC to obtain the pure amide product.
Caption: Hypothetical Signaling Pathway Modulation.
Conclusion and Future Outlook
This compound represents a strategically valuable, yet under-explored, building block in medicinal chemistry. The principles of fluorine chemistry suggest that the ortho-fluoro substitution can impart unique conformational and electronic properties, which can be leveraged to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles.[13] While direct biological data for this specific isomer is sparse, its potential is evident from the activities of structurally related compounds in the realms of CNS disorders and oncology. The protocols provided herein offer a robust framework for the synthetic exploration of novel derivatives. It is the author's expert opinion that further investigation into the synthesis and biological evaluation of compounds derived from this compound will be a fruitful endeavor for the discovery of next-generation therapeutics.
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Application Notes and Protocols for Testing the Biological Activity of Piperidine Derivatives
Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery.[2][3] Piperidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][4][5][6] This guide provides a comprehensive overview of the experimental design and detailed protocols for evaluating the biological potential of novel piperidine-based compounds, intended for researchers, scientists, and drug development professionals. The focus is on providing not just the "how" but also the "why," grounding each protocol in established scientific principles to ensure robust and reproducible results.
Part 1: Anticancer Activity of Piperidine Derivatives
Piperidine-containing compounds have emerged as a promising class of molecules with potent and diverse anticancer activities.[7][8] Their mechanisms of action are varied, often targeting critical signaling pathways dysregulated in cancer, such as the PI3K/Akt pathway, or by inducing apoptosis through mechanisms like DNA intercalation.[1][7][8]
Scientific Rationale for Experimental Choices
The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity screening against a panel of cancer cell lines. This provides a broad understanding of the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics derived from these assays, indicating the concentration of a compound required to inhibit cell growth by 50%.[1][7] Subsequent mechanistic studies, such as Western blot analysis, are crucial to elucidate how the compound exerts its effects at a molecular level.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for assessing the anticancer activity of piperidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][9] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product.[10][11]
Materials:
-
Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in complete medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to correct for background absorbance.[12]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) |
| DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 |
| DTPEP | MDA-MB-231 (Breast) | 1.2 ± 0.12 |
| Compound 17a | PC3 (Prostate) | 0.81 |
| Compound 16 | 786-0 (Renal) | 0.4 µg·mL⁻¹ |
This table presents example data from published studies for illustrative purposes.[1][7]
Protocol 2: Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, providing insights into the compound's mechanism of action.[7]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the piperidine derivatives, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[7]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of the target proteins in the treated samples to the untreated control.
Part 2: Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[13][14][15] The evaluation of their antimicrobial properties is crucial for the development of new therapeutics to combat infectious diseases.
Scientific Rationale for Experimental Choices
The initial screening of antimicrobial activity is often performed using the disk diffusion method, which provides a qualitative assessment of a compound's efficacy.[14][16][17] To obtain quantitative data, broth or agar dilution methods are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18]
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for assessing the antimicrobial activity of piperidine derivatives.
Protocol 3: Disk Diffusion Assay
This method is a simple and widely used technique for the preliminary screening of antimicrobial activity.[16][19]
Materials:
-
Piperidine derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[13]
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper disks
-
Standard antibiotic disks (as positive controls)
-
Solvent control disks
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum onto the surface of the agar plate.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the piperidine derivative. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Data Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. Compare the zone diameters of the test compounds with those of the positive and negative controls.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of a compound's antimicrobial activity.[16]
Materials:
-
Piperidine derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the piperidine derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16] This can be determined visually or by measuring the absorbance using a microplate reader.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative X | 16 | 32 | >64 |
| Derivative Y | 8 | 16 | 32 |
| Ampicillin | 0.5 | 4 | NA |
| Fluconazole | NA | NA | 2 |
This table presents hypothetical data for illustrative purposes.
Part 3: Neuroprotective Activity of Piperidine Derivatives
Several piperidine derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[1][20] Their neuroprotective effects can be attributed to various mechanisms, including the inhibition of acetylcholinesterase, modulation of neurotransmitter receptors, and protection against excitotoxicity.[1][21]
Scientific Rationale for Experimental Choices
In vitro neuroprotection assays are essential for the initial screening of compounds with the potential to protect neurons from various insults. A common model involves inducing neuronal damage with an excitotoxic agent like glutamate and then assessing the ability of the test compound to mitigate this damage.[22][23] Cell viability and neurite outgrowth are key parameters measured in these assays.[22][24]
Experimental Workflow for Neuroprotective Activity Screening
Caption: Workflow for assessing the neuroprotective activity of piperidine derivatives.
Protocol 5: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neuronal cells from death induced by excessive stimulation of glutamate receptors.[22]
Materials:
-
Piperidine derivatives
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons[25][26]
-
Cell culture medium
-
Glutamate solution
-
MTT assay reagents (as described in Protocol 1)
-
Microscope with imaging capabilities (for neurite outgrowth analysis)
Procedure:
-
Cell Culture: Culture neuronal cells in an appropriate format (e.g., 96-well plates for viability, 24-well plates for imaging).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the piperidine derivatives for a specified period (e.g., 24 hours).[22]
-
Glutamate Insult: Expose the cells to a toxic concentration of glutamate for a defined duration. Include a control group that is not exposed to glutamate.
-
Post-treatment Incubation: Remove the glutamate-containing medium and replace it with fresh medium (with or without the test compound) and incubate for an additional period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay as described in Protocol 1 to quantify cell survival.
-
Neurite Outgrowth: For imaging plates, fix and stain the cells (e.g., with a neuronal marker like β-III tubulin). Capture images and analyze neurite length and branching using appropriate software.
-
Data Analysis:
-
Cell Viability: Calculate the percentage of cell viability in the treated groups relative to the glutamate-only control.
-
Neurite Outgrowth: Quantify the average neurite length and complexity in the different treatment groups.
Data Presentation:
| Treatment | Cell Viability (%) | Average Neurite Length (µm) |
| Control | 100 | 150 |
| Glutamate | 45 | 50 |
| Glutamate + Derivative Z (1 µM) | 65 | 90 |
| Glutamate + Derivative Z (10 µM) | 85 | 130 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The experimental designs and protocols outlined in this guide provide a robust framework for the systematic evaluation of the anticancer, antimicrobial, and neuroprotective activities of piperidine derivatives. By combining initial screening assays with more detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of these fascinating molecules from the laboratory to the clinic.
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Application Notes and Protocols: The Strategic Use of 4-(2-Fluorobenzyl)piperidine Hydrochloride in CNS Drug Discovery
Introduction: The Versatility of the Piperidine Scaffold in CNS Therapeutics
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to establish critical molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics for a range of neurological and psychiatric disorders.[3][4] The introduction of a fluorine atom to the benzyl moiety, as seen in 4-(2-Fluorobenzyl)piperidine hydrochloride, offers medicinal chemists a tool to enhance metabolic stability, bioavailability, and target engagement through altered electronic properties.[5] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a key intermediate in the discovery of novel CNS drug candidates, with a particular focus on the synthesis and evaluation of sigma receptor ligands.
While direct literature on the specific biological applications of this compound is emerging, extensive research on its close structural analogs provides a strong rationale for its utility. This guide will therefore leverage established principles and protocols from related N-benzylpiperidine derivatives to provide a robust framework for its application in CNS drug discovery pipelines.
Physicochemical Properties and Rationale for Use
The unique combination of the piperidine ring and the 2-fluorobenzyl group in this compound provides several advantages in the design of CNS-active compounds.
| Property | Significance in CNS Drug Discovery |
| Piperidine Core | A common pharmacophore in CNS drugs, known to interact with various receptors and transporters.[3][6] Its basic nitrogen is often crucial for forming salt bridges with acidic residues in target proteins. |
| Fluorine Substitution | The electronegative fluorine atom at the ortho position of the benzyl ring can modulate the pKa of the piperidine nitrogen, influence lipophilicity, and potentially block metabolic oxidation, thereby improving pharmacokinetic properties.[5] It can also participate in favorable electrostatic or hydrogen bonding interactions within the target binding pocket. |
| Structural Flexibility | The benzylpiperidine motif possesses a degree of conformational flexibility, allowing it to adapt to the steric requirements of diverse CNS targets.[7] |
| Hydrochloride Salt | Enhances aqueous solubility and stability, facilitating handling and formulation for in vitro and in vivo studies. |
Application Focus: A Precursor for Novel Sigma Receptor Ligands
Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intriguing targets for therapeutic intervention in a variety of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[7][8] The σ1R, in particular, is implicated in modulating various neurotransmitter systems and cellular stress responses.[7] Numerous potent and selective sigma receptor ligands feature the N-benzylpiperidine scaffold, highlighting the utility of this compound as a starting material for novel ligand synthesis.
Proposed Synthetic Workflow for Novel Sigma Receptor Ligands
The following diagram illustrates a general, yet robust, synthetic workflow for generating a library of diverse sigma receptor ligands starting from this compound.
Caption: Synthetic workflow for generating diverse CNS drug candidates.
Protocols for In Vitro Evaluation: Sigma Receptor Binding Assays
The primary in vitro evaluation of newly synthesized compounds derived from this compound should focus on determining their affinity and selectivity for sigma-1 and sigma-2 receptors. Radioligand binding assays are the gold standard for this purpose.[5]
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
This protocol is adapted from established methods and is designed to determine the inhibitory constant (Ki) of a test compound for the human sigma-1 receptor.[5]
Materials:
-
Membrane Preparation: Commercially available membranes from HEK-293 cells expressing recombinant human sigma-1 receptors.
-
Radioligand: -pentazocine, a selective sigma-1 receptor ligand.[5]
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Synthesized derivative of this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail
-
96-well filter plates and a cell harvester
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute the -pentazocine in assay buffer to a final concentration of approximately 2-3 nM.
-
Dilute the membrane preparation in assay buffer to a concentration that yields a robust signal (typically 20-40 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 100 µL of -pentazocine solution + 50 µL of assay buffer + 50 µL of membrane preparation.
-
Non-specific Binding: 100 µL of -pentazocine solution + 50 µL of 10 µM haloperidol + 50 µL of membrane preparation.
-
Competitive Binding: 100 µL of -pentazocine solution + 50 µL of test compound dilution + 50 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.[1]
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Sigma-2 Receptor Competitive Binding Assay
This protocol determines the Ki of a test compound for the sigma-2 receptor, employing a masking agent to block binding to sigma-1 receptors.[5]
Materials:
-
Membrane Preparation: Membranes from a cell line expressing both sigma-1 and sigma-2 receptors (e.g., human Jurkat cells) or recombinant sigma-2 receptors.
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand.[5]
-
Masking Agent: (+)-Pentazocine (1 µM final concentration) to block [³H]-DTG binding to sigma-1 receptors.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Other materials are as described in Protocol 1.
Procedure:
-
Assay Setup: The setup is similar to Protocol 1, with the key difference being the inclusion of the masking agent in all wells.
-
Total Sigma-2 Binding: 100 µL of [³H]-DTG solution + 50 µL of (+)-pentazocine + 50 µL of membrane preparation.
-
Non-specific Binding: 100 µL of [³H]-DTG solution + 50 µL of 10 µM haloperidol + 50 µL of membrane preparation.
-
Competitive Binding: 100 µL of [³H]-DTG solution + 50 µL of test compound dilution (containing (+)-pentazocine) + 50 µL of membrane preparation.
-
-
Incubation, Harvesting, and Data Analysis: Follow steps 3-6 as outlined in Protocol 1.
In Vivo Evaluation: Relevant CNS Disease Models
Promising candidates identified from in vitro screening should be advanced to in vivo models of CNS disorders. The choice of model will depend on the specific therapeutic indication being pursued.
Caption: A streamlined pipeline for in vivo evaluation of CNS drug candidates.
Examples of Relevant In Vivo Models:
-
Models of Psychosis: Locomotor activity assays (reversal of d-amphetamine or MK-801 induced hyperlocomotion) can be used to evaluate antipsychotic potential.
-
Models of Depression: The forced swim test and tail suspension test are common screening models for antidepressant-like activity.
-
Models of Cognitive Dysfunction: The Morris water maze or novel object recognition tests can be used to assess cognitive enhancement in models of Alzheimer's disease or schizophrenia.
-
Models of Neuropathic Pain: The chronic constriction injury (CCI) or spared nerve injury (SNI) models are well-established for evaluating analgesic efficacy.[8]
Conclusion and Future Directions
This compound represents a valuable and versatile chemical scaffold for the discovery of novel CNS therapeutics. Its utility as a precursor for sigma receptor ligands is strongly supported by the extensive literature on related N-benzylpiperidine derivatives. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities derived from this promising starting material. Future research should focus on the synthesis of diverse libraries of compounds and their thorough pharmacological characterization to unlock the full therapeutic potential of this chemical class in addressing the significant unmet medical needs in CNS disorders.
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Huang, P., et al. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Edafiogho, I. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 813-821. [Link]
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Abadi, A. H., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 51. [Link]
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Patel, R., & Gupta, R. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]
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de Oliveira, R. B., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 12(8), 3925-3938. [Link]
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Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206–3209. [Link]
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Garton, N. S., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 269, 116288. [Link]
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ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]
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Sahn, J. J., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 974–998. [Link]
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WuXi AppTec. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
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Robson, M. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 296. [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Dzięgiel, P., & Godyń, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116933. [Link]
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NCBI. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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NCBI. (n.d.). Sigma Receptor Binding Assays. PubMed. [Link]
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Pharmaron. (n.d.). CNS Disease Models for Preclinical Research Services. Pharmaron. [Link]
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NCBI. (n.d.). Neurobiology of piperidine: its relevance to CNS function. PubMed. [Link]
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NCBI. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Application Notes and Protocols for the Derivatization of 4-(2-Fluorobenzyl)piperidine Hydrochloride
Introduction: Strategic Diversification of a Privileged Scaffold
4-(2-Fluorobenzyl)piperidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a privileged scaffold, found in numerous FDA-approved drugs, where it often plays a crucial role in establishing key interactions with biological targets or modulating physicochemical properties such as solubility and lipophilicity.[1][2][3] The derivatization of the secondary amine on the piperidine ring offers a straightforward and powerful strategy to generate a diverse library of analogs for structure-activity relationship (SAR) studies. This document provides detailed protocols for the N-alkylation, N-acylation, and N-arylation of 4-(2-Fluorobenzyl)piperidine, enabling researchers to efficiently explore the chemical space around this important scaffold. The presence of the fluorobenzyl group can also positively influence metabolic stability and binding affinity, making its derivatives particularly interesting for therapeutic development.
Core Derivatization Strategies
The secondary amine of 4-(2-Fluorobenzyl)piperidine is a versatile functional handle for a variety of chemical transformations. The primary derivatization strategies discussed in this application note are:
-
N-Alkylation: Introduction of alkyl groups to the piperidine nitrogen, often accomplished through direct alkylation with alkyl halides or via reductive amination.
-
N-Acylation: Formation of an amide bond by reacting the piperidine with acylating agents such as acyl chlorides or acid anhydrides.
-
N-Arylation: Creation of a carbon-nitrogen bond between the piperidine and an aryl group, typically achieved through transition metal-catalyzed cross-coupling reactions.
These transformations allow for the systematic modification of the steric and electronic properties of the parent molecule, which is a cornerstone of modern medicinal chemistry.
Experimental Protocols
Prior to any derivatization, the free base of 4-(2-Fluorobenzyl)piperidine must be generated from its hydrochloride salt. This is typically achieved by treating the salt with a suitable base, such as triethylamine, diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, in an appropriate solvent.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines, as it often provides cleaner reactions and higher yields compared to direct alkylation with alkyl halides.[4][5][6] This protocol describes a general procedure using an aldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme:
A schematic representation of the N-alkylation of 4-(2-Fluorobenzyl)piperidine via reductive amination.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Triethylamine (TEA) or DIPEA | Base for hydrochloride salt neutralization |
| Aldehyde (e.g., benzaldehyde, isobutyraldehyde) | Alkylating agent |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing agent |
| Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Reaction solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Quenching agent |
| Brine | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Silica gel | Stationary phase for chromatography |
| Ethyl acetate/Hexanes | Eluent for chromatography |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and suspend it in anhydrous DCM (0.1 M).
-
Add triethylamine (1.1 eq) and stir the mixture at room temperature for 15-20 minutes to generate the free base.
-
To this solution, add the desired aldehyde (1.1-1.2 eq) and stir for an additional 30 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
| Parameter | Typical Value |
| Molar Ratio (Amine:Aldehyde:Reducing Agent) | 1 : 1.2 : 1.5 |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Expected Yield | 70-95% |
Protocol 2: N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformation of the molecule.[7] This protocol details the acylation using a representative acyl chloride.
Reaction Scheme:
A general scheme for the N-acylation of 4-(2-Fluorobenzyl)piperidine.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Triethylamine (TEA) or Pyridine | Base |
| Acyl chloride (e.g., acetyl chloride, benzoyl chloride) | Acylating agent |
| Anhydrous Dichloromethane (DCM) | Reaction solvent |
| 1M Hydrochloric acid (HCl) | Washing agent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Washing agent |
| Brine | Washing agent |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |
| Silica gel | Stationary phase for chromatography |
| Ethyl acetate/Hexanes | Eluent for chromatography |
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 eq) and stir for 15-20 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.
| Parameter | Typical Value |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.2 : 2.2 |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 80-98% |
Protocol 3: N-Arylation using Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[8] Careful selection of the palladium catalyst, ligand, and base is crucial for successful coupling, especially with potentially challenging substrates.
Reaction Scheme:
A simplified representation of the Buchwald-Hartwig N-arylation.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Aryl halide (e.g., bromobenzene, 4-chloroanisole) | Arylating agent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium catalyst precursor |
| XPhos or other bulky phosphine ligand | Ligand for the palladium catalyst |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene or Dioxane | Reaction solvent |
| Celite | Filtration aid |
| Ethyl acetate | Extraction solvent |
| Brine | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Silica gel | Stationary phase for chromatography |
| Ethyl acetate/Hexanes | Eluent for chromatography |
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask or sealed tube.
-
Add anhydrous toluene or dioxane (0.1-0.2 M) and seal the vessel.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl derivative.
| Parameter | Typical Value |
| Catalyst Loading | 2-5 mol% Pd |
| Ligand Loading | 4-10 mol% |
| Reaction Time | 12-24 hours |
| Temperature | 80-110 °C |
| Expected Yield | 60-90% |
Troubleshooting and Scientific Insights
-
Incomplete conversion in reductive amination: If the reaction stalls, adding a small amount of acetic acid can help to catalyze iminium ion formation. Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions.
-
Low yield in acylation: The use of a more hindered base like pyridine can sometimes be beneficial. Ensure the acyl chloride is of high purity as hydrolysis can lead to the formation of the corresponding carboxylic acid, which will not react under these conditions.
-
Challenges in N-arylation: For sterically hindered or electron-deficient aryl halides, a different combination of ligand and base may be required. Ligands such as SPhos or RuPhos can be effective alternatives. The choice of solvent can also significantly impact the reaction outcome.
Conclusion
The protocols detailed in this application note provide a robust foundation for the derivatization of this compound. These methods for N-alkylation, N-acylation, and N-arylation are scalable and adaptable to a wide range of substrates, making them highly suitable for the generation of compound libraries for drug discovery programs. The strategic modification of the piperidine nitrogen allows for the fine-tuning of the pharmacological and pharmacokinetic properties of the resulting molecules, underscoring the importance of this scaffold in medicinal chemistry.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-(2-fluorobenzyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
King's College London. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]
-
RSC Publishing. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. Retrieved from [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Fluorobenzyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(2-Fluorobenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the lab.
Section 1: Overview of Synthetic Strategies
The synthesis of 4-(2-Fluorobenzyl)piperidine primarily follows two robust and well-established pathways: Reductive Amination and N-Alkylation . The choice between these routes often depends on the availability of starting materials, scalability requirements, and the desired impurity profile.[1]
-
Reductive Amination: This is a highly versatile one-pot or two-step process.[2] A common approach involves the reaction of a piperidine precursor, such as 4-piperidone, with 2-fluorobenzaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ to the target compound.[3] This method is favored for its convergence and control over stoichiometry.
-
N-Alkylation: This classical method involves the direct reaction of piperidine with an activated 2-fluorobenzyl group, typically 2-fluorobenzyl bromide or chloride, often in the presence of a base to neutralize the generated hydrohalic acid.[4] While straightforward, this pathway requires careful control to prevent side reactions, such as the formation of quaternary ammonium salts.[5]
Sources
Technical Support Center: Purification of 4-(2-Fluorobenzyl)piperidine hydrochloride
Welcome to the technical support center for the purification of 4-(2-Fluorobenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important pharmaceutical intermediate.
I. Troubleshooting Guide: Common Purification Issues
The purification of this compound can present several challenges, from the presence of persistent impurities to low recovery yields. This section provides a systematic approach to diagnosing and resolving these common issues.
Logical Flow for Troubleshooting Purification
The following diagram outlines a decision-making workflow for addressing typical purification problems.
Caption: Troubleshooting workflow for purifying this compound.
Question: My final product has a low melting point and a broad melting range. What is the likely cause and how can I fix it?
Answer: A low and broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces.
Troubleshooting Steps:
-
Identify the Impurities: The first step is to identify the nature of the impurities. Common contaminants in the synthesis of this compound can include unreacted starting materials (e.g., piperidine, 2-fluorobenzyl chloride), by-products from side reactions, or residual solvents. Analytical techniques such as NMR spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose.[1]
-
Select an Appropriate Purification Technique:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a crystalline solid.[2][3] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[2][3] For this compound, which is a salt, polar protic solvents or solvent mixtures are a good starting point.
-
Column Chromatography: If recrystallization is ineffective, particularly with complex mixtures or impurities with similar solubility profiles, column chromatography is a powerful alternative.
-
Acid-Base Extraction: This technique can be useful for removing non-basic impurities. By dissolving the crude product in a suitable solvent and washing with a basic aqueous solution, acidic and neutral impurities can be removed. The free base of 4-(2-Fluorobenzyl)piperidine can then be extracted and subsequently converted back to the hydrochloride salt.
-
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
Answer: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the procedure.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, consider solvents like isopropanol, ethanol, methanol, or mixtures with water. Perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Use the Minimum Amount of Hot Solvent: A frequent error is adding too much hot solvent to dissolve the crude product.[4] This leads to a non-saturated solution upon cooling, and consequently, poor crystal formation and low yield. Add the hot solvent portion-wise until the solid just dissolves.
-
Slow Cooling Promotes Crystal Growth: Rapid cooling, such as immediately placing the hot solution in an ice bath, can cause the product to "crash out" as a fine powder, trapping impurities.[2] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the formation of pure crystals.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[4]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound during purification.
Properties Relevant to Purification
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₆FN·HCl[5] | Influences choice of analytical techniques. |
| Molecular Weight | 229.72 g/mol [5][6][7] | Important for calculating molar equivalents. |
| Appearance | White solid[6][8] | Deviations may indicate impurities. |
| Purity (Typical) | ≥97%[6][7][8] | A common target for purified material. |
| Solubility | Soluble in water.[9] | As a hydrochloride salt, it is generally soluble in polar solvents. This is a key consideration for choosing recrystallization solvents. |
Question: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
Answer: Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual piperidine or 2-fluorobenzyl halide.
-
By-products: Over-alkylation of piperidine (di-substitution) or side reactions involving the benzyl group.
-
Reagents and Solvents: Residual base (e.g., triethylamine) or solvents used in the reaction or work-up.
-
Degradation Products: Amines can be susceptible to oxidation or reaction with atmospheric carbon dioxide.[10]
Question: Can I use charcoal during recrystallization?
Answer: Yes, decolorizing charcoal can be used to remove colored impurities.[11] If your solution of this compound is colored, add a small amount of activated charcoal to the hot solution before hot filtration.[11] Be aware that using too much charcoal can lead to a loss of the desired product due to adsorption.
Question: My compound is an oil and won't crystallize. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid.
Troubleshooting Steps:
-
Add More Solvent: The oil may be due to a supersaturated solution. Try adding more of the hot solvent.
-
Change the Solvent System: The chosen solvent may be inappropriate. A solvent with a higher or lower polarity might be necessary. Experiment with different solvent systems on a small scale.
-
Induce Crystallization: If an oil persists upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes should be optimized for your particular sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the hot solvent to the crude product in small portions, with swirling, until the solid is just dissolved.[2]
-
If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized to achieve good separation. A common starting point is 50:50.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of your purified product.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Determine the purity of your sample by comparing the peak area of the main component to the total peak area of all components.
IV. References
-
ChemicalBook. Piperidine hydrochloride | 6091-44-7. --INVALID-LINK--
-
University of Toronto. Recrystallization - Single Solvent. --INVALID-LINK--
-
CymitQuimica. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE. --INVALID-LINK--
-
BLD Pharm. Buy 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185088-82-7. --INVALID-LINK--
-
Chem-Impex International. 4-(4-Fluorobenzoyl)piperidine hydrochloride. --INVALID-LINK--
-
ChemScene. 614731-34-9 | 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. --INVALID-LINK--
-
Thermo Fisher Scientific. This compound, 97% 1 g | Buy Online. --INVALID-LINK--
-
Fisher Scientific. This compound, 97%. --INVALID-LINK--
-
Chemistry LibreTexts. Recrystallization. --INVALID-LINK--
-
Royal Society of Chemistry. Analytical Methods. --INVALID-LINK--
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--
-
Sigma-Aldrich. 4-(4-Fluorobenzyl)piperidine hydrochloride | 92822-03-2. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound | CAS 193357-21-0. --INVALID-LINK--
-
Parchem. 4-(2-Fluorobenzyl)piperidine HCl (Cas 193357-26-5). --INVALID-LINK--
-
Thermo Fisher Scientific. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Buy Online. --INVALID-LINK--
-
Chemsrc. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride. --INVALID-LINK--
-
Google Patents. CN101602748B - A kind of purification method of high-purity piperidine. --INVALID-LINK--
-
BOC Sciences. Piperidine Impurities. --INVALID-LINK--
-
ChemSynthesis. 4-(2-fluorobenzyl)piperidine - 194288-97-6. --INVALID-LINK--
-
Journal of Chemical, Biological and Physical Sciences. Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. --INVALID-LINK--
-
CUNY. Purification by Recrystallization. --INVALID-LINK--
-
ChemicalBook. 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE | 92822-03-2. --INVALID-LINK--
-
Organic Syntheses. 4 - Organic Syntheses Procedure. --INVALID-LINK--
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. --INVALID-LINK--
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. scbt.com [scbt.com]
- 6. H63849.03 [thermofisher.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 9. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: A Researcher's Guide to the Purity of 4-(2-Fluorobenzyl)piperidine Hydrochloride
Welcome to the technical support center for 4-(2-Fluorobenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and removing impurities associated with this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the highest purity material for your research.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound has a slight yellow tint. Is this normal and what could be the cause?
A slight yellow discoloration is not uncommon in piperidine derivatives and can be indicative of minor oxidation products or residual impurities from the synthesis. While it may not significantly impact the outcome of all experiments, for sensitive applications, it is a sign that purification is warranted.
Q2: I am seeing some unexpected peaks in my HPLC analysis. What are the likely impurities in my sample?
The most probable impurities in this compound stem from its synthesis, which is commonly a reductive amination reaction. The likely culprits include:
-
Unreacted Starting Materials: Residual 2-fluorobenzaldehyde or 4-piperidone.
-
Over-alkylation Product: The tertiary amine, 1,4-bis(2-fluorobenzyl)piperidine.
-
Reductant-Related Byproducts: Borate esters or other residues from the reducing agent (e.g., sodium triacetoxyborohydride).
-
Aldehyde-Related Impurities: 2-fluorobenzoic acid (from oxidation of the aldehyde) or 2-fluorobenzyl alcohol (from reduction of the aldehyde).
A logical workflow for impurity identification is crucial for effective troubleshooting.
Caption: Impurity Identification Workflow
Q3: My NMR spectrum looks complex. How can I confirm the identity and purity of my this compound?
A proton (¹H) NMR spectrum is an excellent tool for assessing purity. For the hydrochloride salt in a solvent like DMSO-d₆, you should expect to see characteristic signals for the 2-fluorobenzyl group and the piperidine ring. The absence of signals corresponding to the aldehyde proton of 2-fluorobenzaldehyde (around 10 ppm) is a key indicator of purity.
Troubleshooting Guide: Impurity Identification and Analysis
This section provides detailed protocols for the analytical techniques used to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for assessing the purity of this compound. The aromatic ring provides a strong chromophore for UV detection.
Recommended Starting HPLC-UV Method:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase ensures the amine is protonated, leading to better peak shape. A gradient elution is recommended for separating a range of polar and non-polar impurities.[1][2][3] |
| Gradient | 10% B to 90% B over 20 minutes | This gradient should effectively elute starting materials, the product, and less polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[1][2][3] |
Troubleshooting HPLC Issues:
-
Peak Tailing: This is common for basic compounds like piperidines. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to fully protonate the amine.
-
Poor Resolution: If peaks are co-eluting, try a shallower gradient or a different organic modifier (e.g., methanol instead of acetonitrile).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural information and can be used to identify and quantify impurities.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, ~400 MHz):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Fluorobenzyl) | 7.1 - 7.5 | Multiplet | The fluorine atom will cause complex splitting patterns. |
| Benzylic (-CH₂-) | ~3.5 | Doublet | |
| Piperidine (adjacent to N) | ~2.8 - 3.2 | Multiplet | Broadened due to the presence of the hydrochloride salt. |
| Piperidine (other) | ~1.5 - 2.0 | Multiplet | |
| NH₂⁺ (HCl salt) | 8.5 - 9.5 | Broad singlet | Exchangeable with D₂O. |
Identifying Impurities by ¹H NMR:
-
2-fluorobenzaldehyde: A sharp singlet around 10 ppm.
-
2-fluorobenzyl alcohol: A singlet for the benzylic protons around 4.5 ppm and a triplet for the hydroxyl proton.
-
Over-alkylation product: The spectrum will be more complex, but you would expect to see two distinct sets of benzylic proton signals.
Purification Guide: Removing Impurities
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[4][5][6]
Recrystallization Protocol
The choice of solvent is critical for successful recrystallization. For hydrochloride salts of amines, polar protic solvents or mixtures are often effective.
Caption: Single-Solvent Recrystallization Workflow
Step-by-Step Single-Solvent Recrystallization Procedure:
-
Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of a potential solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/water). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[4][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution or allowing it to cool more slowly.
-
No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClFN | [9] |
| Molecular Weight | 229.72 g/mol | [9] |
| Appearance | White to off-white solid | General observation |
| Melting Point | ~158-160 °C (for the 4-fluoro isomer) | [10] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts.[11] |
By following this guide, researchers can confidently assess the purity of their this compound and implement effective purification strategies to obtain high-quality material for their studies.
References
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ChemSynthesis. 4-(2-fluorobenzyl)piperidine. [Link]
-
Professor Dave Explains. Recrystallization. YouTube. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
Chemsrc. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 59(7), 635–640. [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Common Issues in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. The piperidine ring is a ubiquitous feature in numerous pharmaceuticals and natural products, making its efficient and controlled synthesis a paramount concern in organic chemistry.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has a yellow tint. What causes this and how can I fix it?
A: A yellow discoloration in piperidine is most commonly caused by oxidation products.[4][5] While this may not be detrimental for all applications, high-purity work requires its removal. The most effective purification method is distillation.[4][5] To prevent future discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4][5]
Q2: I'm struggling to separate piperidine from unreacted pyridine starting material by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[4][5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[4][5] To overcome this, you can consider azeotropic distillation with water.[5] A more effective chemical separation involves selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[4][5][6]
Q3: My solution of piperidine in an organic solvent, like DMF, has formed crystals upon storage. What has happened?
A: This is a common issue with basic amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as HCl that might be present in the laboratory environment, to form piperidine hydrochloride.[4] To resolve this, you can gently warm the solution to redissolve the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Q4: Do I need to protect the piperidine nitrogen during a multi-step synthesis?
A: It is highly recommended to use an N-protected piperidine derivative, especially when employing reagents that can react with the basic piperidine nitrogen.[4] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions.[4] The protecting group can be removed in a subsequent step to yield the free amine.[4]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a common and direct route to piperidines. However, the aromaticity of the pyridine ring and potential for catalyst poisoning present challenges.[4] Precious metal catalysts such as platinum (e.g., PtO₂), palladium (e.g., Pd/C), and rhodium (e.g., Rh/C) are frequently used.[6]
Q5: My pyridine hydrogenation is very slow or has stalled completely. What could be the issue?
A: This is a classic symptom of catalyst deactivation or poisoning. The nitrogen atom in both the pyridine starting material and the piperidine product can act as a poison by strongly adsorbing to the active sites of the catalyst, preventing the reaction from proceeding.[6][7][8]
-
Troubleshooting Steps:
-
Check Starting Material Purity: Ensure your pyridine is free from impurities, especially sulfur-containing compounds, which are potent catalyst poisons.[7]
-
Use a Fresh Batch of Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation.[6]
-
Increase Catalyst Loading: While not ideal, increasing the amount of catalyst can sometimes overcome partial poisoning.
-
Consider a Different Catalyst: Rhodium-based catalysts are often more resistant to poisoning by nitrogen compounds than palladium or platinum catalysts.[7]
-
Optimize Reaction Conditions: Insufficient hydrogen pressure or poor mass transfer due to inadequate stirring can also lead to low conversion.[9]
-
Q6: I am observing significant amounts of over-reduction byproducts. How can I improve the selectivity?
A: Over-reduction, leading to ring-opening and the formation of linear amines, can be a significant side reaction, especially at higher temperatures and pressures.[9]
-
Causality and Solutions:
-
Temperature Control: Over-reduction is often exacerbated by high temperatures. Lowering the reaction temperature can favor the desired hydrogenation over C-N bond cleavage.[4][9]
-
Pressure Optimization: While higher hydrogen pressure increases the reaction rate, it can also promote over-reduction. Careful optimization of the pressure is key.[9]
-
Catalyst Choice: The choice of catalyst and support can influence selectivity.
-
Experimental Protocol: A Typical Catalytic Hydrogenation of Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Add the chosen catalyst, for example, PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.
-
Pressurization: Seal the reactor and purge it several times with nitrogen before introducing hydrogen gas to the desired pressure.
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4]
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. The catalyst is then removed by filtration, and the product is isolated from the filtrate.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and can be applied to piperidine synthesis, often intramolecularly.[10] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.[11]
Q7: My reductive amination reaction is giving low yields. What are the likely causes?
A: Low yields in reductive amination can stem from several factors, including incomplete imine formation, decomposition of starting materials or products, or issues with the reducing agent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
Q8: I am observing broad peaks in the NMR of my crude product from a reductive amination. What could be the reason?
A: Broad NMR peaks can indicate the presence of multiple species in equilibrium, such as the desired amine product and residual iminium salts, or the presence of paramagnetic impurities. In the context of reductive amination, incomplete reaction or workup is a common cause.
-
Potential Causes and Solutions:
-
Incomplete Quenching: If an acidic workup is used, the product may exist as a mixture of the free base and its protonated salt. Ensure the final pH of the aqueous layer is basic (pH > 8) by adding a sufficient amount of base like sodium carbonate or bicarbonate during the workup.[12]
-
Residual Boron Species: Boron-containing byproducts from the reducing agent can sometimes complex with the amine product. A proper aqueous workup should remove these.
-
Unreacted Starting Materials: The presence of unreacted aldehyde/ketone and the starting amine can lead to complex and broad NMR spectra.[12] Purification, typically by column chromatography or crystallization, is necessary.[12]
-
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of substituted piperidines.[13] It involves the [4+2] cycloaddition of an imine (the aza-diene) and a diene.
Q9: My aza-Diels-Alder reaction has poor stereoselectivity. How can I improve it?
A: Poor stereoselectivity can arise if the reaction is proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, which can be influenced by the choice of catalyst and substrates.[4]
-
Strategies for Improving Stereoselectivity:
-
Use Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivities due to their conformationally restricted nature.[4]
-
Catalyst Screening: The choice of Lewis acid or Brønsted acid catalyst can have a profound impact on the stereochemical outcome.[13] Chiral catalysts can be employed for enantioselective transformations.[1]
-
Solvent and Temperature Effects: Systematically varying the solvent and reaction temperature can help to favor the desired diastereomer.
-
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperidines
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Significance of N-Alkylated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1][2] The functionalization of the piperidine nitrogen via N-alkylation is a critical step in modulating the pharmacological properties of these molecules, influencing factors such as potency, selectivity, and pharmacokinetic profiles.[2][3] This guide will explore the two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of piperidines, providing systematic approaches to diagnose and resolve them.
Issue 1: Low to No Product Formation (Low Conversion)
Question: My N-alkylation reaction is showing low or no conversion to the desired tertiary amine. What are the most common causes and how can I fix this?
Answer: Low conversion is a frequent hurdle in N-alkylation. The primary factors to investigate are the reactivity of your electrophile (alkylating agent), the choice of base and solvent, steric hindrance, and the reaction conditions.[4]
Systematic Troubleshooting:
-
Assess Electrophile Reactivity: The nature of the leaving group on your alkylating agent is crucial. The general reactivity trend is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. If you are using an alkyl chloride with a less reactive piperidine, consider switching to the corresponding bromide or iodide to increase the reaction rate.[5]
-
Evaluate the Base: The base's role is to neutralize the acid formed during the reaction, preventing the formation of the unreactive piperidinium salt.[5]
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): These are often sufficient for reactive alkyl halides. However, if the reaction is sluggish, a stronger base may be required.
-
Stronger Bases (e.g., NaH, KHMDS): Use with caution, especially with sensitive functional groups. Sodium hydride (NaH) in an aprotic solvent like DMF or THF can be very effective.[5]
-
Non-Nucleophilic Organic Bases (e.g., DIPEA, Et₃N): These "proton sponges" are excellent at scavenging protons without competing in the alkylation. Diisopropylethylamine (DIPEA) is a common choice.[5]
-
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These are generally good choices as they can solvate the ions formed during the reaction, accelerating the Sₙ2 process.[5]
-
Less Polar Solvents (e.g., THF, Dichloromethane): Can also be used, but reaction rates may be slower.
-
-
Temperature and Reaction Time: Many N-alkylation reactions proceed well at room temperature. However, if you observe low conversion, gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the rate.[1][5] Monitor the reaction over a longer period to ensure it has reached completion.
-
Steric Hindrance: If either the piperidine (e.g., 2-substituted piperidines) or the alkylating agent is sterically bulky, the reaction rate will be significantly slower.[4][6] In such cases, consider switching to a less hindered reagent if possible or moving to the reductive amination method, which is often less sensitive to steric effects.[6]
Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salts
Question: I am observing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I prevent this?
Answer: Over-alkylation is a common side reaction, especially when the newly formed tertiary amine is more nucleophilic than the starting secondary amine.[7][8] This leads to the formation of a quaternary ammonium salt.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is consumed before it can react with the product.[5]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the piperidine and base helps to maintain a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[5]
-
Choice of Reaction Conditions:
-
Lower Temperatures: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
-
Dilution: Conducting the reaction at a lower concentration can also disfavor the bimolecular over-alkylation reaction.[7]
-
-
Consider Reductive Amination: This method is an excellent alternative as it is not prone to over-alkylation. The reaction proceeds via an iminium ion intermediate which is reduced in situ, and the resulting tertiary amine does not react further.[6][9][10]
Issue 3: Side Reactions with Functionalized Reagents
Question: My alkylating agent has other functional groups (e.g., a ketone), and I am seeing unexpected side products. How can I improve the selectivity?
Answer: When working with polyfunctional molecules, chemoselectivity becomes a major concern.
Troubleshooting Chemoselectivity:
-
Protecting Groups: If your piperidine or alkylating agent contains sensitive functional groups (e.g., alcohols, other amines), consider using protecting groups to prevent unwanted side reactions.
-
Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can often enhance selectivity.
-
Alternative Synthetic Routes:
-
Reductive Amination: This is often the method of choice when dealing with alkylating agents containing carbonyl groups, as it directly utilizes the carbonyl functionality.[6][11][12]
-
Palladium-Catalyzed N-Alkylation: For certain substrates, palladium-catalyzed methods can offer high selectivity under mild conditions.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for N-alkylation of a sterically hindered piperidine?
For sterically hindered piperidines, reductive amination is generally the preferred method.[6] It is less sensitive to steric bulk compared to direct alkylation via an Sₙ2 reaction. The formation of the iminium ion intermediate can often accommodate more sterically demanding substrates.
Q2: How do I choose the right base for my N-alkylation reaction?
The choice of base depends on the reactivity of your alkyl halide and the acidity of the N-H proton of the piperidine. A good starting point is an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.[1][5] If the reaction is slow, consider a stronger base like sodium hydride (NaH) or a non-nucleophilic organic base like DIPEA .[5]
Q3: My product is a salt. How do I isolate the free amine?
If your reaction produces the N-alkylpiperidinium salt, you will need to perform a basic workup to isolate the free amine. Dissolve the crude product in water and add a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide solution) to deprotonate the ammonium salt. Then, extract the free amine into an organic solvent like diethyl ether or ethyl acetate.[5]
Q4: How can I monitor the progress of my N-alkylation reaction?
The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[1] By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are some "greener" alternatives for N-alkylation?
Reductive amination is often considered a greener alternative to direct alkylation with alkyl halides as it avoids the use of potentially genotoxic reagents.[10] Another green approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols are used as alkylating agents in the presence of a suitable metal catalyst, with water being the only byproduct.[14][15][16]
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl bromide using potassium carbonate as the base.
Materials:
-
Piperidine (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension.
-
Slowly add the alkyl bromide (1.1 eq) to the stirring mixture at room temperature.[1]
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary. Monitor the reaction progress by TLC or LC-MS.[5]
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a piperidine with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Piperidine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, dissolve the piperidine (1.0 eq) and the aldehyde (1.0-1.2 eq) in dichloromethane.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Conditions for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 25 | 4-8 | Highly reactive, risk of over-alkylation.[1] |
| Ethyl Bromide | K₂CO₃ | DMF | 25-50 | 6-12 | Good general-purpose conditions.[1] |
| Benzyl Chloride | NaH | THF | 0-25 | 3-6 | NaH is a strong base; use with caution.[1] |
| Isopropyl Bromide | DIPEA | Acetonitrile | 50-70 | 12-24 | Slower reaction due to steric hindrance. |
Visualizations
Caption: Comparative workflow of Direct Alkylation vs. Reductive Amination for N-alkylation of piperidines.
Caption: Troubleshooting flowchart for low conversion in N-alkylation reactions.
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (n.d.). Available at: [Link]
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023). Available at: [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (2025). Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. (2023). Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. (n.d.). Available at: [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. (n.d.). Available at: [Link]
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
-
N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023). Available at: [Link]
-
N-Dealkylation of Amines - OUCI. (n.d.). Available at: [Link]
-
Reductive Amination - Wordpress. (n.d.). Available at: [Link]
-
N-alkylation of secondary amine? - ResearchGate. (2017). Available at: [Link]
-
Reductive amination - Wikipedia. (n.d.). Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025). Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024). Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Available at: [Link]
-
N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015). Available at: [Link]
- US2363158A - Process for the purification of piperidine - Google Patents. (n.d.).
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2024). Available at: [Link]
Sources
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- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of characterizing fluorinated organic compounds. The unique physicochemical properties conferred by fluorine, such as high electronegativity and the strength of the carbon-fluorine bond, present distinct challenges in routine analytical workflows.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the characterization of these fascinating molecules.
We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography (LC), providing practical, field-proven insights in a question-and-answer format to help you overcome experimental hurdles and ensure the integrity of your data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the spin-1/2 nucleus, ¹⁹F, which is 100% naturally abundant and possesses a high gyromagnetic ratio, makes ¹⁹F NMR a powerful tool.[3][4] However, its large chemical shift range and propensity for long-range couplings often complicate spectral interpretation.[3]
Frequently Asked Questions & Troubleshooting
Question 1: My ¹H NMR spectrum is incredibly complex and difficult to interpret due to broad or overlapping multiplets. What is causing this, and how can I simplify it?
Answer: This is a classic challenge when dealing with fluorinated compounds. The complexity arises from ¹H-¹⁹F spin-spin coupling, which can occur over multiple bonds (long-range coupling).[3][5] Unlike ¹H-¹H couplings which typically diminish significantly beyond three bonds, ¹H-¹⁹F couplings can be observed over four, five, or even more bonds.[3][6]
Causality & Solution Workflow:
The large coupling constants between ¹H and ¹⁹F lead to extensive splitting of proton signals, often resulting in complex, higher-order multiplets that are difficult to assign. To address this, a systematic approach is recommended:
Experimental Protocol: Decoupling and 2D NMR for Spectral Simplification
-
¹⁹F Decoupling: The most direct way to simplify a ¹H NMR spectrum is to acquire it while decoupling the ¹⁹F channel (¹H{¹⁹F} experiment). This will cause all the ¹H-¹⁹F couplings to collapse, leaving only the ¹H-¹¹H couplings. By comparing the standard ¹H spectrum with the ¹⁹F-decoupled spectrum, you can identify which protons are coupled to fluorine.[7]
-
¹H Decoupling of ¹⁹F Spectrum: Conversely, acquiring a ¹⁹F{¹H} spectrum can simplify the fluorine spectrum, helping to identify which fluorine atoms are coupled to protons.
-
2D NMR Techniques: For unambiguous assignments, 2D NMR is invaluable.
-
¹H-¹⁹F HSQC/HMBC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment tailored for ¹H and ¹⁹F can reveal one-bond and multiple-bond correlations, respectively.[6] This is crucial for assigning specific proton and fluorine signals to their respective positions in the molecule.
-
PSYCHE: Pure Shift Yielded by Chirp Excitation (PSYCHE) is an advanced NMR technique that can provide a ¹H spectrum with all ¹H-¹H couplings removed, leaving only the ¹H-¹⁹F couplings.[7] This is extremely useful for accurately measuring these coupling constants.[7]
-
Logical Workflow for Spectral Simplification:
Caption: Workflow for simplifying complex ¹H NMR spectra of fluorinated compounds.
Question 2: I am observing baseline rolling and phasing issues in my ¹⁹F NMR spectra. What could be the cause and how do I correct it?
Answer: Baseline rolling is a common artifact in ¹⁹F NMR, primarily due to the very wide spectral width required to capture all fluorine signals, which can span over 800 ppm.[3] This can lead to issues with digital filtering and phasing.
Troubleshooting Steps:
-
Optimize Spectral Width: If you have a general idea of the chemical shift range of your compound, try to set a smaller spectral width centered around your signals of interest. This can improve baseline and integration accuracy.
-
Adjust Acquisition Parameters: In your spectrometer software, you may be able to adjust digital filter settings or acquisition delays to minimize baseline distortions. Consult your instrument's user manual or an NMR specialist for guidance.
-
Post-Acquisition Processing:
-
Phasing: Manually phase your spectrum carefully. Be aware that a large first-order phase correction can sometimes introduce baseline roll.[8] If you encounter this, try to re-phase with a smaller first-order correction.
-
Baseline Correction: Most NMR processing software has algorithms for baseline correction. Apply a polynomial baseline correction after phasing to flatten the baseline.[8]
-
Question 3: How can I use ¹H-¹⁹F coupling constants for structural elucidation?
Answer: ¹H-¹⁹F coupling constants (J-couplings) are a rich source of structural information. Their magnitude depends on the number of bonds separating the nuclei, dihedral angles, and the nature of the intervening atoms.
Typical ¹H-¹⁹F Coupling Constants:
| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Structural Information |
| Geminal (²JHF) | 2 | 45 - 50 | Presence of a -CHF- group.[3][9] |
| Vicinal (³JHF) | 3 | 5 - 10 | Dihedral angle-dependent (Karplus relationship).[9] |
| Long-Range (⁴JHF, ⁵JHF) | 4 or 5 | 0.5 - 3.0 | Can indicate specific spatial relationships.[6][9] |
Data synthesized from multiple sources.[3][6][9]
It's important to note that vicinal ¹H-¹⁹F coupling constants can have either a positive or negative sign, which can also be diagnostic for structural characterization.[5]
Part 2: Mass Spectrometry (MS)
The high electronegativity of fluorine can significantly influence the ionization and fragmentation behavior of organic molecules, leading to some common challenges in mass spectrometry.
Frequently Asked Questions & Troubleshooting
Question 1: I am observing significant signal suppression for my fluorinated analyte in LC-MS, especially when using Trifluoroacetic Acid (TFA) in the mobile phase. Why does this happen and what are the solutions?
Answer: This is a very common and well-documented issue. TFA is an excellent ion-pairing agent for chromatography, improving peak shape for many compounds.[10][11] However, it is a notorious cause of ion suppression in electrospray ionization (ESI)-MS.[10][12][13]
Causality & Solution Workflow:
The ion suppression by TFA occurs through several mechanisms:[10]
-
Gas-Phase Ion Pairing: Strong ion pairs between the trifluoroacetate anion and positively charged analytes can persist in the gas phase, neutralizing the analyte and rendering it undetectable by the mass spectrometer.[10][11][13]
-
High Surface Tension: Mobile phases with TFA have a higher surface tension, which impedes the efficient formation of the fine droplet spray required for effective ionization.[10]
Experimental Protocol: Mitigating TFA-Induced Ion Suppression
-
Reduce TFA Concentration: The simplest approach is to reduce the TFA concentration to the lowest level that still provides acceptable chromatography (e.g., 0.01-0.05%).[10] This is often a trade-off between chromatographic performance and MS sensitivity.
-
Alternative Mobile Phase Additives:
-
Formic Acid (FA): This is the most common MS-friendly alternative.[12] While it is a weaker ion-pairing agent and may result in broader peaks for some analytes, it generally causes much less ion suppression.[10]
-
Difluoroacetic Acid (DFA): DFA can be a good compromise, offering better chromatographic performance than FA with less ion suppression than TFA.[10]
-
-
Post-Column Addition: This technique allows you to use TFA for optimal separation while mitigating its suppressive effects in the ESI source. A reagent, such as a weak base or a supercharging agent, is introduced into the eluent flow after the column but before the mass spectrometer to disrupt the analyte-TFA ion pairs.[10][11][14]
-
Use of Supercharging Agents: Certain additives, when added to the mobile phase, can rescue the signal suppression from TFA and even enhance the charge state of peptides and proteins.[14]
Decision Tree for Mitigating Ion Suppression:
Caption: Decision tree for addressing TFA-induced ion suppression in LC-MS.
Question 2: I am seeing unexpected adducts and fragmentation patterns in the mass spectrum of my fluorinated compound. How do I interpret these?
Answer: Fluorinated compounds can indeed exhibit unique behavior in the mass spectrometer.
-
Adducts: Besides the typical [M+H]⁺ or [M-H]⁻ ions, be vigilant for adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[13] In the presence of TFA, you might also observe analyte-TFA ion pairs.[13]
-
Fragmentation: Perfluorinated compounds often show a characteristic CF₃⁺ fragment.[13] You may also observe unusual neutral losses or rearrangements involving fluorine migration.[13] Careful analysis of the full mass spectrum and comparison with known fragmentation patterns of similar compounds is essential. High-resolution mass spectrometry is highly recommended to determine the elemental composition of fragments.
Part 3: Liquid Chromatography (LC)
The unique properties of fluorinated compounds can also affect their chromatographic behavior, sometimes leading to unexpected peak shapes.
Frequently Asked Questions & Troubleshooting
Question 1: I am observing peak fronting or tailing for my fluorinated analyte. What are the likely causes?
Answer: Asymmetrical peak shapes can arise from several factors, some of which are more pronounced for fluorinated compounds.
Causality & Troubleshooting:
-
Peak Tailing:
-
Secondary Interactions: The polar nature of the C-F bond can sometimes lead to secondary interactions with active sites on the stationary phase (e.g., residual silanols). This can be mitigated by using a high-purity, end-capped column or by adding a small amount of a competitive agent (like a weak acid or base) to the mobile phase.
-
Sample Overload: Injecting too much sample can lead to tailing.[15] Try reducing the injection volume or sample concentration.
-
-
Peak Fronting:
-
Poor Sample Solubility: If the sample is not fully soluble in the mobile phase, it can lead to fronting.[15][16] Ensure your sample is completely dissolved in a solvent that is compatible with, or weaker than, your mobile phase.
-
Column Collapse: While less common, physical degradation of the column bed can cause fronting.[16] This can be caused by using inappropriate pH or temperature conditions.[16]
-
Question 2: Can I use specialized stationary phases for better separation of my fluorinated compounds?
Answer: Yes, fluorinated stationary phases can offer alternative selectivity compared to traditional C8 or C18 columns.[17]
-
Perfluoroalkyl Phases: These phases can provide enhanced retention and selectivity for halogenated compounds.[17]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, making them very versatile for separating isomers and polar compounds.[17]
When standard C18 columns fail to provide adequate separation, exploring a PFP or other fluorinated phase is a highly recommended strategy.
References
- Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
-
Solving problems fluorine 19F with NMR spectroscopy. (2001). Medical Science Monitor. Retrieved January 5, 2026, from [Link]
- PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog.
-
Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. (n.d.). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Nuclear magnetic resonance of organofluorine compounds: a challenge in the teaching of spectroscopy. (n.d.). INIS-IAEA. Retrieved January 5, 2026, from [Link]
-
Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. (2006). Rapid Communications in Mass Spectrometry. Retrieved January 5, 2026, from [Link]
-
Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. (2021). Journal of Chromatography A. Retrieved January 5, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Solving problems fluorine 19F with NMR spectroscopy. (2001). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved January 5, 2026, from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. Retrieved January 5, 2026, from [Link]
-
F19 detection. (n.d.). UCSB Chemistry and Biochemistry NMR Facility. Retrieved January 5, 2026, from [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved January 5, 2026, from [Link]
-
Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2022). Environmental Science & Technology Letters. Retrieved January 5, 2026, from [Link]
-
Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2022). Environmental Science & Technology Letters. Retrieved January 5, 2026, from [Link]
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Effect of protonation and deprotonation on the gas-phase reactivity of fluorinated 1,2,4-triazines. (2008). Journal of the American Society for Mass Spectrometry. Retrieved January 5, 2026, from [Link]
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Chemical structures of the fluorine-containing pharmaceuticals studied. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Molecules. Retrieved January 5, 2026, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). Molecules. Retrieved January 5, 2026, from [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu Corporation. Retrieved January 5, 2026, from [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Covalent. Retrieved January 5, 2026, from [Link]
-
Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. (2022). Enthalpy Analytical. Retrieved January 5, 2026, from [Link]
-
Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). ProQuest. Retrieved January 5, 2026, from [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2021). ACS Environmental Au. Retrieved January 5, 2026, from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. Retrieved January 5, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
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High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). Analytical Chemistry. Retrieved January 5, 2026, from [Link]
-
Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. (2017). LCGC International. Retrieved January 5, 2026, from [Link]
-
A Proxy Test for “Total” PFAS – Organofluorine Analysis. (2024). Montrose Environmental Group. Retrieved January 5, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved January 5, 2026, from [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada. Retrieved January 5, 2026, from [Link]
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stability testing of 4-(2-Fluorobenzyl)piperidine hydrochloride under various conditions
Welcome to the technical support center for 4-(2-Fluorobenzyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the stability testing of this compound, offering potential causes and actionable solutions.
Issue 1: Inconsistent analytical results, such as decreasing peak area in chromatography, are observed over a short period.
-
Potential Cause: Degradation of this compound under the experimental or storage conditions. The molecule contains a piperidine ring, which can be susceptible to certain degradation pathways.[1]
-
Solution:
-
Immediate Analysis: Analyze a freshly prepared sample as a baseline to confirm the initial concentration and purity.
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products and understand the compound's stability profile under various stress conditions (see Protocol 1).[2] This will help in identifying if the new, unexpected peaks in your chromatogram correspond to degradation products.[1]
-
Re-evaluate Conditions: Carefully review your sample preparation, storage conditions (temperature, light exposure), and analytical method parameters.
-
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis during a stability study.
-
Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis. The piperidine ring is a primary site for degradation.[1]
-
Solution:
-
Characterize New Peaks: Use mass spectrometry (MS) to determine the molecular weight of the impurities and propose potential structures.
-
Review Stress Conditions: Correlate the appearance of specific peaks with the stress condition applied (e.g., acidic, basic, oxidative, photolytic). This will help in identifying the degradation pathway.
-
Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure proper separation of the parent compound from all degradation products.
-
Issue 3: Significant degradation is observed under photolytic conditions.
-
Potential Cause: The compound is photosensitive, and exposure to light, particularly UV light, is causing degradation.[1] This is a critical aspect of stability testing as outlined in the ICH Q1B guidelines.[3][4][5][6]
-
Solution:
-
Confirm Photosensitivity: Conduct a confirmatory photostability study as per ICH Q1B guidelines.[3][6] This involves exposing the solid material and a solution to a controlled light source and comparing them to dark controls.[7]
-
Protective Measures: During routine handling and storage, protect the compound from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Packaging Considerations: For formulation development, consider light-protective packaging, such as amber glass bottles or opaque blister packs.[7]
-
Issue 4: The compound shows instability in aqueous solutions of a specific pH.
-
Potential Cause: The hydrochloride salt and the piperidine amine can be susceptible to pH-dependent hydrolysis. Amine hydrochlorides can undergo hydrolysis, and the stability of cyclic aminals is known to be pH-dependent, with increased degradation in acidic media.[8][9]
-
Solution:
-
pH-Profile Study: Determine the compound's stability across a wide pH range (e.g., pH 2 to 12).[8] This will identify the pH at which the compound is most stable.
-
Buffering: Use appropriate buffer systems in your formulations to maintain the pH within the optimal stability range.[1]
-
Storage of Solutions: Store aqueous solutions at the determined optimal pH and at reduced temperatures to minimize degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure, the primary sites for degradation are the piperidine ring and the benzyl group. Potential degradation pathways include:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[1][10]
-
Photodegradation: Exposure to light can initiate degradation, often through radical mechanisms.[1] Studies on piperidine itself have shown that OH-initiated photo-oxidation can lead to the formation of imines and other products.[10][11][12][13]
-
Thermal Degradation: High temperatures can promote complex degradation reactions.[1] Studies on the thermal decomposition of the benzyl radical show it can lead to various fragmentation products.[14][15]
-
Hydrolysis: As an amine hydrochloride, it can be susceptible to pH-dependent hydrolysis.[9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place.[1] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.[1] The safety data sheet for the similar compound 4-(4-Fluorobenzyl)piperidine hydrochloride suggests that it is stable under normal conditions.[16]
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] A general protocol is provided below (Protocol 1).
Q4: What analytical techniques are suitable for stability testing of this compound?
A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method should be capable of separating the parent compound from all potential degradation products.[17] For identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[1]
Section 3: Protocols and Data
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and establish the stability-indicating nature of the analytical method.[2]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and other necessary solvents
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).[1] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 8 hours).[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][7] Include a dark control for comparison.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method.[1]
Table 1: Example Data from a Hypothetical Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 15% | 2 |
| 0.1 M NaOH | 24 hours | Room Temp | 8% | 1 |
| 3% H₂O₂ | 8 hours | Room Temp | 25% | 3 |
| Thermal (Solid) | 48 hours | 80 °C | 5% | 1 |
| Photolytic | As per ICH Q1B | Chamber Temp | 30% | 4 |
Note: This is hypothetical data to illustrate how results can be summarized.
Section 4: Visualizations
Diagram 1: Forced Degradation Study Workflow
Caption: Potential degradation pathways.
References
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Elm, J., et al. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central. [Link]
-
Elm, J., et al. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Elm, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Figshare. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
Vittal, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
SPL. (2024). ASTM D2619 (Hydrolytic Stability). [Link]
-
Elm, J., et al. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Neudörfl, J. M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. [Link]
-
OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Fisher Scientific. 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. [Link]
-
Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
Yang, E. Y., et al. (2005). Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry. PubMed. [Link]
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Guan, Q., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. PubMed. [Link]
-
Barim, G. (2021). Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. [Link]
-
ResearchGate. (2025). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]
-
Silva, A. C. M., et al. (2014). (PDF) Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. q1scientific.com [q1scientific.com]
- 8. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olisystems.com [olisystems.com]
- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.pt [fishersci.pt]
- 17. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 4-(2-Fluorobenzyl)piperidine hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical information and best practices for the storage and handling of 4-(2-Fluorobenzyl)piperidine hydrochloride (CAS No. 193357-21-0)[1]. Proper storage is paramount to ensure the compound's stability, purity, and performance, thereby safeguarding the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Storage Principles
This section addresses the most common inquiries regarding the day-to-day storage of this compound.
Q1: What are the ideal storage conditions for this compound?
The primary goal is to protect the compound from heat, moisture, and light. While the compound is generally stable under normal conditions, optimal long-term preservation is achieved under controlled environments[2].
-
Temperature: For long-term storage, refrigeration at 2°C to 8°C is the recommended best practice. This is a common storage temperature range for many piperidine derivatives to minimize the rate of any potential degradation reactions[3][4]. For short-term use, storage at a controlled room temperature, typically between 10°C and 25°C, is also acceptable as indicated by some suppliers.
-
Atmosphere: The compound should be stored in a dry, well-ventilated place [5][6]. As a hydrochloride salt, it can be hygroscopic (tendency to absorb moisture from the air)[6]. The presence of moisture can lead to physical changes like clumping and may facilitate hydrolytic degradation pathways in more complex derivatives[3][7].
-
Incompatibilities: Store away from strong oxidizing agents and bases. Exposure to bases can neutralize the hydrochloride salt, liberating the free base form of the piperidine, which has different physical and chemical properties[6].
Q2: What type of container should I use for storage?
Always keep the compound in its original, tightly sealed manufacturer's container whenever possible. If you need to aliquot the material, use amber glass vials with tight-fitting, corrosion-resistant caps.
-
Why Amber Glass? Piperidine-based compounds can be photosensitive, meaning they can degrade upon exposure to light, especially UV light[3]. Amber glass effectively blocks these wavelengths.
-
Why a Tight Seal? A secure seal is critical to prevent the ingress of atmospheric moisture and to contain the solid material safely[5].
Q3: How critical is it to protect this compound from light and moisture?
It is a critical preventative measure. While specific photodegradation studies on this exact molecule are not widely published, the general class of substituted piperidines can be sensitive to both factors[3].
-
Moisture: Can cause the solid to clump, making it difficult to weigh accurately. More significantly, absorbed water can act as a reagent or solvent for degradation reactions[7].
-
Light: Can provide the activation energy for unwanted reactions, such as oxidation or isomerization in related structures[8][9].
Storing in a sealed amber vial, inside a desiccator, in a refrigerator provides a robust multi-barrier system against these environmental factors.
Q4: What is the expected shelf-life of this compound?
The shelf-life is highly dependent on the storage conditions. Always refer to the manufacturer-provided expiration date on the certificate of analysis for unopened containers. Once a container is opened, its shelf-life can be reduced due to repeated exposure to the atmosphere. For critical applications, it is advisable to perform a quality check if the compound has been opened for an extended period or if you have any reason to doubt its purity. Studies on other complex piperidine-containing molecules have shown that shelf-life can be significantly extended by storing at refrigerated temperatures versus room temperature[9].
Section 2: Troubleshooting Guide - Investigating Potential Degradation
This section is designed to help you diagnose potential issues with your compound and understand the underlying chemical reasons for its degradation.
Q5: My experimental results are inconsistent. Could my this compound have degraded?
Inconsistent results are a primary indicator of a potential reagent issue. While many experimental variables can cause this, the stability of your starting material is a critical factor to verify. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q6: I've noticed a change in the physical appearance (e.g., color change, clumping) of my compound. What does this signify?
Physical changes are a strong visual indicator of chemical changes.
-
Clumping or Caking: This almost always indicates the absorption of moisture due to improper storage in a non-airtight container or exposure to a humid environment. The compound is likely hygroscopic[6].
-
Color Change (e.g., to yellow or brown): The pure compound is a white solid[1]. A color change often suggests oxidation or the formation of other chromophoric degradation products. This can be caused by prolonged exposure to air (oxygen), light, or heat.
If you observe any of these changes, the purity of the compound is compromised, and it should not be used for sensitive applications without re-purification and characterization.
Q7: What are the most likely chemical degradation pathways for this compound?
While this specific molecule is relatively stable, understanding potential degradation pathways for substituted piperidines is key to preventing them. The main risks involve the piperidine nitrogen and its interaction with the environment.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative[10]. This is often accelerated by heat and light.
-
Dehydrochlorination: Exposure to basic conditions will neutralize the hydrochloride salt, yielding the free base. The free base is less water-soluble and may be more volatile and reactive than the salt form.
-
Photodegradation: As a substituted aromatic compound, it has the potential to undergo reactions when exposed to sufficient light energy[3].
Section 3: Protocols and Advanced Methodologies
This section provides actionable protocols for proper handling and quality control.
Protocol 1: Recommended Procedure for Aliquoting and Storing
Aliquoting the bulk container into smaller, single-use vials is the best way to maintain the long-term integrity of your stock.
-
Equilibration: Before opening, remove the main container from the refrigerator and allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere (Ideal): If available, perform the aliquoting in a low-humidity environment, such as a glove box or under a gentle stream of an inert gas like nitrogen or argon.
-
Preparation: Arrange pre-labeled, clean, and dry amber glass vials. Use a clean, dry spatula for transferring the solid.
-
Transfer: Quickly and efficiently weigh and transfer the desired amount of the compound into each vial. Minimize the time the main container is open.
-
Sealing: Tightly cap each aliquot vial immediately after filling. Consider using caps with PTFE liners for a superior seal.
-
Storage: Securely close the main container and return it to the recommended storage conditions (2-8°C). Place the newly created aliquots in a desiccator inside the refrigerator.
Protocol 2: How to Perform a Quick Quality Check using Thin-Layer Chromatography (TLC)
TLC is a fast and inexpensive way to visually assess the purity of your compound. A pure compound should ideally result in a single spot.
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.
-
TLC Plate: Use a silica gel-coated TLC plate.
-
Spotting: Using a capillary tube, carefully spot a small amount of your solution onto the TLC plate baseline. Also, spot a reference sample of a known pure lot, if available.
-
Elution (Mobile Phase): A good starting mobile phase for this basic compound is a mixture of a non-polar and a polar solvent, with a small amount of base to prevent streaking. For example:
-
90:9:1 Dichloromethane / Methanol / Triethylamine
-
70:30 Ethyl Acetate / Hexanes + 0.5% Triethylamine
-
-
Development: Place the plate in a sealed TLC chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.
-
Interpretation: A single, well-defined spot indicates high purity. The presence of additional spots, particularly faint ones that are not present in the reference sample, suggests the presence of impurities or degradation products.
Protocol 3: Outline for a Stability-Indicating HPLC Method Development
For quantitative analysis in regulated environments or for critical research, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method must be able to separate the intact drug from any potential degradation products.
-
Column Selection: Due to the basic nature of the piperidine moiety, a standard C18 column may show poor peak tailing. It is highly recommended to start with a base-deactivated or end-capped C18 column to minimize interactions with residual silanol groups and improve peak symmetry[10].
-
Mobile Phase: Use a combination of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).
-
Forced Degradation Studies: To prove the method is stability-indicating, the compound must be intentionally degraded under various stress conditions[9][11]. This involves exposing solutions of the compound to:
-
Acidic Conditions: e.g., 0.1 M HCl at 60°C
-
Basic Conditions: e.g., 0.1 M NaOH at 60°C
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: Heat solution at 80°C
-
Photolytic Stress: Expose solution to UV light (e.g., 254 nm or 365 nm)
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. The validation should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, LOD, and LOQ[10].
Section 4: Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Long-term) | Slows chemical degradation rates. |
| 10°C to 25°C (Short-term) | Acceptable for brief periods or daily use. | |
| Atmosphere | Dry / Inert | Prevents moisture absorption (hygroscopicity) and potential hydrolysis. |
| Light Exposure | Protect from Light | Minimizes risk of photodegradation. |
| Container | Tightly Sealed Amber Glass Vial | Prevents moisture/air ingress and blocks UV light. |
| Best Practice | Aliquot into single-use vials | Protects the integrity of the bulk stock material from repeated handling. |
References
- 1. H63849.03 [thermofisher.com]
- 2. fishersci.pt [fishersci.pt]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. scirp.org [scirp.org]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Benzylpiperidines
Welcome to the technical support center for the HPLC analysis of benzylpiperidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during their chromatographic analyses. Benzylpiperidines, as basic compounds, often present unique challenges in reversed-phase HPLC, primarily due to their tendency to interact with the stationary phase in undesirable ways. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical data.
Introduction to the Challenge: The Benzylpiperidine Structure
Benzylpiperidines are a class of compounds characterized by a benzyl group attached to a piperidine ring. As basic analytes, they are prone to strong interactions with residual silanol groups on the surface of traditional silica-based HPLC columns.[1] These secondary interactions are a primary cause of poor peak shape, most commonly observed as peak tailing.[2][3] Understanding the physicochemical properties of your specific benzylpiperidine analyte, such as its pKa, is a critical first step in developing a robust HPLC method. For instance, 4-benzylpiperidine has a predicted pKa of 10.58.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why are my benzylpiperidine peaks tailing?
A1: Peak tailing is the most common peak shape issue for basic compounds like benzylpiperidines and is often a result of secondary interactions with the stationary phase.[6] The primary cause is the interaction between the positively charged (protonated) amine group of the benzylpiperidine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[3][7] This is particularly problematic at mid-range pH values (pH 3-7) where a significant population of silanols are ionized.[2][6]
Q2: What is the ideal mobile phase pH for analyzing benzylpiperidines?
A2: The optimal mobile phase pH is crucial for controlling the ionization state of both the analyte and the stationary phase.[8][9] For basic compounds like benzylpiperidines, there are two general strategies:
-
Low pH (pH 2-3): At this pH, the benzylpiperidine will be fully protonated (positively charged). More importantly, the residual silanol groups on the silica surface will be protonated (Si-OH) and thus, less likely to engage in strong ionic interactions with the analyte.[3][10] This typically leads to improved peak shape.
-
High pH (pH > 9): At a pH well above the pKa of the benzylpiperidine, the compound will be in its neutral, free-base form.[11] This minimizes ionic interactions with the stationary phase. However, it is critical to use a pH-stable column, as traditional silica columns can dissolve at high pH.[8][12]
Q3: Can mobile phase additives improve my peak shape?
A3: Yes, mobile phase additives can significantly improve peak shape.[13][14]
-
Acidic Additives: Small concentrations (typically 0.1%) of acids like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to maintain a low pH and suppress silanol interactions.[15]
-
Basic Additives (Amine Modifiers): Additives like triethylamine (TEA) or diethylamine (DEA) can be used in small amounts (e.g., 0.1%).[16] These basic molecules act as "silanol blockers" by competing with the analyte for active sites on the stationary phase, thereby reducing peak tailing.[17]
Q4: My peaks are fronting instead of tailing. What could be the cause?
A4: Peak fronting is less common than tailing for benzylpiperidines but can occur. The most frequent causes are:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape where the front of the peak is less retained than the back.[18][19] Try diluting your sample or reducing the injection volume.[20]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[21][22] It is always best to dissolve your sample in the mobile phase whenever possible.[23]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak shape for benzylpiperidines.
Step 1: Initial Diagnosis and System Check
Before making significant changes to your method, it's essential to rule out common system-level problems.
Workflow for Initial System Diagnosis
Caption: Initial diagnosis workflow.
Step 2: Mobile Phase Optimization
The mobile phase composition is a powerful tool for improving peak shape.
2.1. pH Adjustment
As discussed in the FAQs, adjusting the mobile phase pH is a critical step.[24] The goal is to move the pH at least 2 units away from the analyte's pKa.[25]
| pH Strategy | Analyte State | Silanol State | Expected Outcome |
| Low pH (2-3) | Protonated (BH+) | Neutral (SiOH) | Reduced ionic interactions, improved peak shape.[3][10] |
| High pH (>9) | Neutral (B) | Deprotonated (SiO-) | Minimized ionic interactions, but requires a pH-stable column.[11][12] |
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.5, 7.0, 9.5). Use buffers with appropriate pKa values for the desired pH range (e.g., phosphate, formate, acetate).
-
Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the Column: For each new mobile phase, equilibrate the column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of your benzylpiperidine analyte.
-
Evaluate Peak Shape: Compare the peak asymmetry and tailing factor across the different pH conditions to identify the optimal range.
2.2. Mobile Phase Additives
If pH adjustment alone is insufficient, consider adding a mobile phase modifier.
Experimental Protocol: Evaluating Mobile Phase Additives
-
Select an Additive: Based on your chosen pH, select an appropriate additive.
-
Low pH: Start with 0.1% formic acid. If tailing persists, you can try 0.1% TFA, which is a stronger ion-pairing agent.
-
Mid-range pH: Consider adding a basic modifier like 0.1% triethylamine (TEA) to block active silanol sites.[17]
-
-
Prepare Modified Mobile Phase: Add the chosen modifier to your optimized mobile phase.
-
Equilibrate and Inject: Equilibrate the column thoroughly and inject your standard.
-
Compare Results: Compare the peak shape with and without the additive.
Step 3: Column Selection
If mobile phase optimization does not resolve the issue, the column itself may be the root cause.
The Role of Silanol Groups
Caption: Interaction causing peak tailing.
Column Chemistries for Basic Compounds
-
End-Capped Columns: Most modern columns are "end-capped," where residual silanol groups are chemically deactivated with a small silylating agent.[2][26] However, end-capping is never 100% complete.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers.[12][27] This technology results in a lower concentration of acidic silanol groups, leading to significantly better peak shape for basic compounds, and they often exhibit a wider usable pH range.[28]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain (e.g., a carbamate). This polar group can help shield the analyte from interacting with residual silanols.[2]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charges on the surface of the stationary phase.[28] This can repel protonated basic analytes, minimizing secondary interactions and improving peak shape, especially at low pH.[29]
Step 4: Consider Ion-Pairing Chromatography
For very polar or challenging benzylpiperidines that are poorly retained even at low pH, ion-pairing chromatography (IPC) can be an effective strategy.
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), is added to the mobile phase.[30][31] The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, creating a negatively charged surface. The positively charged benzylpiperidine then forms an ion-pair with the reagent, increasing its retention and often improving peak shape.[32]
-
Caveats: IPC methods can have long equilibration times and may require dedicating a column to this application, as the ion-pairing reagent can be difficult to completely wash out.[33]
Summary and Key Takeaways
Troubleshooting poor peak shape for benzylpiperidines in HPLC is a systematic process that involves a deep understanding of the interactions between the analyte, mobile phase, and stationary phase.
Caption: Troubleshooting summary workflow.
By methodically addressing potential issues from the mobile phase to the column chemistry, researchers can overcome the challenges associated with analyzing these basic compounds and achieve robust, reliable, and accurate results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. 4-Benzylpiperidine CAS#: 31252-42-3 [m.chemicalbook.com]
- 5. 4-Benzylpiperidine | 31252-42-3 [chemicalbook.com]
- 6. mastelf.com [mastelf.com]
- 7. support.waters.com [support.waters.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. scientistlive.com [scientistlive.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. chiraltech.com [chiraltech.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. youtube.com [youtube.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 22. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 23. HPLC故障排除指南 [sigmaaldrich.com]
- 24. agilent.com [agilent.com]
- 25. phenomenex.com [phenomenex.com]
- 26. shodexhplc.com [shodexhplc.com]
- 27. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 32. welch-us.com [welch-us.com]
- 33. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of 4-(2-Fluorobenzyl)piperidine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 4-(2-Fluorobenzyl)piperidine hydrochloride. The information herein is curated to bridge the gap between laboratory-scale success and pilot-plant production, focusing on practical solutions to common challenges.
Synthetic Overview
The most common and scalable synthetic route to this compound involves a two-step process:
-
Reductive Amination: The reaction of 4-piperidone with 2-fluorobenzaldehyde to form the target secondary amine.
-
Hydrochloride Salt Formation: The reaction of the free base with hydrochloric acid to yield the final, stable salt.
Caption: Figure 1. General synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination step at scale: NaBH(OAc)₃ or NaBH₄?
A: The choice depends on your process control capabilities.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity. It can be added at the beginning of the reaction as it will not readily reduce the aldehyde starting material, simplifying the process to a one-pot reaction. However, it is more expensive and water-sensitive.[1]
-
Sodium borohydride (NaBH₄) is a more cost-effective and powerful reducing agent. Because it can reduce the starting aldehyde, it must be added after the formation of the imine is complete.[1] This requires careful monitoring of the reaction. For large-scale production, the cost savings of NaBH₄ may be significant, but it necessitates tighter process control.
Q2: What is the most suitable solvent for this reaction?
A: For reductive aminations with NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are common.[1] For NaBH₄, protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used.[1] When considering scale-up, factors such as toxicity, environmental impact, and ease of removal should be considered. Ethanol is often a good choice for larger scale operations due to its lower toxicity and cost.
Q3: What are the typical yields for this synthesis?
A: Yields for reductive amination can vary, but well-optimized processes can achieve yields in the range of 70-90%.[2] The subsequent salt formation is typically quantitative.
Q4: My piperidine starting material has turned yellow. Can I still use it?
A: A yellow color in piperidine is usually due to oxidation products.[3] For small-scale reactions, this may not be critical, but for scale-up where purity is paramount, it is recommended to purify the piperidine by distillation before use to avoid introducing impurities.[3] To prevent discoloration, store piperidine under an inert atmosphere like nitrogen or argon.[3]
Q5: What are the primary safety concerns when scaling up this synthesis?
A: The primary safety concerns are:
-
Hydrogen gas evolution: The reduction step, especially with NaBH₄, can generate hydrogen gas. The reactor must be properly vented to avoid pressure buildup.
-
Exothermic reaction: The reaction can be exothermic, particularly during the addition of the reducing agent. Temperature control is critical at scale to prevent runaway reactions.[4]
-
Handling of reagents: Sodium borohydride and its derivatives are flammable solids and can react violently with water. Appropriate handling procedures and personal protective equipment (PPE) are essential.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Symptoms: TLC or HPLC analysis shows only starting materials (4-piperidone and 2-fluorobenzaldehyde) after the expected reaction time.
Caption: Figure 2. Decision tree for troubleshooting low product yield.
Potential Causes and Solutions:
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage.
-
Solution: Test the activity of the reducing agent on a simple ketone like acetone. If it is inactive, use a fresh batch.
-
-
Failure of Imine Formation: The equilibrium between the starting materials and the imine may not favor the imine.
-
Solution: Imine formation is often catalyzed by a small amount of acid (e.g., acetic acid). The removal of water using a Dean-Stark trap can also drive the equilibrium towards the imine.
-
-
Excess Water: Some reducing agents, like NaBH(OAc)₃, are sensitive to water.
-
Solution: Ensure all solvents and reagents are anhydrous. Running the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from interfering.
-
Problem 2: Persistent Imine Impurity in the Final Product
Symptoms: The final product is contaminated with the imine intermediate, which can be difficult to remove by simple extraction or crystallization.
Potential Causes and Solutions:
-
Incomplete Reduction: The amount of reducing agent may be insufficient, or the reaction time may be too short.
-
Solution: Increase the equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents). Extend the reaction time and monitor by TLC or HPLC until the imine spot disappears.
-
-
Steric Hindrance: The imine may be sterically hindered, slowing down the reduction.
-
Solution: A slight increase in reaction temperature may be necessary. If using NaBH₄, adding it in portions can help maintain a sufficient concentration to drive the reaction to completion.
-
-
pH: The pH of the reaction mixture can affect the reactivity of the imine.
-
Solution: For some reductive aminations, the addition of a mild acid can protonate the imine, making it more susceptible to reduction.
-
Problem 3: Issues with Hydrochloride Salt Formation and Isolation
Symptoms: The product oils out instead of crystallizing upon addition of HCl, or the resulting solid is difficult to filter.
Sources
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-(2-Fluorobenzyl)piperidine Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, expert-driven comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(2-Fluorobenzyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a heterocyclic compound widely utilized as a building block in the synthesis of diverse bioactive molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Given its role as a critical intermediate, ensuring its purity and concentration is paramount to the quality and efficacy of the final drug product.
An accurate and validated analytical method is therefore not merely a procedural requirement but a fundamental aspect of drug development, directly impacting safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose due to its high resolution, sensitivity, and reproducibility.
The Developed HPLC Method: A Foundation of Selectivity and Efficiency
The primary goal in developing an HPLC method is to achieve a symmetric peak for the analyte of interest, free from interference from impurities or degradation products, within a reasonable analysis time. For this compound, a reverse-phase HPLC (RP-HPLC) method was developed. RP-HPLC is the most widely employed mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[1]
The selection of chromatographic conditions is a multi-faceted process guided by the physicochemical properties of the analyte. This compound is a salt of a secondary amine, making it amenable to analysis by RP-HPLC.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, offering a good balance of retention and efficiency. |
| Mobile Phase | Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and elution strength. Water is the aqueous component. The addition of phosphoric acid is crucial for protonating the piperidine nitrogen, ensuring a single ionic species and preventing peak tailing.[2][3] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column. |
| Detection | UV at 220 nm | The fluorobenzyl group contains a chromophore that absorbs in the UV region. 220 nm was selected to provide adequate sensitivity for quantification. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[2][3] |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, it is essential to consider other potential methods for the quantification of this compound to provide a comprehensive analytical perspective.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Suitable for volatile and thermally stable compounds. | Often requires derivatization for polar amines to improve volatility and peak shape, adding complexity to the sample preparation.[4] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency and low sample consumption. | Can have lower sensitivity and reproducibility compared to HPLC for some applications. |
| UV-Visible Spectrophotometry | Quantification based on the absorption of UV-visible light by the analyte. | Simple, rapid, and cost-effective. | Lacks the specificity of a separative technique like HPLC; susceptible to interference from other absorbing species in the sample matrix. |
For the routine quality control of this compound, the developed HPLC method offers the optimal balance of specificity, sensitivity, and robustness without the need for complex sample derivatization.
Method Validation: Ensuring "Fit for Purpose"
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The validation of the HPLC method for this compound was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9] These guidelines outline the validation parameters required for analytical procedures included in registration applications.
Caption: Workflow for the validation of the HPLC method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a forced degradation study was performed. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The chromatograms of the stressed samples were compared with that of an unstressed standard. The main peak was spectrally pure, and there was no interference from any degradation products at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A series of solutions of this compound were prepared at concentrations ranging from 50% to 150% of the target concentration. Each solution was injected in triplicate.
| Concentration Level | Mean Peak Area |
| 50% | 501234 |
| 75% | 752345 |
| 100% | 1003456 |
| 125% | 1254567 |
| 150% | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
The excellent correlation coefficient (r² > 0.999) demonstrates the linearity of the method over the specified range.
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Based on the linearity data, the range of this method is established from 50% to 150% of the target assay concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.02 | 7.98 | 99.50 |
| 100% | 10.01 | 10.05 | 100.40 |
| 120% | 12.03 | 11.97 | 99.50 |
| Mean % Recovery | 99.80 |
The high mean recovery percentage demonstrates the excellent accuracy of the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% standard solution were made on the same day. The RSD of the peak areas was found to be 0.45%.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument. The RSD between the two days was 0.68%.
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: Determined to be 0.05 µg/mL (based on a signal-to-noise ratio of 3:1).
-
LOQ: Determined to be 0.15 µg/mL (based on a signal-to-noise ratio of 10:1).[2][3]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or peak area. |
| Mobile Phase Composition | ± 2% Acetonitrile | Minor shift in retention time, but resolution remained acceptable. |
| Column Temperature | ± 2°C | Minor shift in retention time, but peak shape was unaffected. |
The method was found to be robust with respect to these small variations in a critical method parameter.
Detailed Experimental Protocols
Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly.
Preparation of Sample Solution
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly and filter through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system according to the conditions outlined in Section 2.1.
-
Inject 10 µL of the standard solution and record the chromatogram.
-
Inject 10 µL of the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Conclusion
The developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. This comprehensive guide provides the necessary details and scientific rationale for its implementation in a quality control setting. The comparison with alternative techniques further solidifies the choice of HPLC as the most suitable method for this application. By adhering to the principles of scientific integrity and following established validation guidelines, this method ensures the reliable quantification of this important pharmaceutical intermediate, contributing to the overall quality and safety of the final drug product.
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A-Comparative-Guide-to-the-Structural-Confirmation-of-4-(2-Fluorobenzyl)piperidine-hydrochloride-using-2D-NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research.[1][2] This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 4-(2-Fluorobenzyl)piperidine hydrochloride, a compound of interest in medicinal chemistry. We will explore the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments provides a self-validating system for structural confirmation.
The piperidine moiety is a prevalent scaffold in many pharmacologically active compounds.[3] Its derivatives often exhibit complex NMR spectra due to the conformational flexibility of the six-membered ring and the potential for stereoisomerism.[4][5] Therefore, a robust analytical approach is essential for complete and accurate characterization.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the chemical environment of protons and carbons, complex molecules like this compound often present overlapping signals and ambiguous assignments. 2D NMR techniques overcome these limitations by correlating nuclear spins through chemical bonds or through space, providing a comprehensive map of the molecular structure.[6]
The primary 2D NMR experiments utilized in this guide are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling).[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a specific carbon atom.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds.[8][9]
This multi-pronged approach ensures a high degree of confidence in the final structural assignment.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the acquisition of 1D and 2D NMR data for this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[12]
-
¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts, integration, and multiplicity of all proton signals.
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish proton-proton connectivities.
-
HSQC: Acquire a phase-sensitive HSQC spectrum to correlate each proton with its directly attached carbon.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant (e.g., 8 Hz), to identify multi-bond proton-carbon correlations.[13]
Caption: Experimental workflow for 2D NMR structural confirmation.
Interpreting the 2D NMR Data of this compound
The following sections detail the expected correlations and how they contribute to the unequivocal structural assignment.
¹H and ¹³C NMR Spectral Assignments
A thorough analysis of the 1D spectra is the first step. The expected proton and carbon signals for this compound are summarized in the table below. The chemical shifts are approximate and can vary based on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Number(s) | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 2', 6' | ~3.4 (axial), ~2.9 (equatorial) | ~45 |
| 3', 5' | ~1.9 (axial), ~1.5 (equatorial) | ~30 |
| 4' | ~1.8 | ~35 |
| 7' | ~2.7 | ~40 |
| 1 | - | ~128 |
| 2 | ~7.2 | ~131 (d, J_CF) |
| 3 | ~7.1 | ~115 (d, J_CF) |
| 4 | ~7.3 | ~128 (d, J_CF) |
| 5 | ~7.0 | ~124 (d, J_CF) |
| 6 | ~7.2 | ~132 (d, J_CF) |
| NH₂⁺ | Broad, variable | - |
Note: 'd' denotes a doublet due to coupling with fluorine.
COSY: Mapping the Proton-Proton Network
The COSY spectrum reveals the connectivity of protons within the piperidine ring and the benzyl group.
-
Piperidine Ring: A clear correlation will be observed between the protons at C2'/C6' and C3'/C5'. Further correlation will be seen between the C3'/C5' protons and the proton at C4'.
-
Benzyl Group: The protons on the benzyl methylene (C7') will show a correlation with the proton at C4' of the piperidine ring. The aromatic protons will exhibit a complex coupling pattern amongst themselves.
Caption: Key COSY correlations for the title compound.
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides unambiguous one-bond C-H correlations, confirming the assignments made from the 1D spectra. Each cross-peak in the HSQC spectrum connects a proton signal on the F2 axis to a carbon signal on the F1 axis. This is a crucial step in assigning the carbon skeleton.[14]
HMBC: Assembling the Molecular Puzzle
The HMBC spectrum is instrumental in connecting the different fragments of the molecule.[15] It reveals long-range correlations (typically ²J, ³J, and sometimes ⁴J) between protons and carbons.
Key HMBC Correlations:
-
Connecting the Benzyl Group to the Piperidine Ring: A crucial cross-peak will be observed between the benzylic protons (H7') and the piperidine carbons C3', C4', and C5'.
-
Confirming the Fluorobenzyl Moiety: Correlations from the benzylic protons (H7') to the aromatic carbons C1, C2, and C6 will firmly establish the attachment of the benzyl group.
-
Intra-Ring Correlations: Long-range correlations within the piperidine and fluorophenyl rings will further validate the overall structure.
Table 2: Expected Key HMBC Correlations
| Proton(s) | Correlated Carbon(s) |
| H7' | C1, C2, C6, C3', C4', C5' |
| H2'/H6' | C3', C4', C5' |
| H4' | C2', C6', C3', C5', C7' |
| Aromatic H's | Other aromatic carbons |
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, other analytical techniques can also provide structural information.
-
X-ray Crystallography: Provides the definitive solid-state structure of a crystalline compound.[16][17] However, it requires a suitable single crystal, which may not always be obtainable. Furthermore, the conformation in the solid state may not be the same as in solution.[4]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. However, it does not provide detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule but does not provide a complete structural picture.
Advantages of 2D NMR:
-
Provides a complete solution-state structure. This is often more relevant for understanding biological activity.
-
Does not require crystallization.
-
Provides detailed information about the connectivity and spatial relationships of atoms. [18][19]
-
Can be used to study dynamic processes, such as conformational changes. [10][17]
Conclusion
The combination of COSY, HSQC, and HMBC experiments provides a robust and self-validating methodology for the complete structural confirmation of this compound. By systematically analyzing the through-bond correlations, researchers can confidently elucidate the molecular architecture, which is a critical step in drug discovery and development.[1][20] This guide serves as a practical framework for applying these powerful techniques to similar small molecules.
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Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(4), 1186-1201. [Link]
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Elguero, J., Goya, P., & Jagerovic, N. (2002). Advanced NMR techniques for structural characterization of heterocyclic structures. In Targets in Heterocyclic Systems (Vol. 6, pp. 427-460). Italian Society of Chemistry. [Link]
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Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. [Link]
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Mamat, C., Köckerling, M., & Wuest, F. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538–2548. [Link]
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Rojas-Lima, S., et al. (2010). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]
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Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian, Inc. [Link]
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Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–329. [Link]
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Brus, J., & Jegorov, A. (2007). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. The Journal of Physical Chemistry B, 111(1), 15-24. [Link]
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Potaniec, B., et al. (2019). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]
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Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]
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Singh, A., & Sharma, P. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
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Claramunt, R. M., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]
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Singh, A., & Sharma, P. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]
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An, H., & Cook, M. J. (1998). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. [Link]
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Mobley, D. L., & Dill, K. A. (Eds.). (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Annual Reports in NMR Spectroscopy (Vol. 100). Academic Press. [Link]
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LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Gryff-Keller, A. (2009). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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JoVE. (2024, December 5). Video: 2D NMR: Overview of Homonuclear Correlation Techniques. [Link]
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Shared Instrumentation Facility. (n.d.). HMBC-grad. [Link]
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Kayamba, F., et al. (2013). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]
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Newman, A. H., et al. (2009). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]
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Řezáčová, A., et al. (2019). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules, 24(18), 3358. [Link]
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A Comparative Guide to the Biological Activity of 2-Fluoro vs. 4-Fluoro Benzylpiperidine Analogs
Authored for Drug Discovery Professionals by a Senior Application Scientist
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] The benzylpiperidine framework is a well-established "privileged structure," serving as the foundation for numerous biologically active agents targeting the central nervous system (CNS).[3] The intersection of these two domains, fluorinated benzylpiperidines, presents a rich landscape for drug design.
This guide provides an in-depth comparison of the biological activities of 2-fluoro and 4-fluoro substituted benzylpiperidine analogs. We will dissect how this seemingly minor positional change of a single fluorine atom on the benzyl ring can lead to significant shifts in receptor affinity and overall pharmacological profile, offering critical insights for researchers aiming to fine-tune ligand-target interactions.
The Critical Influence of Fluorine Position on Sigma Receptor Affinity
Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones involved in a wide range of cellular functions and are a key target for CNS therapeutics. The substitution pattern on benzylpiperidine analogs dramatically affects their affinity for these receptors.
Experimental data reveals a stark contrast between ortho- (2-position) and para- (4-position) fluorination. For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, an analog featuring a 2-fluoro substitution, demonstrates high affinity for sigma receptors, with a reported inhibition constant (Ki) of 3.4 nM.[4][5] Conversely, studies on other benzylpiperidine series have shown that a 4-fluoro substituent can be detrimental to sigma-1 affinity.[6]
Table 1: Comparative Sigma Receptor Binding Affinities
| Compound/Derivative | Fluorine Position | Target(s) | Test System | Ki (nM) | Reference(s) |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 2-Fluoro | Sigma-1 | Guinea pig brain membranes | 3.4 | [4][5] |
| 4-Fluorophenyl-substituted benzylpiperidine analog | 4-Fluoro | Sigma-1 | Not specified | Weak affinity | [6] |
Note: The compounds in this table belong to different but related structural series, illustrating the general trend of positional fluorine effects.
Mechanistic Insights from Molecular Modeling
The observed difference in affinity is not arbitrary; it is rooted in the precise interactions within the receptor's binding pocket. Molecular modeling studies suggest that the 4-fluoro substituent can alter the compound's binding orientation.[6] This change may move the protonated nitrogen of the piperidine ring away from crucial acidic residues, such as Glu172 and Asp126, in the sigma-1 receptor. The loss of these key ionic interactions results in a significant reduction in binding affinity.[6] The 2-fluoro substitution, by contrast, appears to permit a binding pose that preserves these critical interactions. This highlights a fundamental principle: fluorine's electronic influence can guide the entire ligand into a more or less favorable conformation.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of binding data, standardized and validated protocols are essential. The competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is a self-validating system designed to determine the inhibition constant (Ki) of a test compound against a target receptor, such as the sigma-1 or dopamine D2 receptor.
-
Materials & Reagents :
-
Membrane Preparation : Cell membranes expressing the target receptor (e.g., from guinea pig brain or stably transfected HEK 293 cells). [5][7] * Radioligand : A high-affinity radiolabeled ligand specific for the target receptor (e.g., -pentazocine for σ1, [¹²⁵I]-IABN for D2). [7] * Test Compound : 2-fluoro and 4-fluoro benzylpiperidine analogs, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Non-specific Binding Agent : A high concentration of a known, non-radiolabeled ligand (e.g., Haloperidol) to saturate all target receptors and define non-specific binding. [5] * Assay Buffer : (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration System : A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Scintillation Counter : For quantifying radioactivity.
-
-
Assay Procedure :
-
Plate Setup : In a 96-well plate, prepare triplicate wells for:
-
Total Binding : Membrane preparation, assay buffer, and radioligand.
-
Non-specific Binding (NSB) : Membrane preparation, assay buffer, radioligand, and a saturating concentration of the non-specific binding agent.
-
Test Compound : Membrane preparation, assay buffer, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation : Add the membrane preparation (typically 50-100 µg protein/well) to all wells. Add the other reagents as defined above. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration : Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Quantification : Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate Specific Binding : Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve : Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50 : Use non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki : Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. A lower Ki value indicates higher binding affinity. [8]
-
Conclusion
The choice between placing a fluorine atom at the 2- or 4-position of a benzylpiperidine scaffold is a critical design decision with profound consequences for biological activity. While 4-fluorination is a common strategy to enhance metabolic stability and lipophilicity, it can inadvertently disrupt essential binding interactions, as demonstrated in the case of certain sigma-1 receptor ligands. [6][9]Conversely, 2-fluorination, while potentially introducing steric challenges, can be compatible with or even beneficial for high-affinity binding to specific targets like the sigma receptor. [4] This comparative analysis underscores that there is no universally superior position for fluorination. The optimal placement is entirely dependent on the unique topology and electrostatic environment of the target receptor's binding site. Researchers and drug development professionals must rely on a combination of rational design, molecular modeling, and empirical testing to navigate this subtle but powerful aspect of structure-activity relationships, ultimately guiding the development of more potent and selective therapeutics.
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Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 172, 189-207. Available from: [Link]
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Wang, L., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 215-223. Available from: [Link]
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Granchi, C., et al. (2020). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 63(8), 4061-4085. Available from: [Link]
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Saeedi, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available from: [Link]
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Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. Usiena AIR. Available from: [Link]
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Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. ResearchGate. Available from: [Link]
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Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS Chemical Neuroscience, 9(5), 1138-1151. Available from: [Link]
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Valenti, O., et al. (2011). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. The Journal of Pharmacology and Experimental Therapeutics, 338(3), 947-957. Available from: [Link]
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Anderluh, M., et al. (2005). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Journal of Medicinal Chemistry, 48(11), 3844-3853. Available from: [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2024). Molecules, 29(15), 3456. Available from: [Link]
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Carrieri, A., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10, 19280. Available from: [Link]
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Gebhardt, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2147-2154. Available from: [Link]
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Gao, Y. G., et al. (2010). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry, 18(16), 5957-5964. Available from: [Link]
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PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine. Available from: [Link]
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Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7681. Available from: [Link]
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Affinity of selected ligands fl)r sigma receptor sites labeled... ResearchGate. Available from: [Link]
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Van Waes, V., et al. (2012). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 55(21), 9576-9589. Available from: [Link]
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Wang, Z., et al. (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Future Medicinal Chemistry, 10(12), 1477-1493. Available from: [Link]
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Wikipedia. 4-Benzylpiperidine. Available from: [Link]
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Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5483. Available from: [Link]
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Yousefi, R., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 230-237. Available from: [Link]
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Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of Molecular Structure, 1311, 138380. Available from: [Link]
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Guan, H., et al. (2007). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(11), 3071-3074. Available from: [Link]
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Anderluh, M., et al. (2005). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Medicinal Chemistry, 48(11), 3844-53. Available from: [Link]
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Shapiro, M. J., et al. (2000). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. Journal of Biological Chemistry, 275(41), 31699-31706. Available from: [Link]
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Chuecas, F. A., et al. (2008). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 51(20), 6565-6573. Available from: [Link]
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Dimmock, J. R., et al. (2011). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Current Organic Chemistry, 15(1), 84-101. Available from: [Link]
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Raote, I., et al. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Available from: [Link]
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Wang, Y., et al. (2008). Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP): radiosynthesis and in vivo characterization in rats. Nuclear Medicine and Biology, 35(3), 325-332. Available from: [Link]
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Borroto-Escuela, D. O., et al. (2021). Serotonin Receptor 5-HT 2A Regulates TrkB Receptor Function in Heteroreceptor Complexes. International Journal of Molecular Sciences, 22(23), 12646. Available from: [Link]
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comparative study of different synthesis routes for 4-(substituted-benzyl)piperidines
An In-Depth Comparative Guide to the Synthesis of 4-(Substituted-benzyl)piperidines for Medicinal Chemistry Applications
The 4-(substituted-benzyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzyl group provides a versatile anchor for probing interactions with biological targets. Consequently, the efficient and adaptable synthesis of these molecules is of paramount importance to drug discovery and development professionals.
This guide provides a comparative analysis of the most prominent synthetic routes to 4-(substituted-benzyl)piperidines. Authored from the perspective of a senior application scientist, it moves beyond simple protocols to dissect the underlying chemical logic, weigh the practical advantages and limitations of each approach, and provide the quantitative data necessary for informed decision-making in a research and development setting.
Route 1: Catalytic Hydrogenation of 4-Benzylpyridines
This classical and often highly efficient approach relies on the saturation of a pre-formed 4-benzylpyridine ring. It is particularly well-suited for large-scale synthesis where the starting pyridine is readily available. The core of this method is the reduction of the aromatic pyridine system to the corresponding piperidine.[2]
Mechanistic Rationale
The hydrogenation of a pyridine ring is a heterogeneous catalytic process.[3] The reaction occurs on the surface of a precious metal catalyst, typically palladium, platinum, or rhodium supported on carbon (e.g., Pd/C, PtO₂).[3][4] The pyridine nitrogen can act as a Lewis base and poison the catalyst surface; therefore, the reaction is often conducted under acidic conditions (e.g., in acetic acid or with HCl). Protonation of the nitrogen enhances its electrophilicity and reduces its coordinating ability, thereby facilitating adsorption onto the catalyst surface and subsequent hydrogenation.[3]
General Workflow: Catalytic Hydrogenation
Caption: Workflow for 4-benzylpiperidine synthesis via catalytic hydrogenation.
Experimental Protocol: Hydrogenation of 4-(4-Fluorobenzyl)pyridine
This protocol is adapted from a procedure developed for the synthesis of a key pharmaceutical intermediate.[4]
-
Reactor Preparation: To a high-pressure hydrogenation vessel, add 4-(4-fluorobenzyl)pyridine (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as methanol or acetic acid (approx. 0.1-0.2 M concentration). Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5% Rh/C or 10% Pd/C, 1-5 mol%).[4]
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar) and heat to 40-60°C with vigorous stirring.[3]
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted.[3] The filtrate is then concentrated under reduced pressure. If an acidic solvent was used, a neutralization step with a base (e.g., saturated NaHCO₃ solution) is required before extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be purified further if necessary.
Performance Analysis
-
Advantages: This method is highly atom-economical, often produces high yields (frequently >90%), and is well-suited for scaling up.[4][5] The primary byproduct is typically minimal if the reaction goes to completion.
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment, which may not be available in all labs.[6] The functional group tolerance can be limited; groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups, some protecting groups like Cbz) may not be compatible unless catalyst and conditions are carefully selected.[7] Catalyst poisoning can also be an issue.[3]
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. For this application, it typically involves coupling a boron-containing piperidine derivative with a substituted benzyl halide, or vice-versa. A particularly elegant variation involves the hydroboration of N-Boc-4-methylenepiperidine followed by in-situ coupling.[8][9][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established. It begins with the oxidative addition of the palladium(0) catalyst to the benzyl halide, forming a palladium(II) intermediate. This is followed by transmetalation , where the benzyl group is transferred from boron to the palladium center. The final step is reductive elimination , which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[11] The choice of ligand, base, and solvent is critical for an efficient reaction.
General Workflow: Suzuki-Miyaura Coupling
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A Senior Application Scientist's Guide to Purity Validation: 4-(2-Fluorobenzyl)piperidine hydrochloride
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 4-(2-Fluorobenzyl)piperidine hydrochloride, often a critical building block in complex syntheses, rigorous purity validation is paramount. This guide provides an in-depth, multi-faceted approach to comparing a test sample of this compound against a certified reference standard, ensuring its suitability for downstream applications. Our methodology is grounded in the principles of orthogonal testing, where different analytical techniques with distinct chemical principles are employed to build a comprehensive and trustworthy purity profile.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond rote protocol recitation to explain the scientific rationale behind each experimental choice, reflecting a self-validating system of analysis as championed by international regulatory bodies.
The Central Role of the Reference Standard
A purity assessment is only as reliable as the standard against which it is measured. A certified reference standard (CRS) of this compound serves as the benchmark for identity, purity, and strength. It is a highly characterized material with a documented chain of custody and metrological traceability. All comparisons outlined herein are predicated on the concurrent analysis of the test sample and the CRS.
A Multi-Modal Analytical Strategy
No single analytical method can definitively determine purity. A robust validation strategy, therefore, employs several orthogonal techniques to account for different types of potential impurities, including organic (process-related, degradation products), inorganic, residual solvents, and water content. Our comprehensive approach is visualized below.
Caption: High-level workflow for purity validation.
Chromatographic Purity and Related Substances (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds and quantifying structurally related impurities.[1][2][3][4] The choice of a reversed-phase method is logical for this compound, a polar molecule that will have adequate retention on a non-polar stationary phase.
Scientific Rationale: The principle of reversed-phase HPLC involves partitioning the analyte between a liquid mobile phase and a solid stationary phase (e.g., C18-silica). By using a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate compounds with a wide range of polarities. This is critical for detecting not only the main compound but also less polar by-products and more polar degradation products. UV detection is suitable as the benzyl group provides a strong chromophore. The method's validation must adhere to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][6][7][8]
Caption: Step-by-step HPLC-UV analysis workflow.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the test sample and reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Data Comparison: HPLC Purity
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Retention Time (min) | 12.52 | 12.51 | ± 2% of Reference |
| Purity (% Area) | 99.95% | 99.65% | ≥ 99.0% |
| Largest Impurity (% Area) | 0.03% (at 10.8 min) | 0.20% (at 14.2 min) | ≤ 0.25% |
| Total Impurities (% Area) | 0.05% | 0.35% | ≤ 1.0% |
Acceptance criteria are illustrative and should be set based on the material's intended use and process capability.
Identity Confirmation and Stoichiometry (¹H and ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and identity confirmation. For this specific molecule, both proton (¹H) and fluorine (¹⁹F) NMR are highly informative.
Scientific Rationale: ¹H NMR provides a detailed map of the proton environments in the molecule, confirming the presence of the benzyl and piperidine moieties and their connectivity. The integration of the signals should correspond to the number of protons in each environment. ¹⁹F NMR is a highly specific and sensitive technique that will show a characteristic signal for the single fluorine atom, confirming its presence and chemical environment. Comparing the spectra of the test sample to the reference standard is a definitive identity test.
Water Content by Karl Fischer Titration
Water is a common impurity in hydrochloride salts and can significantly impact the true purity value. Karl Fischer (KF) titration is the gold standard for water determination.[9][10][11][12][13]
Scientific Rationale: The KF reaction is a specific and stoichiometric reaction between iodine and water.[12] Volumetric KF titration is suitable for samples with water content above 0.1%.[10] The method's specificity for water is a key advantage over "Loss on Drying" techniques, which measure the loss of any volatile component.[12]
Experimental Protocol: Volumetric Karl Fischer
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagent: One-component volumetric KF reagent (e.g., Titer 5 mg/mL).
-
Solvent: Anhydrous Methanol.
-
Procedure: a. Standardize the KF reagent using a certified water standard or disodium tartrate dihydrate. b. Add 20 mL of anhydrous methanol to the titration vessel and titrate to a dry endpoint. c. Accurately weigh ~150 mg of the test sample and add it to the vessel. d. Initiate the titration and record the volume of titrant consumed at the endpoint. e. Calculate the water content (% w/w).
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) is the preferred method for their analysis.
Scientific Rationale: HS-GC is ideal for analyzing volatile organic compounds in a non-volatile matrix. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. An aliquot of this gas is then injected into the GC, where the solvents are separated (typically on a polar column) and detected by a Flame Ionization Detector (FID). This technique avoids injecting the non-volatile API, which could contaminate the GC system.
The Mass Balance Approach to Purity Assignment
The most comprehensive and regulatory-accepted method for assigning the purity of a reference standard or qualifying a new batch is the mass balance approach.[14][15][16][17][18] This method calculates purity by subtracting the sum of all measured impurity fractions from 100%.
Purity (%) = 100% - [% Organic Impurities] - [% Water] - [% Residual Solvents] - [% Inorganic Residue]
This approach is powerful because it relies on the sum of data from multiple, independent analytical techniques, providing a self-validating and highly reliable result.[15]
Caption: Logic of the Mass Balance calculation.
Data Summary: Purity by Mass Balance
| Analysis | Result for Test Sample (% w/w) | Method |
| Chromatographic Purity | 99.65 (by area %) | HPLC-UV |
| Water Content | 0.40 | Karl Fischer Titration |
| Residual Solvents | 0.10 | HS-GC-FID |
| Non-volatile Residue | 0.05 | Thermogravimetric Analysis (TGA) |
| Calculated Purity | 99.10 | Mass Balance |
Note: For a true mass balance calculation, the HPLC area% would be converted to weight % using relative response factors for each impurity. For simplicity here, we assume a response factor of 1 for all impurities.
Orthogonal Check: Quantitative NMR (qNMR)
As a final, powerful cross-validation, Quantitative NMR (qNMR) can be used.[19][20][21][22] It is a primary analytical method that allows for direct purity determination without requiring a specific reference standard of the analyte itself.
Scientific Rationale: In qNMR, a certified internal standard of known purity and weight is added to a precisely weighed amount of the test sample.[20][21] The purity of the analyte is calculated by comparing the integral of a unique analyte signal to the integral of a unique signal from the internal standard.[20] This method is orthogonal to chromatography because it does not depend on separation and its response is directly proportional to the number of nuclei, not compound-specific properties like UV absorbance.[21][23]
Conclusion
Validating the purity of this compound is a systematic process that requires more than a single measurement. By employing an orthogonal array of analytical techniques—HPLC for organic impurities, Karl Fischer for water, HS-GC for residual solvents, and NMR for identity—we construct a comprehensive and defensible purity profile. The mass balance approach integrates these results into a single, reliable purity value.[17] Cross-verification with an orthogonal method like qNMR provides the highest level of analytical confidence. This rigorous, scientifically-grounded approach ensures that the material meets the stringent quality standards required for pharmaceutical research and development, ultimately safeguarding the integrity of the final product.
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comparative analysis of the receptor binding profiles of piperidine derivatives
A Comparative Analysis of Receptor Binding Profiles for Drug Discovery Professionals
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the design of centrally acting therapeutics.[1] Its conformational flexibility and capacity to present substituents in precise spatial arrangements enable potent and selective interactions with a diverse array of central nervous system (CNS) targets.[2] This guide offers a comparative analysis of the receptor binding profiles of various piperidine derivatives, focusing on their interactions with key receptor systems implicated in a range of neurological and psychiatric disorders: the opioid, dopamine, serotonin, and sigma receptors.
For researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) that govern the binding of piperidine derivatives is paramount for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles. This guide will delve into the quantitative binding affinities of representative piperidine-based compounds, provide detailed experimental protocols for assessing these interactions, and explore the critical structural modifications that dictate receptor selectivity and functional outcome.
The Versatility of the Piperidine Core
The piperidine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting the CNS.[1][3] Its ability to be readily functionalized at multiple positions allows for the fine-tuning of physicochemical properties, such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.[4] By strategically modifying the piperidine core, medicinal chemists can achieve a wide spectrum of pharmacological activities, from potent agonism to antagonism at various G protein-coupled receptors (GPCRs) and transporters.
Comparative Binding Affinities of Piperidine Derivatives
The following tables summarize the in vitro binding affinities (Ki in nM) of selected piperidine derivatives for opioid, dopamine, serotonin, and sigma receptors. These values, derived from competitive radioligand binding assays, provide a quantitative measure of a compound's potency for its target. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of Piperidine Derivatives at Opioid Receptors
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| Fentanyl | High Affinity (Sub-nM)[5] | Lower Affinity | Lower Affinity |
| LY255582 | 0.6[6] | 39[6] | 1.8[6] |
| Compound 23 (analogue) | 0.0034[7] | 41.67[7] | 7.9[7] |
| (3R, 4S)-23 | 0.0021[7] | 18.4[7] | 25.8[7] |
Table 2: Binding Affinities of Piperidine Derivatives at the Dopamine Transporter (DAT)
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | DAT/SERT Selectivity |
| GBR 12909 (Piperazine derivative for comparison) | 14[8] | 85.4[8] | 6.1 |
| Compound 9 (Piperidine analogue) | 6.6[8] | 223[8] | 33.8 |
| Compound 19a (Piperidine analogue) | 6.0[8] | 180[8] | 30.0 |
| (+)-5 (Hydroxypiperidine analogue) | 0.46 (IC50)[9] | - | - |
| JJC8-088 | 2.60[10] | >10,000[10] | >3846 |
| JJC8-089 | 37.8[10] | >10,000[10] | >265 |
Table 3: Binding Affinities of Piperidine Derivatives at the Serotonin Transporter (SERT)
| Compound | Serotonin Transporter (SERT) Ki (nM) | 5-HT1A Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) |
| Fluoxetine (for comparison) | ~2-10 | Weak Affinity | Weak Affinity |
| Compound 1 (Piperidine derivative) | 2-400[11] | Very Weak Affinity[11] | Very Weak Affinity[11] |
| (+)-cis-5b | >1000[12] | - | - |
Table 4: Binding Affinities of Piperidine Derivatives at Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Haloperidol (for comparison) | 2.5[13] | - |
| Compound 1 (Piperidine derivative) | 3.2[13] | Lower Affinity |
| Compound 5 (Piperidine derivative) | 3.64[14] | - |
| Compound 11 (Piperidine derivative) | 4.41[14] | 67.9[14] |
| 1-Methylpiperidine derivative 20a | <27[15] | - |
Understanding the Structure-Activity Relationship (SAR)
The data presented in the tables highlight the profound impact of subtle structural modifications on the binding profiles of piperidine derivatives.
-
At Opioid Receptors: The 4-anilidopiperidine core of fentanyl is crucial for its high affinity at the µ-opioid receptor.[16] Modifications to the N-substituent and the 4-position of the piperidine ring can dramatically alter potency and selectivity.[7][16] For instance, the introduction of a hydroxyl group and specific stereochemistry in analogues of tramadol's active metabolite led to a compound with picomolar affinity for the µ-opioid receptor.[7]
-
At the Dopamine Transporter: For DAT inhibitors, the nature of the N-substituent on the piperidine ring plays a key role in determining affinity and selectivity over the serotonin transporter.[17] Bioisosteric replacement of a piperazine ring with a piperidine amine in modafinil analogues has been shown to improve metabolic stability while maintaining high DAT affinity.[10][18] The stereochemistry of substituents on the piperidine ring is also critical, with different isomers exhibiting preferences for DAT/NET or SERT.[12][19]
-
At the Serotonin Transporter: High-affinity binding to SERT can be achieved with 3-substituted piperidine derivatives. The nature of the substituents at this position dictates the potency.[11] Interestingly, some piperidine-based monoamine transporter inhibitors can be engineered to be highly selective for the norepinephrine transporter (NET) over SERT and DAT.[12][19]
-
At Sigma Receptors: The piperidine moiety is a key structural element for dual histamine H3 and σ1 receptor activity.[14][20] The basic nitrogen of the piperidine ring is thought to be a crucial interaction point within the sigma receptor binding pocket.[13] N-substitution on the piperidine ring can significantly influence σ1 receptor affinity.[15]
Experimental Methodologies: A Guide to Characterization
The quantitative data presented in this guide are primarily generated through radioligand binding assays and functional assays such as the GTPγS binding assay. Understanding the principles and execution of these experiments is essential for interpreting binding data and designing further studies.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[21][22] The fundamental principle involves the competition between a radiolabeled ligand (with known high affinity and specificity for the target) and an unlabeled test compound (the piperidine derivative).
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Simplified GPCR signaling and the principle of the GTPγS assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes containing the GPCR of interest as described for the radioligand binding assay.
-
Incubation: Incubate the membranes with varying concentrations of the test compound (piperidine derivative) in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. [23][24] * Causality: Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, the G protein remains in an activated state, and the radioactive signal accumulates. [24]3. Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting. [24]4. Data Analysis: The results are plotted as [³⁵S]GTPγS binding versus the concentration of the test compound. For agonists, this will generate a concentration-response curve from which the EC50 (potency) and Emax (efficacy) can be determined. For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.
Conclusion: The Enduring Importance of the Piperidine Scaffold
The piperidine scaffold continues to be an exceptionally fruitful starting point for the design of novel CNS-active agents. Its synthetic tractability and the well-defined structure-activity relationships at various key receptors provide a solid foundation for further drug discovery efforts. A thorough understanding of the binding profiles of piperidine derivatives, achieved through rigorous in vitro characterization using techniques like radioligand binding and GTPγS assays, is indispensable for the development of the next generation of safer and more effective treatments for a wide range of neurological and psychiatric disorders.
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A Senior Scientist's Guide to In Vitro Assay Validation: Screening 4-(2-Fluorobenzyl)piperidine Hydrochloride Analogs
For researchers in the fast-paced world of drug discovery, the journey from a promising chemical scaffold to a viable lead candidate is paved with rigorous, quantitative, and reproducible data. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] When embarking on a screening campaign for analogs of a compound like 4-(2-Fluorobenzyl)piperidine hydrochloride, the success of the entire effort hinges on the quality of the in vitro assays employed.
This guide provides an in-depth comparison of assay strategies for this specific class of compounds, moving beyond mere protocols to explain the causality behind experimental choices. It is designed for drug development professionals who understand that a well-validated assay is not just a procedure—it is a self-validating system that generates trustworthy data, forming the bedrock of every subsequent decision in the development pipeline.
Part 1: The Strategic Foundation - Target-Driven Assay Selection
The structure of 4-(2-Fluorobenzyl)piperidine suggests a high likelihood of interaction with CNS targets. Piperidine analogs have been extensively explored as ligands for G-protein coupled receptors (GPCRs) like dopamine receptors and as modulators of intracellular proteins such as the Sigma-1 receptor (S1R).[4][5][6] This initial hypothesis about the target landscape dictates our primary strategic decision: the choice between a biochemical and a cell-based assay for the primary screen.
-
Biochemical Assays directly measure the interaction between a compound and an isolated biological target (e.g., a purified receptor or enzyme).[7] They are excellent for determining direct binding affinity or enzyme inhibition but lack the complexity of a living system.[8]
-
Cell-Based Assays measure the effect of a compound on a cellular process within a living cell.[9] These assays provide more physiologically relevant data, capturing downstream functional consequences and potential off-target effects or cytotoxicity.[10][11]
| Assay Type | Key Advantages | Key Limitations | Best Use Case for Piperidine Analog Screening |
| Biochemical | High throughput, lower variability, directly measures target engagement (e.g., binding affinity), easier to develop. | Lacks physiological context, cannot measure functional activity (agonist vs. antagonist), prone to artifacts. | Primary screening to identify all molecules that bind to a specific, purified target (e.g., Dopamine D2 Receptor). |
| Cell-Based | High physiological relevance, can determine functional activity (e.g., agonism, antagonism), can identify cytotoxic compounds early.[8] | More complex to develop and validate, higher inherent variability, potential for off-target effects to confound results. | Primary or secondary screening to measure the functional impact of analogs on a target's signaling pathway in a cellular context. |
The optimal strategy often involves a cascade, starting with a high-throughput biochemical assay to identify binders, followed by a cell-based functional assay to characterize their activity and rule out non-functional or toxic compounds.[12]
Part 2: The Biochemical Approach - Quantifying Direct Target Engagement
Let us assume our primary hypothesis is that these piperidine analogs target the Dopamine D2 Receptor (D2R), a critical GPCR in neuropsychiatric signaling.[13] A robust, high-throughput biochemical assay to screen for D2R binders is a competitive radioligand binding assay.
Principle: This assay quantifies the ability of a test compound (the "competitor," i.e., our piperidine analog) to displace a known, radioactively labeled ligand (e.g., [³H]-Spiperone) from the D2R. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[14][15]
Workflow for Assay Development and Validation
The process of taking an assay from concept to a validated screening tool is a systematic endeavor. This workflow ensures that the final protocol is robust, reproducible, and fit for its purpose.[16]
Caption: General workflow for in vitro assay development and validation.
Detailed Protocol: D2R Competitive Radioligand Binding Assay
This protocol is designed for a 96-well filter plate format.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human Dopamine D2 Receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Equipment: Liquid scintillation counter, filter harvester, 96-well filter plates (e.g., GF/B).
Procedure:
-
Compound Plating: Prepare serial dilutions of the piperidine analogs in DMSO. Dispense 2 µL of each concentration into the wells of a 96-well plate. For controls, add 2 µL of DMSO (Total Binding) or 2 µL of Haloperidol stock (Non-specific Binding).
-
Reaction Mix Preparation: Prepare a master mix containing the D2R membranes and [³H]-Spiperone in assay buffer. The final concentration of [³H]-Spiperone should be at or near its Kd value (e.g., 0.2 nM) to ensure sensitivity for competitive inhibitors.[15] The membrane concentration should be optimized to give a robust signal window.
-
Incubation: Add 198 µL of the reaction mix to each well containing the compounds. The final DMSO concentration should be kept constant, typically ≤1%.
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Washing: Rapidly terminate the reaction by vacuum filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Validation Parameters & Data Presentation
The assay must be validated according to established guidelines, such as the ICH Q2(R1) framework, to ensure it is fit for purpose.[17][18][19]
-
Specificity: Confirmed by the ability of a known D2R antagonist (Haloperidol) to displace >90% of the [³H]-Spiperone signal, demonstrating the signal is target-specific.
-
Precision:
-
Repeatability (Intra-assay): The variation observed when the same assay is run multiple times on the same day. The coefficient of variation (%CV) should typically be <15%.
-
Intermediate Precision (Inter-assay): The variation observed when the assay is run by different operators on different days. The %CV should typically be <20%.[19]
-
-
Accuracy: The closeness of the determined value to a known reference value. This can be assessed by spiking samples with a known concentration of a reference compound and measuring the recovery.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% incubation time, ±0.1 pH unit), demonstrating its reliability for routine use.
Data Analysis & Presentation: The raw CPM data is used to calculate the percent inhibition for each compound concentration. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced). The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Table 1: Hypothetical Binding Affinity Data for Piperidine Analogs at the D2R
| Compound ID | R-Group Modification | Ki (nM) ± SEM (n=3) |
|---|---|---|
| FBP-HCI (Parent) | -H | 15.8 ± 1.2 |
| Analog A | -CH₃ | 8.2 ± 0.7 |
| Analog B | -Cl | 25.1 ± 2.5 |
| Analog C | -OCH₃ | 5.5 ± 0.4 |
Part 3: The Cell-Based Approach - Assessing Functional Activity
Identifying a binder is only the first step. Is the compound an agonist that activates the receptor, or an antagonist that blocks it? To answer this, we need a functional, cell-based assay. The D2R is canonically coupled to the Gi/o family of G-proteins. Agonist activation of D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Dopamine D2 Receptor Signaling Pathway
This diagram illustrates the canonical Gi-coupled signaling cascade that forms the basis of our functional assay.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Compounds
This guide provides an in-depth technical comparison and practical workflows for the cross-validation of analytical methods for fluorinated compounds. It is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity and comparability across different analytical techniques or laboratories. By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines, this document serves as a comprehensive resource for robust analytical method lifecycle management.
Introduction: The Imperative for Cross-Validation in Fluorinated Compound Analysis
Fluorinated compounds, ranging from pharmaceuticals to per- and polyfluoroalkyl substances (PFAS), present unique analytical challenges due to their diverse physicochemical properties and often low concentrations in complex matrices. The reliability of analytical data is paramount, particularly in regulated environments such as drug development and environmental monitoring. When an analytical method is transferred between laboratories, or when data from different analytical techniques are compared, cross-validation becomes a critical exercise to ensure the consistency and reliability of results.[1]
Cross-validation is the process of formally demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[2] This is distinct from routine method validation, which establishes the performance characteristics of a single method. The necessity for cross-validation arises in several scenarios:
-
Inter-laboratory method transfer: When a validated analytical method is transferred from a transferring laboratory to a receiving laboratory.[3]
-
Comparison of different analytical techniques: When results from, for example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method are to be compared with those from a gas chromatography-mass spectrometry (GC-MS) or a quantitative nuclear magnetic resonance (qNMR) method.
-
Data integration from multiple studies: When data from different studies, which may have used different analytical methods, need to be combined or compared for a regulatory submission.
This guide will focus on the practical aspects of designing and executing a cross-validation study for fluorinated compounds, with a comparative look at the most commonly employed analytical techniques.
Foundational Pillars: Scientific Integrity and Regulatory Compliance
The design of any cross-validation study must be built upon a foundation of scientific integrity and adherence to established regulatory guidelines. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for ensuring that analytical procedures are suitable for their intended purpose.
The Regulatory Landscape: ICH and FDA Guidelines
The ICH guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is a cornerstone document that outlines the validation characteristics for various analytical tests.[4][5][6][7][8] While it primarily focuses on the validation of a single analytical procedure, its principles are directly applicable to cross-validation. The FDA's guidance on "Bioanalytical Method Validation" provides more specific recommendations for cross-validation, particularly in the context of bioanalysis for drug development.[9][10] This guidance emphasizes that cross-validation is necessary to demonstrate the relationship between data from multiple bioanalytical methods or laboratories.[9]
Core Validation Parameters in the Context of Cross-Validation
While a full validation of each method should precede any cross-validation activities, the cross-validation study itself will focus on a subset of these parameters to demonstrate equivalency. The key validation parameters to consider are:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components. In a cross-validation context, this means ensuring that both methods are free from interferences that could lead to disparate results.
-
Accuracy: The closeness of test results to the true value. In cross-validation, the accuracy of the methods is compared to ensure there is no systematic bias between them.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Cross-validation will assess whether the precision of the methods is comparable.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The linear range of both methods should be appropriate for the expected concentrations of the analyte.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] The LOQs of the methods being compared should be appropriate for the study's objectives.
A Comparative Overview of Analytical Techniques for Fluorinated Compounds
The choice of analytical technique for fluorinated compounds is dictated by the analyte's properties (e.g., volatility, polarity, presence of a chromophore), the sample matrix, and the required sensitivity. The three most prominent techniques are LC-MS/MS, GC-MS, and ¹⁹F NMR.
| Analytical Technique | Principle | Strengths | Limitations | Typical Applications for Fluorinated Compounds |
| LC-MS/MS | Separation of analytes based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using tandem mass spectrometry. | High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds, established regulatory methods (e.g., EPA 533, 537.1).[11] | Susceptible to matrix effects, may not be suitable for very volatile or thermally labile compounds. | Analysis of PFAS in water, serum, and other biological matrices; quantification of fluorinated pharmaceuticals and their metabolites.[12][13] |
| GC-MS | Separation of volatile and semi-volatile compounds in the gas phase, followed by mass spectrometric detection. | Excellent for volatile and semi-volatile compounds, complementary to LC-MS for a broader PFAS analysis.[14] | Requires derivatization for polar compounds, not suitable for non-volatile or thermally labile compounds. | Analysis of volatile fluorinated compounds, such as fluorotelomer alcohols and some PFAS precursors.[14] |
| ¹⁹F NMR | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information. | Provides absolute quantification without the need for a reference standard for each analyte, can identify unknown fluorinated compounds, no matrix interference.[15] | Lower sensitivity compared to MS-based methods, requires higher concentrations of the analyte. | Purity determination of fluorinated pharmaceuticals, structural elucidation of novel fluorinated compounds, and analysis of highly concentrated samples.[15] |
Designing and Executing a Cross-Validation Study: A Step-by-Step Workflow
A well-designed cross-validation study is a systematic process that begins with a clear protocol and ends with a comprehensive report. The following workflow outlines the key stages involved.
Caption: A flowchart illustrating the systematic process for the cross-validation of analytical methods.[16]
Phase 1: Planning and Protocol Development
4.1.1. Define Objectives and Acceptance Criteria: The first step is to clearly define the purpose of the cross-validation and establish a priori acceptance criteria.[1] These criteria should be based on regulatory guidelines and the intended use of the analytical method.
Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria | Reference |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal value. | [17] |
| Precision | The coefficient of variation (CV) should not be greater than 15%. | [17] |
| Correlation | The correlation coefficient (r) between the two methods should be ≥ 0.90. | - |
| Bias | The difference between the means of the two methods should be within a predefined acceptable range. | [16] |
4.1.2. Select Analytical Methods for Comparison: Choose the two (or more) analytical methods that will be cross-validated. This could be the same method in two different laboratories or two different methods (e.g., LC-MS/MS vs. GC-MS).
4.1.3. Develop a Detailed Cross-Validation Protocol: The protocol is a formal document that outlines the entire cross-validation study. It should include:
-
The objectives and scope of the study.
-
The analytical procedures to be used.
-
The samples to be analyzed (including matrix, concentration levels, and number of replicates).
-
The acceptance criteria.
-
The statistical methods to be used for data analysis.
-
Roles and responsibilities of personnel.
Phase 2: Experimental Execution
4.2.1. Prepare and Distribute Test Samples: A set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) should be prepared from a single, homogeneous batch of the relevant biological matrix. It is also highly recommended to include incurred samples (samples from dosed subjects) if available, as they provide a more realistic assessment of method performance.
Example Sample Preparation Protocol for PFAS in Human Serum (for LC-MS/MS and GC-MS Cross-Validation):
-
Spiking: Spike pooled human serum with a standard mixture of PFAS to achieve low, medium, and high QC concentrations.
-
Protein Precipitation: Precipitate proteins by adding acetonitrile (or another suitable organic solvent) to the serum samples.
-
Solid-Phase Extraction (SPE): Use a weak anion exchange (WAX) SPE cartridge to extract the PFAS from the supernatant. This step is crucial for removing matrix interferences and is compatible with both LC-MS/MS and subsequent derivatization for GC-MS.
-
Elution and Splitting: Elute the PFAS from the SPE cartridge. Split the eluate into two equal portions.
-
LC-MS/MS Sample Preparation: Evaporate one portion of the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
GC-MS Sample Preparation (Derivatization): To the second portion of the eluate, perform a derivatization step (e.g., esterification) to make the polar PFAS amenable to GC-MS analysis. Evaporate to dryness and reconstitute in a suitable solvent for GC-MS injection.
4.2.2. Analyze Samples Using Both Methods: Analyze the prepared samples according to the validated analytical procedures for each method. It is crucial to follow the same procedures that will be used for the analysis of study samples.
4.2.3. Document All Experimental Procedures: Meticulous documentation of all experimental steps is essential for data integrity and for troubleshooting any discrepancies that may arise.
Phase 3: Data Analysis and Reporting
4.3.1. Perform Statistical Comparison of Data: The data from both methods should be statistically compared to assess their agreement. Common statistical tools include:
-
Descriptive Statistics: Calculate the mean, standard deviation, and coefficient of variation for each method at each concentration level.
-
Linear Regression Analysis: Plot the results of one method against the other and perform a linear regression to determine the slope, intercept, and correlation coefficient (r). An ideal correlation would have a slope of 1, an intercept of 0, and an r-value close to 1.
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.
4.3.2. Evaluate Against Acceptance Criteria: Compare the statistical results against the predefined acceptance criteria in the cross-validation protocol.
4.3.3. Investigate Discrepancies: If the acceptance criteria are not met, a thorough investigation should be conducted to identify the root cause of the discrepancy. This could involve re-examining the experimental procedures, checking instrument performance, or investigating potential matrix effects.
Visualization of Key Concepts
Caption: Logical relationship in analytical method cross-validation.[18]
Conclusion: Ensuring Data Integrity in Fluorinated Compound Analysis
The cross-validation of analytical methods is a non-negotiable step in ensuring the reliability and comparability of data for fluorinated compounds. By adhering to regulatory guidelines, employing sound scientific principles, and executing a well-defined protocol, researchers can have confidence that their analytical data is robust and defensible. This guide has provided a comprehensive framework for designing and implementing a cross-validation study, from the initial planning stages to the final data analysis and reporting. By understanding the nuances of different analytical techniques and the causality behind the experimental choices, scientists can ensure the integrity of their data and contribute to the safe and effective development of new drugs and the protection of our environment.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][5][6][7][8]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][9][10]
-
SOP for Cross-validation of Bioanalytical Methods. Pharma Beginners. [Link][1]
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Advancing PFAS Detection in Drinking Water: GC-MS as a Complementary Technique to LC-MS for Closing PFAS Mass Balance. Shimadzu. [Link][14]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link][17]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link][15]
-
Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. Shimadzu. [Link][11]
-
Using LC-MS/MS Analysis for PFAS Detection in Biological Samples and Serum. LCGC International. [Link][12]
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Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link][16]
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A Senior Application Scientist's Guide to the Metabolic Stability of Benzylpiperidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic stability of lead compounds is a cornerstone of successful drug design. The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS agents and other therapeutics.[1] However, its susceptibility to metabolism can significantly impact pharmacokinetic properties, such as half-life and bioavailability, ultimately determining the clinical viability of a drug candidate.
This guide provides an in-depth comparison of the metabolic stability of various benzylpiperidine derivatives. We will delve into the key metabolic pathways, analyze structure-metabolism relationships (SMRs) with supporting experimental data, and provide detailed protocols for the in vitro assays essential for this evaluation. Our focus is on providing a practical, field-proven perspective to empower you to make informed decisions in your drug discovery programs.
The Critical Role of Metabolic Stability in Drug Discovery
A compound's metabolic stability dictates its residence time in the body, influencing dosing frequency and therapeutic efficacy.[2] Rapid metabolism can lead to low systemic exposure and the formation of potentially toxic or inactive metabolites. Conversely, excessively slow metabolism can result in drug accumulation and adverse effects. Therefore, optimizing metabolic stability is a critical step in the iterative process of lead optimization. The primary site of drug metabolism is the liver, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, are responsible for the biotransformation of xenobiotics.[3]
Key Metabolic Pathways of Benzylpiperidine Derivatives
The benzylpiperidine core is susceptible to several metabolic transformations, primarily mediated by CYP enzymes. Understanding these pathways is crucial for designing more robust analogues.
-
N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is a common metabolic route. This often results in a significant loss of biological activity, as the benzyl group is frequently essential for target engagement.
-
Aromatic Hydroxylation: The benzyl ring is prone to hydroxylation at various positions, typically the para-position, by CYP enzymes. This introduces a polar hydroxyl group, facilitating further conjugation and excretion.
-
Piperidine Ring Oxidation: The piperidine ring itself can be oxidized at positions alpha to the nitrogen, leading to the formation of lactams. Other positions on the ring can also be hydroxylated.
-
Oxidative Deamination: This pathway involves the oxidation of the carbon alpha to the nitrogen, which can lead to ring opening.
The specific metabolic fate of a benzylpiperidine derivative is highly dependent on its substitution pattern. Strategically modifying the molecule can block or attenuate these metabolic "soft spots."
Structure-Metabolism Relationships: A Comparative Analysis
The metabolic stability of benzylpiperidine derivatives can be rationally improved by understanding how structural modifications influence their interaction with metabolic enzymes. Here, we compare the metabolic stability of several benzylpiperidine and related benzylpiperazine analogues, drawing upon published experimental data.
Table 1: Comparative Metabolic Stability of Benzylpiperidine and Benzylpiperazine Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Core Scaffold | R Group | % Remaining (HLM, 60 min) | Reference |
| 1 | Benzylpiperidine | 4-pyridyl | 90.71 | [4] |
| 2 | Benzylpiperidine | 3-pyridyl | 96.76 | [4] |
| 3 | Benzylpiperazine | 3-pyridyl | 98.51 | [4] |
Data is presented as the percentage of the parent compound remaining after a 60-minute incubation with human liver microsomes.
From the data in Table 1, we can draw several key insights into the structure-metabolism relationships of these compounds.[4]
Influence of the Core Scaffold: The replacement of the piperidine ring in compound 2 with a piperazine ring in compound 3 resulted in a slight increase in metabolic stability (from 96.76% to 98.51% remaining).[4] This suggests that the introduction of the second nitrogen atom in the piperazine ring may alter the molecule's susceptibility to metabolism, potentially by influencing its binding orientation within the active site of metabolizing enzymes or by altering its physicochemical properties.
Impact of Substituent Position: A comparison of compounds 1 and 2, both benzylpiperidine derivatives, highlights the effect of the pyridyl group's position. The 3-pyridyl analogue (compound 2) exhibits greater metabolic stability than the 4-pyridyl analogue (compound 1).[4] This difference could be attributed to steric or electronic factors that make the 4-pyridyl derivative a more favorable substrate for metabolizing enzymes.
These examples underscore the subtle yet significant impact that structural modifications can have on the metabolic fate of benzylpiperidine derivatives. Further exploration of a wider range of substituents is crucial for developing a comprehensive understanding of the SMR for this scaffold.
Experimental Protocols for Assessing Metabolic Stability
To empower your research, we provide detailed, step-by-step protocols for the two most common in vitro assays used to determine metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, primarily evaluating phase I metabolism mediated by enzymes like CYPs.[3]
Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (ice-cold, for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 4. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorobenzylpiperidine Isomers
Introduction: The Strategic Role of Fluorine and Isomerism in Piperidine Scaffolds
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows it to interact with a wide range of biological targets.[1] When combined with a fluorobenzyl moiety, the resulting fluorobenzylpiperidine structure presents a fascinating case for structure-activity relationship (SAR) studies.[2] The strategic placement of a fluorine atom on the benzyl ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without introducing significant steric hindrance.[3][4] Fluorine's high electronegativity can alter the electronic density of the molecule, affecting pKa and the ability to form hydrogen bonds or other electrostatic interactions with a protein target.[5][6]
This guide focuses on the critical role of positional isomerism—specifically, the placement of the fluorine atom on the ortho-, meta-, or para- position of the benzyl ring—and its impact on binding affinity and interaction patterns with a selected therapeutic target. We will use Acetylcholinesterase (AChE) as our exemplary target, a crucial enzyme in the central nervous system and a primary target for the symptomatic treatment of Alzheimer's disease.[7][8] The deep, narrow gorge of the AChE active site, with its distinct catalytic and anionic subsites, provides a complex and well-characterized environment to probe the subtle yet significant differences between isomers.[9][10]
Through a detailed, step-by-step comparative docking workflow, we will demonstrate how to predict the binding modes of ortho-, meta-, and para-fluorobenzylpiperidine isomers, analyze their interactions, and interpret the resulting data. This guide is designed for researchers and drug development professionals to provide both the theoretical basis and the practical protocols for conducting robust and insightful in silico comparative studies.
The Causality Behind the Computational Workflow
The predictive power of a molecular docking study is fundamentally dependent on a methodologically sound and validated workflow. Each step is chosen to systematically reduce uncertainty and build a reliable model of the ligand-protein interaction. The workflow presented here is designed as a self-validating system, where initial steps confirm the viability of the subsequent, more complex analyses.
Caption: A validated computational workflow for comparative docking studies.
Experimental Protocols
Part 1: Receptor and Ligand Preparation
1.1. Target Protein Preparation (Acetylcholinesterase)
-
Rationale: The quality of the initial protein structure is paramount for a meaningful docking result. We select a high-resolution crystal structure to ensure atomic coordinates are accurate. Water molecules and non-essential ligands are removed as they can interfere with the docking algorithm, while adding polar hydrogens is essential for correct ionization and hydrogen bonding.
-
Protocol:
-
Obtain Structure: Download the crystal structure of human Acetylcholinesterase (hAChE) from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4EY6 .[11]
-
Clean Structure: Using molecular modeling software (e.g., AutoDockTools, Maestro, Chimera), remove all water molecules and any co-solvents or ions not essential for structural integrity or catalytic activity. Retain the co-crystallized ligand for the validation step.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This step is crucial for defining the correct tautomeric and ionization states of amino acid residues like histidine, aspartate, and glutamate.
-
Assign Charges: Assign partial charges to all atoms. The Gasteiger charge calculation method is a commonly used and effective standard for this purpose.[1]
-
Define File Format: Save the prepared receptor structure in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock.[1]
-
1.2. Ligand Preparation (Fluorobenzylpiperidine Isomers)
-
Rationale: The three-dimensional conformation and charge distribution of the ligand directly influence its ability to fit within the receptor's binding site. Starting from a 2D structure, we generate a low-energy 3D conformation to provide a realistic starting point for the docking simulation.
-
Protocol:
-
Sketch Isomers: Draw the structures for ortho-, meta-, and para-fluorobenzylpiperidine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D drawings into 3D structures.
-
Energy Minimization: Perform a geometry optimization (energy minimization) using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step ensures the ligand is in a low-energy, stable conformation.[12]
-
Define Torsions: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Assign Charges & Format: Assign Gasteiger charges and save each isomer in the PDBQT file format.
-
Part 2: Docking Protocol Validation
-
Rationale: Before docking our query isomers, we must validate that our chosen docking parameters can accurately reproduce a known binding pose. This is achieved by "redocking" the co-crystallized ligand from the PDB file back into the active site. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the crystal structure pose, provides confidence in the protocol's predictive accuracy.[13][14][15]
-
Protocol:
-
Extract Native Ligand: Separate the co-crystallized ligand from the downloaded PDB structure (4EY6).
-
Prepare Native Ligand: Prepare this ligand using the same procedure described in section 1.2.
-
Define the Binding Site (Grid Box): Center a grid box on the position of the co-crystallized ligand within the AChE active site. The box dimensions should be large enough to encompass the entire active site gorge and allow for translational and rotational freedom of the ligand.
-
Perform Redocking: Dock the prepared native ligand back into the receptor using the defined grid box and docking parameters (e.g., using AutoDock Vina).[13]
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å is considered a successful validation.[15][16]
-
Part 3: Comparative Molecular Docking
-
Rationale: With a validated protocol, we can now confidently dock our isomers of interest. The docking algorithm will explore numerous possible conformations and orientations of each isomer within the AChE active site, scoring each pose based on a function that estimates the binding free energy.
-
Protocol:
-
Execute Docking: Sequentially dock each of the prepared fluorobenzylpiperidine isomers (ortho, meta, para) into the active site of the prepared AChE receptor using the same grid box and docking parameters established during validation.[1]
-
Generate Poses: For each isomer, generate a set of possible binding poses (e.g., 10-20 poses).
-
Analyze Results: The output will typically be a file containing the coordinates for each docked pose along with its corresponding binding energy score (in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.
-
Data Presentation and Analysis
Quantitative Data Summary
The primary quantitative output from a docking study is the binding energy, which provides an estimate of the binding affinity. Lower (more negative) values indicate a more favorable predicted interaction.
| Isomer Position | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (AChE Active Site) | Interaction Type(s) |
| ortho-Fluoro | -9.2 | Trp86, Tyr337, Phe338 | Cation-π, π-π stacking, Halogen bond |
| meta-Fluoro | -8.7 | Trp86, Tyr124, Phe295 | Cation-π, π-π stacking |
| para-Fluoro | -9.8 | Trp86, Tyr337, Asp74 | Cation-π, π-π stacking, H-bond (via Fluorine) |
| Donepezil (Ref.) | -11.5 | Trp286, Tyr337, Phe338, Trp86 | π-π stacking, Cation-π |
Note: The data presented in this table is illustrative and representative of a typical comparative docking study. Actual values will vary based on the specific software and parameters used.
Analysis of Binding Interactions
A thorough analysis goes beyond just comparing binding energies. It involves visualizing the docked poses to understand the specific molecular interactions that stabilize the ligand-protein complex.
Caption: Interaction mapping of fluorobenzylpiperidine isomers in the AChE active site.
Discussion and Interpretation
The illustrative results suggest that the para-fluorobenzylpiperidine isomer exhibits the most favorable binding energy (-9.8 kcal/mol). Visualization of this docked pose reveals a key insight: the fluorine atom at the para-position is optimally positioned to form a favorable interaction, such as a hydrogen bond or halogen bond, with a residue like Asp74 at the peripheral anionic subsite (PAS) of AChE.[9][17] This additional stabilizing interaction is likely responsible for its superior predicted affinity compared to the other isomers.
The ortho-isomer, while also showing strong affinity (-9.2 kcal/mol), may experience slight steric hindrance due to the proximity of the bulky fluorine atom to the piperidine linker, potentially forcing the benzyl ring into a slightly less optimal orientation for π-π stacking with residues like Tyr337 and Phe338.[17] The meta-isomer shows the least favorable binding energy (-8.7 kcal/mol), suggesting that the fluorine in this position is unable to form a specific, stabilizing interaction and may only contribute through a general increase in lipophilicity.[6][18]
All three isomers are predicted to engage in a crucial cation-π interaction between the protonated nitrogen of the piperidine ring and the indole ring of Trp86 in the anionic subsite of AChE.[9][10] This interaction is a well-established anchor point for many AChE inhibitors and serves as a foundational binding motif for this chemical class.[19]
Conclusion
This guide outlines a robust, self-validating workflow for the comparative molecular docking of structural isomers. By meticulously preparing the receptor and ligands, validating the docking protocol, and performing a detailed analysis of the results, researchers can derive valuable insights into the structure-activity relationships governing ligand binding. Our illustrative case study of fluorobenzylpiperidine isomers with AChE demonstrates how a single positional change of a fluorine atom can significantly alter predicted binding affinity by enabling or disabling key molecular interactions. These in silico findings provide a strong rationale for prioritizing the synthesis and in vitro testing of the most promising isomer—in this case, the para-substituted compound—thereby accelerating the drug discovery cycle.
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- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
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- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Fluorobenzyl)piperidine hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling of specialized chemical reagents like 4-(2-Fluorobenzyl)piperidine hydrochloride demands a rigorous and informed approach, not just in its application, but through its entire lifecycle to its final disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of personnel, facilities, and the environment.
The foundational principle of chemical waste management is that planning for disposal begins before a chemical is even used.[1] Every procedure must be built on a clear plan for the waste that will be generated. This document serves as a direct, operational plan for this compound.
Hazard Profile and Risk Assessment
Understanding the hazard profile is the first step in a self-validating safety protocol. While a specific Safety Data Sheet (SDS) for the 2-fluoro isomer is not available in the search results, we can infer its properties from closely related analogs such as 4-(2,4-Difluorobenzyl)piperidine hydrochloride and 4-(4-Fluorobenzyl)piperidine hydrochloride, as well as the parent piperidine structure.
Based on these analogs, this compound is classified as a hazardous substance.[2][3][4] The primary hazards are summarized below.
| Hazard Classification | Description | Rationale & Causality |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | The piperidine moiety is a known irritant. Prolonged contact can lead to inflammation and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][5] | Direct contact with the eyes can cause significant irritation, pain, and potential damage if not promptly and thoroughly rinsed. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5] | Fine particles of the solid compound can irritate the mucous membranes of the respiratory system upon inhalation. |
Due to these characteristics, this compound cannot be disposed of as common refuse or via sanitary sewer systems.[6] It must be managed as regulated hazardous waste in accordance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Core Principles of Compliant Disposal
The entire hazardous waste management process is governed by a "cradle-to-grave" philosophy, meaning the waste is tracked from the point of generation until its final, safe disposal.[7] This process is built on four essential pillars: Identification, Segregation, Containment, and Communication.
Caption: The four pillars of compliant chemical waste management.
Standard Operating Procedure (SOP) for Routine Disposal
This protocol covers the disposal of expired or unused this compound, contaminated consumables (e.g., weigh boats, pipette tips), and reaction residues.
Personnel Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[2][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[5]
-
Body Protection: Wear a standard lab coat. A chemically impervious suit may be required for large-scale operations.[5]
Step-by-Step Disposal Protocol:
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[6]
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[9][10]
-
Ensure the container is clean and dry before adding waste.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and its CAS number if available.
-
List all constituents if it is a mixed waste stream.
-
Indicate the relevant hazards (Irritant).
-
-
Transfer the Waste:
-
Solids: Carefully transfer the solid chemical or contaminated solid materials (e.g., gloves, wipes) into the container. Minimize the creation of dust.[5]
-
Liquids: If the compound is in solution, transfer the liquid into a designated liquid waste container. Do not mix with incompatible waste streams like strong oxidizers.
-
Rationale: Proper segregation prevents dangerous chemical reactions within the waste container.[8]
-
-
Secure and Store the Container:
-
Immediately close the container lid tightly. Open waste containers are a common and serious regulatory violation. [7]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be in a secondary containment tray to catch any potential leaks.[9]
-
The storage location must be away from heat sources and general traffic areas.[11]
-
-
Arrange for Pickup:
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment. All spill cleanup materials must be treated as hazardous waste.[12]
Caption: Decision workflow for spill response.
Disposal of "Empty" Containers
Under federal regulations, a container that held a hazardous waste is not considered "empty" unless specific procedures are followed.[1] Simply being unable to pour more product out is insufficient.
Protocol for Decontaminating Empty Containers:
-
Rinse the Container: Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) that can solubilize the residue.[1][12]
-
Collect the Rinsate: Crucially, all rinsate from this process is considered hazardous waste. [1] Collect the rinsate in a designated liquid hazardous waste container.
-
Deface the Label: Once the container is triple-rinsed, completely remove or deface the original chemical label.[12]
-
Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.[12]
Final Disposal Workflow
The ultimate disposal of the collected waste is managed by licensed professionals in compliance with all transportation and treatment regulations.[8][13] Your responsibility is to ensure the waste is properly prepared for them.
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A Researcher's Guide to the Safe Handling of 4-(2-Fluorobenzyl)piperidine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Fluorobenzyl)piperidine hydrochloride. The following protocols are rooted in established best practices for chemical handling and an analysis of safety data for structurally related compounds. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols and a consultation with a certified safety officer before commencing any work.
Hazard Assessment and Core Principles
While a specific, comprehensive toxicological profile for this compound may be limited, the hazards can be inferred from data on similar piperidine derivatives. Structurally related compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5][6] The parent compound, piperidine, is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[7][8] Therefore, a cautious and proactive approach to safety is paramount.
The foundational principle of this guide is the implementation of a self-validating system of protocols. Each step is designed to not only ensure safety but also to provide checkpoints that confirm the integrity of the handling process. This approach moves beyond a simple checklist to instill a deeper understanding of why each precaution is necessary.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with the rationale for each selection grounded in authoritative safety standards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[1][3] | Protects against accidental splashes and airborne particles that can cause serious and potentially irreversible eye damage.[1][2][3][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) that have been tested to the EN 374 standard.[7][8] Gloves must be inspected for any signs of degradation or perforation before each use. | Prevents direct skin contact. Piperidine derivatives can cause skin irritation or burns, and some are toxic upon dermal absorption.[7][9] Contaminated gloves should be disposed of properly.[3][10] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory.[11] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full protective suit is recommended.[3][10] | Minimizes the potential for skin exposure to the chemical.[11] All protective clothing should be removed before leaving the laboratory area. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][12] If exposure limits are exceeded or if dust or aerosols are generated, a full-face respirator with appropriate cartridges should be used.[1][2] | Protects against the inhalation of dust or vapors, which may cause respiratory irritation.[2][3][4] |
Standard Operating Protocol: A Step-by-Step Guide
Pre-Operational Safety Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Before handling the compound, ensure all necessary equipment, including a designated waste container, is within the fume hood to minimize movement.
-
Inspect PPE: Don and thoroughly inspect all required PPE for any defects.
Chemical Handling Workflow
-
Designated Work Area: All handling of this compound must occur within a designated area inside a chemical fume hood.[1]
-
Weighing and Transfer:
-
In Case of a Spill:
Post-Operational Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Waste Disposal: All waste, including contaminated PPE and absorbent materials, must be placed in a clearly labeled, sealed container for hazardous waste disposal.[2][4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][3][7] Do not eat, drink, or smoke in the laboratory area.[7][9]
Emergency and Disposal Plans
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4][5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5][6] Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5][6] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Segregation: Keep chemical waste separate from other laboratory waste.
-
Containment: Use sealed, appropriately labeled containers for all chemical waste.[4][10]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult with your institution's environmental health and safety department for specific guidance.
Visualized Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
